molecular formula C15H14O5 B041419 Corey lactone aldehyde benzoate CAS No. 39746-01-5

Corey lactone aldehyde benzoate

Numéro de catalogue: B041419
Numéro CAS: 39746-01-5
Poids moléculaire: 274.27 g/mol
Clé InChI: NDHMOBCVFGMXRK-FVCCEPFGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Corey lactone aldehyde benzoate is a versatile, chiral intermediate used in the preparation of prostaglandins and prostaglandin analogs.

Propriétés

IUPAC Name

[(3aR,4R,5R,6aS)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,8,10-13H,6-7H2/t10-,11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHMOBCVFGMXRK-FVCCEPFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451415
Record name Corey aldehyde benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39746-01-5
Record name (3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39746-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corey aldehyde benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Cyclopenta[b]furan-4-carboxaldehyde, 5-(benzoyloxy)hexahydro-2-oxo-, (3aR,4R,5R,6aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Corey Lactone Aldehyde Benzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Corey lactone aldehyde benzoate (B1203000), also known by its systematic name [(3aR,4S,6S,6aR)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate, is a pivotal chiral intermediate in the stereocontrolled synthesis of prostaglandins (B1171923) and their analogues.[1][2] Its rigid bicyclic structure provides the necessary stereochemical control for the introduction of the characteristic side chains of prostaglandins, making it an invaluable building block in medicinal chemistry and drug development. This technical guide provides an in-depth overview of its properties, synthesis, and key reactions, complete with experimental protocols and data presented for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Corey lactone aldehyde benzoate is a white crystalline solid.[3] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number39746-01-5[1][4][5][6]
Molecular FormulaC₁₅H₁₄O₅[1][4][5][6]
Molecular Weight274.27 g/mol [1][4]
IUPAC Name[(3aR,4S,6S,6aR)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate[1]
InChIInChI=1S/C15H14O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,8,10-13H,6-7H2/t10-,11?,12+,13-/m1/s1[4]
InChIKeyNDHMOBCVFGMXRK-IBSWDFHHSA-N[4]
Canonical SMILESC1--INVALID-LINK--C=O[1]

Table 2: Physical and Spectroscopic Properties

PropertyValueSource(s)
Melting Point116-120 °C[3]
SolubilityDMF: 100 mg/mL, DMSO: 100 mg/mL, Ethanol: 5.2 mg/mL, PBS (pH 7.2): 4.7 mg/mL[4][5]
Specific Rotation [α]D-84° to -76° (c=0.8, CHCl₃)[3]
¹H NMRData not explicitly available in a single source for the final product.
¹³C NMRData not explicitly available in a single source for the final product.[7]
Infrared (IR)Conforms to structure[3]
Mass Spectrometry (MS)Data not explicitly available in a single source for the final product.

Synthesis of this compound

The primary route to this compound is through the selective oxidation of the primary alcohol of (-)-Corey lactone benzoate. A common and efficient method for this transformation is the Corey-Kim oxidation.[8][9]

Synthesis_Workflow CoreyLactone (-)-Corey Lactone Benzoate Intermediate Alkoxysulfonium Salt (Intermediate) CoreyLactone->Intermediate  Activation NCS_DMS N-Chlorosuccinimide (NCS) Dimethyl Sulfide (B99878) (DMS) NCS_DMS->Intermediate Product Corey Lactone Aldehyde Benzoate Intermediate->Product  Elimination TEA Triethylamine (TEA) TEA->Intermediate

Diagram 1: Experimental workflow for the Corey-Kim oxidation.
Experimental Protocol: Corey-Kim Oxidation of (-)-Corey Lactone Benzoate

This protocol is a representative procedure based on the principles of the Corey-Kim oxidation.[8][9]

Materials:

  • (-)-Corey lactone benzoate

  • N-Chlorosuccinimide (NCS)

  • Dimethyl sulfide (DMS)

  • Triethylamine (TEA)

  • Toluene (B28343) or Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of N-chlorosuccinimide in anhydrous toluene is cooled to 0 °C under an inert atmosphere (argon or nitrogen).

  • Dimethyl sulfide is added dropwise to the cooled solution, and the mixture is stirred for a short period at 0 °C, then cooled further to -25 °C.

  • A solution of (-)-Corey lactone benzoate in anhydrous toluene is added dropwise to the reaction mixture.

  • After the addition is complete, the reaction is stirred at -25 °C for approximately 1-2 hours.

  • Triethylamine is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Application in Prostaglandin (B15479496) Synthesis: The Wittig Reaction

This compound is a key precursor for the introduction of the α-chain of prostaglandins via the Wittig reaction.[10][11][12] This reaction involves the coupling of the aldehyde with a phosphonium (B103445) ylide, forming the characteristic alkene of the prostaglandin structure.

Prostaglandin_Synthesis_Pathway CoreyAldehyde Corey Lactone Aldehyde Benzoate Alkene Prostaglandin Intermediate (with α-chain) CoreyAldehyde->Alkene  Wittig Reaction Ylide Phosphonium Ylide (Wittig Reagent) Ylide->Alkene Base Strong Base (e.g., n-BuLi) Base->Ylide PhosphoniumSalt Phosphonium Salt PhosphoniumSalt->Ylide FinalPG Prostaglandin Analogue Alkene->FinalPG  Further Transformations

Diagram 2: Logical relationship in the prostaglandin synthesis pathway.
Experimental Protocol: Wittig Reaction of this compound

This is a generalized protocol for the Wittig reaction to form the prostaglandin α-chain. The specific phosphonium salt used will determine the final structure of the prostaglandin analogue.

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO))

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • The phosphonium salt is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • The suspension is cooled to a low temperature (e.g., 0 °C or -78 °C, depending on the base).

  • A strong base (e.g., n-BuLi) is added dropwise to the suspension to generate the ylide. The mixture is typically stirred for 30-60 minutes.

  • A solution of this compound in the same anhydrous solvent is added dropwise to the ylide solution at the low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the prostaglandin intermediate with the newly formed α-chain.

This compound remains a cornerstone in the synthesis of prostaglandins and related therapeutic agents. Its well-defined stereochemistry and versatile reactivity allow for the efficient and controlled construction of complex molecular architectures. The protocols and data provided in this guide serve as a valuable resource for researchers and scientists engaged in the field of drug discovery and development, facilitating the synthesis of novel prostaglandin analogues with potential therapeutic applications.

References

The Cornerstone of Prostaglandin Synthesis: A Technical Guide to the Corey Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. Their synthesis has been a significant challenge in organic chemistry, driving the development of novel synthetic methodologies. At the heart of one of the most elegant and versatile approaches lies a key chiral intermediate: the Corey lactone. Developed by Nobel laureate E.J. Corey, this bicyclic lactone provides a rigid framework that allows for the stereocontrolled introduction of the complex functionalities and side chains characteristic of the prostaglandin (B15479496) family.[1][2] This technical guide provides an in-depth exploration of the role of Corey lactone in prostaglandin synthesis, detailing the strategic importance of this intermediate, summarizing key quantitative data, and providing experimental protocols for the synthesis of prostaglandins.

The Strategic Importance of the Corey Lactone

The Corey lactone, formally known as (3aR,4S,5R,6aS)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, serves as a foundational building block in the convergent synthesis of a wide array of prostaglandins and their analogues.[3][4] Its rigid bicyclic structure locks the stereochemistry of the cyclopentane (B165970) core, ensuring the correct spatial arrangement of the hydroxyl groups and the attachment points for the two side chains, commonly referred to as the α- and ω-chains.[1][5] This pre-defined stereochemistry is crucial for the biological activity of the resulting prostaglandins.[6]

The synthetic strategy pioneered by E.J. Corey involves the following key transformations, starting from the Corey lactone diol:

  • Protection of Hydroxyl Groups: The two hydroxyl groups of the Corey lactone diol are differentially protected to allow for selective reactions at each position.

  • Introduction of the ω-Chain: The protected Corey lactone is converted to the "Corey aldehyde," which then undergoes a Horner-Wadsworth-Emmons reaction to introduce the lower (ω) side chain.

  • Stereoselective Ketone Reduction: The resulting enone is stereoselectively reduced to afford the desired alcohol configuration on the ω-chain.

  • Lactone Reduction and α-Chain Introduction: The lactone is reduced to a lactol (a cyclic hemiacetal), which then undergoes a Wittig reaction to introduce the upper (α) side chain.

  • Deprotection: Finally, the protecting groups are removed to yield the target prostaglandin.

This modular approach allows for the synthesis of various prostaglandins by simply modifying the phosphonate (B1237965) and phosphonium (B103445) ylides used to introduce the ω- and α-chains, respectively.[7]

Quantitative Data Summary

The efficiency of each step in the prostaglandin synthesis from Corey lactone is critical for the overall yield. The following tables summarize representative quantitative data for key transformations.

Table 1: Synthesis of Protected Corey Aldehyde

StepReactantReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Protection of DiolCorey Lactone Diolp-Phenylbenzoyl chloride, Pyridine (B92270)Dichloromethane (B109758)0 to RT2~95[8]
Oxidation to AldehydeProtected DiolCollins reagent (CrO₃·2Pyr)Dichloromethane00.25~90[9]

Table 2: Synthesis of Prostaglandin F2α from Protected Corey Aldehyde

StepReactantReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Horner-Wadsworth-Emmons ReactionProtected Corey AldehydeDimethyl (2-oxoheptyl)phosphonate, NaHDMERT1~82[9]
Stereoselective ReductionEnone IntermediateZinc borohydride (B1222165) (Zn(BH₄)₂)DMERT0.5~92 (of desired isomer)[9]
Lactone Reduction to LactolProtected LactoneDiisobutylaluminium hydride (DIBAL-H)Toluene (B28343)-600.5~90[9]
Wittig ReactionLactol Intermediate(4-Carboxybutyl)triphenylphosphonium bromide, NaH, DMSODMSORT1~88[9]
DeprotectionProtected PGF2αPotassium carbonate (K₂CO₃)MethanolRT1~90[9]

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of Prostaglandin F2α from Corey lactone diol.

Protection of Corey Lactone Diol with p-Phenylbenzoyl Chloride
  • Objective: To selectively protect the C-11 hydroxyl group, leaving the primary hydroxyl group free for oxidation.

  • Procedure: To a solution of Corey lactone diol (1 equivalent) in dry dichloromethane and pyridine (3 equivalents) at 0 °C under an inert atmosphere, a solution of p-phenylbenzoyl chloride (1.1 equivalents) in dry dichloromethane is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 1 hour. The reaction is quenched by the addition of cold water. The organic layer is separated, washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the p-phenylbenzoyl-protected Corey lactone.

Oxidation of the Primary Alcohol to the Corey Aldehyde
  • Objective: To oxidize the primary hydroxyl group to an aldehyde, which will serve as the electrophile for the introduction of the ω-chain.

  • Procedure: To a solution of the p-phenylbenzoyl-protected Corey lactone (1 equivalent) in dry dichloromethane at 0 °C under an inert atmosphere, Collins reagent (chromium trioxide-pyridine complex, 3 equivalents) is added in one portion. The mixture is stirred vigorously at 0 °C for 15 minutes. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield the Corey aldehyde, which is used in the next step without further purification.

Horner-Wadsworth-Emmons Reaction for ω-Chain Installation
  • Objective: To form the carbon-carbon double bond of the ω-chain with high E-selectivity.

  • Procedure: To a suspension of sodium hydride (1.1 equivalents) in dry dimethoxyethane (DME) at room temperature under an inert atmosphere, a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 equivalents) in dry DME is added dropwise. The mixture is stirred for 1 hour at room temperature. A solution of the Corey aldehyde (1 equivalent) in dry DME is then added, and the reaction is stirred for an additional hour. The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting enone is purified by column chromatography.

Stereoselective Reduction of the Enone
  • Objective: To reduce the ketone on the ω-chain to the desired (S)-alcohol.

  • Procedure: To a solution of the enone (1 equivalent) in dimethoxyethane (DME) at room temperature, a solution of zinc borohydride (Zn(BH₄)₂, 1.5 equivalents) in DME is added. The reaction is stirred for 30 minutes. The reaction is then carefully quenched with saturated aqueous ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The desired 15-(S)-alcohol is separated from the 15-(R)-epimer by column chromatography.

Reduction of the Lactone to a Lactol
  • Objective: To convert the lactone to a cyclic hemiacetal (lactol), which is a masked aldehyde for the subsequent Wittig reaction.

  • Procedure: A solution of the protected lactone (1 equivalent) in dry toluene is cooled to -60 °C under an inert atmosphere. A solution of diisobutylaluminium hydride (DIBAL-H, 1.1 equivalents) in toluene is added dropwise, and the mixture is stirred for 30 minutes at -60 °C. The reaction is quenched by the slow addition of methanol, followed by water. The mixture is allowed to warm to room temperature and filtered. The filtrate is concentrated under reduced pressure to give the lactol, which is used directly in the next step.

Wittig Reaction for α-Chain Installation
  • Objective: To form the α-chain of the prostaglandin.

  • Procedure: To a solution of (4-carboxybutyl)triphenylphosphonium bromide (2 equivalents) in dry dimethyl sulfoxide (B87167) (DMSO) under an inert atmosphere, sodium hydride (2 equivalents) is added, and the mixture is stirred at room temperature for 1 hour to form the ylide. A solution of the lactol (1 equivalent) in DMSO is then added, and the reaction mixture is stirred for 1 hour. The reaction is quenched with water, and the pH is adjusted to ~4 with dilute HCl. The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Deprotection to Yield Prostaglandin F2α
  • Objective: To remove the protecting groups to obtain the final prostaglandin.

  • Procedure: To a solution of the protected prostaglandin (1 equivalent) in methanol, potassium carbonate (K₂CO₃, 3 equivalents) is added, and the mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is acidified to pH 4-5 with dilute HCl and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield Prostaglandin F2α.

Visualizations

Prostaglandin F2α Synthesis Workflow

PGF2a_Synthesis CoreyLactone Corey Lactone Diol ProtectedLactone Protected Corey Lactone CoreyLactone->ProtectedLactone Protection (p-Phenylbenzoyl chloride) CoreyAldehyde Corey Aldehyde ProtectedLactone->CoreyAldehyde Oxidation (Collins Reagent) Enone Enone Intermediate CoreyAldehyde->Enone Horner-Wadsworth-Emmons ProtectedPG Protected PGF2α Enone->ProtectedPG Stereoselective Reduction Lactol Lactol Intermediate ProtectedPG->Lactol Lactone Reduction (DIBAL-H) PGF2a Prostaglandin F2α Lactol->PGF2a Wittig Reaction & Deprotection Prostaglandin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PG Prostaglandin GPCR G-Protein Coupled Receptor (GPCR) PG->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces PKA Protein Kinase A (PKA) SecondMessenger->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression CREB->GeneExpression Regulates

References

The Corey Lactone Aldehyde: A Cornerstone in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The Corey lactone aldehyde, a pivotal intermediate in the total synthesis of prostaglandins (B1171923), stands as a landmark achievement in organic chemistry. Its discovery and the elegant synthetic route developed by E.J. Corey and his team in 1969 revolutionized the accessibility of prostaglandins for research and drug development. This technical guide provides an in-depth exploration of the origin, discovery, and seminal synthesis of this crucial molecule, tailored for researchers, scientists, and drug development professionals.

Historical Context and Discovery

Prior to the work of E.J. Corey, the limited availability of prostaglandins from natural sources severely hampered their study. These potent, hormone-like substances play a crucial role in a vast array of physiological processes, making their synthesis a highly sought-after goal. In 1969, Corey's group published a groundbreaking stereocontrolled synthesis of prostaglandins F2α and E2.[1][2] This multi-step synthesis introduced the Corey lactone aldehyde as a key chiral building block, from which various prostaglandins could be elaborated. The ingenuity of this approach lay in its ability to control the complex stereochemistry of the prostaglandin (B15479496) core structure.

The Seminal Synthesis by Corey (1969)

The original synthesis of the Corey lactone aldehyde begins with the Diels-Alder reaction of 5-methoxymethyl-1,3-cyclopentadiene with 2-chloroacrylonitrile (B132963), catalyzed by cupric tetrafluoroborate (B81430), to form a bicyclo[2.2.1]heptene derivative. This initial step sets the stage for the stereochemical control that is a hallmark of the Corey synthesis.[3] The subsequent key transformations include a Baeyer-Villiger oxidation to form a lactone, followed by an iodolactonization reaction.[4][5] These steps are crucial for establishing the correct stereochemical configuration of the cyclopentane (B165970) ring.

The following sections provide a detailed breakdown of the experimental protocols for the key steps in the original synthesis of the Corey lactone aldehyde, along with a summary of the quantitative data.

Data Presentation: Key Intermediates and Yields in the 1969 Corey Synthesis
Step No.ReactionStarting MaterialKey ReagentsProductYield (%)
1Diels-Alder Cycloaddition5-methoxymethyl-1,3-cyclopentadiene & 2-chloroacrylonitrileCu(BF₄)₂Bicyclo[2.2.1]heptene derivative>90
2Ketone FormationDiels-Alder adductKOH, DMSO/H₂OBicyclic ketone80 (for 3 steps)
3Baeyer-Villiger OxidationBicyclic ketonem-CPBA, NaHCO₃δ-Lactone>95
4Hydrolysisδ-LactoneNaOH, H₂OHydroxy acid-
5IodolactonizationHydroxy acidKI₃, NaHCO₃Iodo-γ-lactone80 (for 2 steps)
6Deiodination & AcetylationIodo-γ-lactonen-Bu₃SnH, AIBN; Ac₂O, pyridine (B92270)Corey Lactone Acetate (B1210297)99
7HydrolysisCorey Lactone AcetateK₂CO₃, MeOHCorey Lactone Diol-
8OxidationCorey Lactone DiolCollins reagent (CrO₃·2Pyr)Corey Lactone Aldehyde -

Experimental Protocols: The Original Corey Synthesis (1969)

The following protocols are based on the seminal 1969 publication by E.J. Corey and coworkers.[2]

Step 1 & 2: Diels-Alder Reaction and Subsequent Hydrolysis to Bicyclic Ketone

A solution of 5-methoxymethyl-1,3-cyclopentadiene and 2-chloroacrylonitrile in the presence of a catalytic amount of cupric tetrafluoroborate (Cu(BF₄)₂) is stirred at 0°C. Following the cycloaddition, the resulting adduct is treated with potassium hydroxide (B78521) in a mixture of dimethyl sulfoxide (B87167) and water to yield the bicyclic ketone.[2][3]

Step 3: Baeyer-Villiger Oxidation

The bicyclic ketone is dissolved in dichloromethane (B109758) and treated with meta-chloroperoxybenzoic acid (m-CPBA) and sodium bicarbonate. The reaction proceeds to form the corresponding δ-lactone with high yield.[2][6]

Step 4 & 5: Hydrolysis and Iodolactonization

The δ-lactone is hydrolyzed with aqueous sodium hydroxide at 0°C. The resulting sodium salt of the hydroxy acid is then treated with a solution of potassium triiodide (KI₃) in water with sodium bicarbonate to induce iodolactonization, affording the iodo-γ-lactone.[2][5]

Step 6: Reductive Deiodination and Acetylation

The iodo-γ-lactone is treated with tributyltin hydride (n-Bu₃SnH) and a radical initiator, azobisisobutyronitrile (AIBN), in benzene (B151609) to reductively remove the iodine. The resulting alcohol is then acetylated using acetic anhydride (B1165640) in pyridine to yield the Corey lactone acetate.[2]

Step 7 & 8: Hydrolysis and Oxidation to Corey Lactone Aldehyde

The acetate protecting group is removed by hydrolysis with potassium carbonate in methanol. The resulting diol is then oxidized to the desired Corey lactone aldehyde using Collins reagent (a complex of chromium trioxide and pyridine) in dichloromethane.[2]

Logical Workflow of the Corey Synthesis

The following diagram illustrates the key transformations in the synthesis of the Corey lactone aldehyde.

Corey_Synthesis_Workflow Start 5-Methoxymethyl- 1,3-cyclopentadiene DielsAlder Diels-Alder Reaction Start->DielsAlder Ketone Bicyclic Ketone DielsAlder->Ketone BV Baeyer-Villiger Oxidation Ketone->BV dLactone δ-Lactone BV->dLactone Hydrolysis1 Hydrolysis dLactone->Hydrolysis1 HydroxyAcid Hydroxy Acid Hydrolysis1->HydroxyAcid Iodolactonization Iodolactonization HydroxyAcid->Iodolactonization IodoLactone Iodo-γ-lactone Iodolactonization->IodoLactone Deiodination Reductive Deiodination IodoLactone->Deiodination CoreyLactoneDiol Corey Lactone Diol Deiodination->CoreyLactoneDiol Oxidation Oxidation CoreyLactoneDiol->Oxidation CoreyLactoneAldehyde Corey Lactone Aldehyde Oxidation->CoreyLactoneAldehyde

Caption: Key transformations in the 1969 Corey synthesis of the Corey lactone aldehyde.

Modern Synthetic Approaches

While the original Corey synthesis is a classic in organic chemistry, numerous advancements have been made to improve its efficiency. Modern approaches often focus on reducing the number of steps and improving the overall yield. One notable example is the development of one-pot procedures that combine several transformations into a single reaction vessel, significantly saving time and resources.[7] These modern methods often employ organocatalysis and other advanced synthetic techniques.

The Role of Prostaglandins: A Brief Biological Context

It is important to note that the "signaling pathways" associated with the Corey lactone aldehyde are, in fact, the biological pathways of the prostaglandins synthesized from it. Prostaglandins are involved in a myriad of physiological and pathological processes, including inflammation, blood pressure regulation, and reproduction. Their diverse roles are mediated through their interaction with specific G-protein coupled receptors on the surface of cells, initiating a cascade of intracellular signaling events. The synthesis of the Corey lactone aldehyde provided an unprecedented opportunity to explore these pathways by enabling the production of a wide range of prostaglandin analogues for structure-activity relationship studies.

Conclusion

The discovery and synthesis of the Corey lactone aldehyde represent a pivotal moment in the history of organic synthesis and medicinal chemistry. The elegant and stereocontrolled route developed by E.J. Corey and his team not only conquered the challenge of prostaglandin synthesis but also provided a versatile platform for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the origin, seminal synthesis, and significance of this remarkable molecule, offering valuable insights for today's researchers and drug development professionals.

References

An In-depth Technical Guide to Corey Lactone Aldehyde Benzoate (CAS: 39746-01-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corey lactone aldehyde benzoate (B1203000), with the CAS number 39746-01-5, is a pivotal chiral intermediate in the field of medicinal chemistry and organic synthesis.[1][2][3] Its significance lies primarily in its role as a key building block for the stereocontrolled synthesis of prostaglandins (B1171923) and their analogues, a class of potent lipid compounds with diverse physiological effects.[1][3][4][5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and relevant experimental protocols.

The molecule, formally named [(3aR,4R,5R,6aS)-4-formyl-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl] benzoate, contains a bicyclic lactone core with well-defined stereochemistry, making it an ideal starting material for constructing the complex structures of prostaglandins like Latanoprost, Travoprost, and Bimatoprost.[6][7][8]

Chemical and Physical Properties

The physical and chemical data for Corey lactone aldehyde benzoate are summarized below. These properties are crucial for its handling, storage, and application in synthetic procedures.

PropertyValueReference
CAS Number 39746-01-5[1][2][6][9]
Molecular Formula C₁₅H₁₄O₅[1][2][9][10]
Molecular Weight 274.27 g/mol [1][2][9][10][11]
IUPAC Name [(3aR,4R,5R,6aS)-4-formyl-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl] benzoate[6][12]
Appearance Crystalline solid[10]
Purity ≥90%[1][2][10]
Melting Point 123.5-125.5 °C / 128-138 °C[9][13]
Boiling Point 470.4 ± 45.0 °C at 760 mmHg[9][13]
Density 1.3 ± 0.1 g/cm³[9][13]
Flash Point 211.8 ± 28.8 °C[9][13]
Refractive Index 1.577[9][13]
Specific Rotation [α]D -85° (c=1, MeOH)[13]
Storage Temperature -20°C[10][13]
Stability ≥1 year at -20°C[10]

Solubility Data

Solubility is a critical parameter for designing reaction conditions and formulations.

SolventSolubilityReference
Dimethylformamide (DMF) ~100 mg/mL[1][10]
Dimethyl sulfoxide (B87167) (DMSO) ~100 mg/mL[1][10]
Ethanol ~5.2 mg/mL[1][10]
PBS (pH 7.2) ~4.7 mg/mL[1][10]

Synthesis Pathway

This compound is typically synthesized from its corresponding alcohol precursor, (-)-Corey lactone benzoate alcohol (CAS 39746-00-4), through an oxidation reaction. This transformation converts the primary alcohol group into an aldehyde, yielding the target compound.[7] The process requires a selective oxidation method that does not affect other functional groups in the molecule.

Synthesis_Workflow A (-)-Corey Lactone Benzoate Alcohol (CAS: 39746-00-4) Ox Selective Oxidation A->Ox B This compound (CAS: 39746-01-5) Ox->B

Caption: General synthesis workflow for this compound.

Applications in Drug Development

The primary application of this compound is as a versatile intermediate for the synthesis of prostaglandins, which are used to treat various conditions, including glaucoma.[1][3][5] The aldehyde functional group serves as a handle for introducing the α-chain of the prostaglandin (B15479496) structure, typically through a Wittig or Horner-Wadsworth-Emmons reaction.[7]

Prostaglandin_Synthesis cluster_0 Synthetic Pathway A This compound B Horner-Wadsworth-Emmons or Wittig Reaction A->B C Prostaglandin Intermediate (α-chain attached) B->C D Further Modifications C->D E Final Prostaglandin Analogue (e.g., Latanoprost, Travoprost) D->E

Caption: Role of this compound in prostaglandin synthesis.

Experimental Protocols

Detailed experimental procedures are essential for reproducible results in a laboratory setting.

Protocol 1: Synthesis of this compound from Corey Lactone Diol

This protocol is a representative two-step procedure starting from the more common Corey lactone diol.

Step A: Selective Benzoylation

  • Dissolve Corey lactone diol in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or pyridine.

  • Add a base (e.g., triethylamine (B128534) or pyridine) and a catalytic amount of a substance like 4-dimethylaminopyridine (B28879) (DMAP).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add one equivalent of benzoyl chloride dropwise to the solution. The use of one equivalent selectively protects the less sterically hindered secondary alcohol.

  • Allow the reaction to stir at 0°C and then warm to room temperature for 5-20 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.[14]

  • Upon completion, perform an aqueous workup by washing with dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (-)-Corey lactone benzoate alcohol.

Step B: Oxidation to the Aldehyde

  • Dissolve the (-)-Corey lactone benzoate alcohol from the previous step in a suitable solvent like dichloromethane.

  • Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or use a Swern oxidation (oxalyl chloride, DMSO, triethylamine).

  • Stir the reaction at the appropriate temperature (room temperature for PCC, -78°C to room temperature for Swern) until TLC analysis indicates the complete conversion of the alcohol to the aldehyde.

  • Work up the reaction accordingly. For PCC, this involves filtering through a pad of silica (B1680970) gel or celite. For Swern oxidation, quench with an aqueous solution and perform an extraction.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Horner-Wadsworth-Emmons Reaction for α-Chain Elaboration

This protocol describes the subsequent use of the synthesized aldehyde.

  • To a solution of an appropriate phosphonate (B1237965) reagent (e.g., dimethyl (2-oxoheptyl)phosphonate) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at -78°C, add a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi).

  • Stir the mixture for 30-60 minutes to generate the phosphonate ylide.

  • Add a solution of this compound in THF dropwise to the ylide solution at -78°C.

  • Allow the reaction to proceed for several hours, gradually warming to room temperature. Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting enone intermediate via flash column chromatography.

Spectral Data Interpretation

While full spectra require specific analysis, the key characteristic signals for this compound are as follows:

SpectroscopyFunctional GroupCharacteristic Signal Range
¹H NMR Aldehyde proton (-CHO)δ 9.5 - 10.5 ppm (typically a singlet or doublet)
Aromatic protons (benzoate)δ 7.2 - 8.2 ppm
¹³C NMR Aldehyde carbon (-CHO)δ 190 - 205 ppm
Lactone carbonyl (C=O)δ 170 - 180 ppm
Benzoate carbonyl (C=O)δ 165 - 175 ppm
IR Aldehyde C-H stretch~2720 cm⁻¹ and ~2820 cm⁻¹
Carbonyl (C=O) stretches~1780 cm⁻¹ (γ-lactone), ~1740 cm⁻¹ (aldehyde), ~1720 cm⁻¹ (benzoate ester)

Handling and Safety

This compound should be handled with care in a well-ventilated laboratory fume hood.[10] It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The material should be considered hazardous until more toxicological information is available.[10] For long-term storage, it should be kept in a tightly sealed container at -20°C.[10][13] Before use, it is crucial to review the complete Safety Data Sheet (SDS) provided by the supplier.[10]

References

Chemical properties of Corey lactone aldehyde benzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Corey Lactone Aldehyde Benzoate (B1203000)

Introduction

Corey lactone aldehyde benzoate, a pivotal chiral intermediate, is instrumental in the stereocontrolled synthesis of prostaglandins (B1171923) and their analogs.[1][2][3][4] Prostaglandins are a class of physiologically active lipid compounds that mediate a wide range of effects, including inflammation, blood flow, and the formation of blood clots.[5] The intricate structure of prostaglandins necessitates a precise synthetic approach, a challenge addressed by the methodologies developed by E.J. Corey, which utilize intermediates like the this compound. This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its chemical properties, relevant experimental protocols, and its role in synthetic pathways.

Nomenclature and Chemical Identifiers

The compound is systematically named and identified by various international standards. Its formal name is [3aR-(3aα,4α,5β,6aα)]-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde.[1]

IdentifierValueReference
CAS Number 39746-01-5[1][2][6]
Molecular Formula C₁₅H₁₄O₅[1][2][3][6]
Molecular Weight 274.27 g/mol [3][6][7]
Exact Mass 274.08412354 Da[7]
IUPAC Name [(3aR,4S,6S,6aR)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate[7]
InChI InChI=1S/C15H14O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,8,10-13H,6-7H2/t10-,11?,12+,13-/m1/s1[1][2]
InChIKey NDHMOBCVFGMXRK-IBSWDFHHSA-N[1][2]
SMILES O=C(O[C@H]1--INVALID-LINK----INVALID-LINK--[C@@H]2C1)C3=CC=CC=C3[1][2]
Synonyms (-)-Corey lactone aldehyde benzoate, 3β-Benzoyloxy-2β-carboxaldehyde-5α-hydroxy-1α-cyclopentaneacetic acid γ-lactone[6][7]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are critical for its handling, storage, and application in synthesis. It typically appears as a crystalline solid.[2]

PropertyValueReference
Melting Point 123.5-125.5 °C[6]
Boiling Point 470.4 ± 45.0 °C at 760 mmHg[6]
Density 1.3 ± 0.1 g/cm³[6]
Refractive Index 1.577[6]
Specific Rotation -85º (c=1, MeOH)[6]
Flash Point 211.8 ± 28.8 °C[6]
Purity ≥90%[1][2]
Storage Conditions -20°C[6]
Solubility DMF: 100 mg/ml; DMSO: 100 mg/ml; Ethanol: 5.2 mg/ml; PBS (pH 7.2): 4.7 mg/ml[1][2]

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary, general methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule.[8]

  • Infrared (IR) Spectroscopy: IR spectra are used to identify key functional groups, such as the carbonyl groups of the lactone, aldehyde, and benzoate ester, as well as C-O bonds.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight.[8]

  • ¹⁷O NMR Spectroscopy: This technique can be applied to lactones to analyze the electronic environment of both the carbonyl and single-bonded oxygen atoms, providing insights into structural influences and conjugation.[9]

Role in Prostaglandin (B15479496) Synthesis

This compound is a cornerstone intermediate in the synthesis of prostaglandins.[10][11][12] The "Corey lactone" refers to the bicyclic lactone core structure, which already contains the necessary stereochemistry for the final prostaglandin product.[10] The aldehyde functionality is the attachment point for the α-side chain of the prostaglandin, typically installed via a Horner-Wadsworth-Emmons reaction.[10]

The general synthetic workflow involving this intermediate is outlined below.

Prostaglandin_Synthesis_Workflow cluster_main Prostaglandin Synthesis Pathway start Corey Lactone (Alcohol Precursor) corey_aldehyde Corey Lactone Aldehyde Benzoate start->corey_aldehyde Oxidation enone Enone Intermediate (α-chain attached) corey_aldehyde->enone Horner-Wadsworth-Emmons Reaction final_pg Prostaglandin (e.g., PGF₂α) enone->final_pg Ketone Reduction & ω-chain Addition

References

The Stereochemistry of Corey Lactone Aldehyde Benzoate: A Keystone in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Corey lactone aldehyde benzoate (B1203000), formally known as [3aR-(3aα,4α,5β,6aα)]5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde, is a pivotal chiral intermediate in the total synthesis of prostaglandins (B1171923) and their analogues.[1][2][3][4] Its rigid bicyclic structure and well-defined stereochemistry provide a crucial scaffold for the stereocontrolled introduction of the two side chains characteristic of the prostaglandin (B15479496) framework. This technical guide delves into the critical stereochemical aspects of Corey lactone aldehyde benzoate, outlining its synthesis, key transformations, and the experimental methodologies that ensure the precise spatial arrangement of its chiral centers. The efficient and stereoselective synthesis of this intermediate is paramount for the successful production of a wide array of biologically active prostaglandin derivatives.[5][6][7]

Stereochemical Features

The Corey lactone structure possesses four contiguous stereocenters on its cyclopentane (B165970) ring, the control of which is fundamental to its utility in prostaglandin synthesis.[8][9] The specific stereoisomer used is the (-)-Corey lactone benzoate, which has the (3aR, 4S, 5R, 6aS) configuration.[10] This precise arrangement is essential for achieving the desired stereochemistry of the final prostaglandin product.

Synthetic Strategies and Stereochemical Control

The synthesis of Corey lactone and its subsequent conversion to the aldehyde benzoate has been the subject of extensive research, leading to several elegant and efficient strategies. The overarching goal of these methods is the establishment of the three contiguous stereogenic centers with the correct relative and absolute stereochemistry.[7][9]

A seminal and widely adopted approach is the asymmetric Diels-Alder reaction, pioneered by E.J. Corey. This method utilizes a chiral Lewis acid catalyst to control the facial selectivity of the cycloaddition, thereby establishing the initial stereochemistry of the cyclopentane core with high enantioselectivity.[9] Subsequent transformations, including reduction and lactonization, are then carried out in a stereocontrolled manner to yield the desired Corey lactone.[9]

Alternative approaches to enantiomerically pure Corey lactone include the resolution of racemic intermediates and biocatalytic methods.[7][11] Enzymatic resolutions, for instance, can provide access to optically active lactones with high enantiomeric excess.[11]

Key Synthetic Transformations

The conversion of the precursor, often a bicyclic ketone, to the Corey lactone involves several key steps where stereochemistry is paramount. A Baeyer-Villiger oxidation is a common method to introduce the lactone functionality. The stereochemical outcome of this reaction is critical and can be controlled through the use of stereoselective reagents or catalysts.[11][12]

Once the Corey lactone diol is obtained, selective protection of the hydroxyl groups is necessary. The secondary hydroxyl group is typically acylated, often with a p-phenylbenzoyl or benzoyl group, to form the benzoate ester.[8][13] This step is crucial for differentiating the two hydroxyl groups for subsequent reactions. The primary alcohol is then oxidized to the aldehyde, yielding the target this compound.[8]

Data Presentation

The following tables summarize representative quantitative data for key steps in the synthesis of Corey lactone derivatives, highlighting the high levels of stereocontrol achieved.

Reaction StepCatalyst/ReagentSolventYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Asymmetric Diels-AlderChiral Lewis AcidDichloromethane>90>95% ee[9]
Baeyer-Villiger OxidationBVMOBuffer-99% ee[7]
Ketoreductase ReductionKREDBuffer-87:13 to 99:1 dr[7]
One-pot SynthesisDiphenylprolinol silyl (B83357) etheri-PrOH50 (overall)>99% ee[7]

Experimental Protocols

Representative Protocol for the One-Pot Synthesis of Corey Lactone Diol

This protocol is adapted from a highly efficient one-pot synthesis.[14]

Materials:

  • Aldehyde starting material

  • Ethyl 4-oxo-2-pentenoate

  • Isopropanol (iPrOH)

  • Water

  • Diphenylprolinol silyl ether catalyst

  • p-Nitrophenol

  • Sodium borohydride (B1222165) (NaBH4)

  • Methanol (MeOH)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Potassium fluoride (B91410) (KF)

  • Hydrogen peroxide (H2O2)

Procedure:

  • To a solution of the aldehyde (0.18 mmol) and ethyl 4-oxo-2-pentenoate (0.15 mmol) in iPrOH (75 μL), add water (8.1 μL), diphenylprolinol silyl ether (0.015 mmol), and p-nitrophenol (0.15 mmol) at room temperature.

  • Stir the reaction mixture at this temperature for 1 hour.

  • Cool the reaction mixture to 0°C and add MeOH (150 μL) followed by NaBH4 (0.30 mmol).

  • Stir for 30 minutes at 0°C.

  • Concentrate the resulting solution in vacuo.

  • Dissolve the crude material in DMF-H2O (2:1, 30 mL) and add K2CO3 (100 mmol) at room temperature.

  • Add KF (100 mmol) and aqueous H2O2 (35 wt. %, 100 mmol) at 40°C.

  • After the reaction is complete, work up the reaction mixture to isolate the Corey lactone diol.

Protocol for Benzoylation of Corey Lactone Diol

This protocol describes the selective benzoylation of the secondary hydroxyl group.[14]

Materials:

  • Corey lactone diol

  • Dichloromethane (CH2Cl2)

  • Triethylamine (Et3N)

  • Benzoyl chloride

Procedure:

  • To a solution of Corey lactone diol (0.050 mmol) in CH2Cl2 (100 μL), add Et3N (0.50 mmol) and benzoyl chloride (0.50 mmol) at room temperature.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Quench the reaction with aqueous sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography.

Mandatory Visualizations

Corey_Lactone_Synthesis_Pathway cluster_0 Asymmetric Diels-Alder cluster_1 Functional Group Transformations cluster_2 Final Steps Cyclopentadiene_Derivative Cyclopentadiene Derivative Diels_Alder_Adduct Diels-Alder Adduct (Controlled Stereochemistry) Cyclopentadiene_Derivative->Diels_Alder_Adduct [Chiral Lewis Acid] Chiral_Dienophile Chiral Dienophile Chiral_Dienophile->Diels_Alder_Adduct Bicyclic_Ketone Bicyclic Ketone Diels_Alder_Adduct->Bicyclic_Ketone Corey_Lactone_Diol Corey Lactone Diol Bicyclic_Ketone->Corey_Lactone_Diol Baeyer-Villiger Oxidation & Reduction Corey_Lactone_Benzoate_Alcohol Corey Lactone Benzoate Alcohol Corey_Lactone_Diol->Corey_Lactone_Benzoate_Alcohol Selective Benzoylation Corey_Lactone_Aldehyde_Benzoate Corey Lactone Aldehyde Benzoate Corey_Lactone_Benzoate_Alcohol->Corey_Lactone_Aldehyde_Benzoate Oxidation

Caption: Synthetic pathway to this compound.

Caption: Stereochemical relationship to prostaglandins.

References

Spectroscopic Profile of Corey Lactone Aldehyde Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Corey lactone aldehyde benzoate (B1203000), a key chiral intermediate in the synthesis of prostaglandins (B1171923) and their analogs. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Summary of Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Corey lactone aldehyde benzoate (CAS No: 39746-01-5; Molecular Formula: C₁₅H₁₄O₅; Molecular Weight: 274.27 g/mol ).[1]

¹H NMR (Proton NMR) Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
9.75s-1HCHO
8.05 - 7.95m-2HAromatic (ortho-protons of benzoate)
7.65 - 7.55m-1HAromatic (para-proton of benzoate)
7.50 - 7.40m-2HAromatic (meta-protons of benzoate)
5.30m-1HCH-OBz
5.10m-1HCH-O-Lactone
3.20 - 3.00m-2HCH₂-Lactone and CH-CHO
2.80 - 2.20m-3HCyclopentane ring protons

Note: Predicted data based on typical chemical shifts for similar structures. Actual experimental values may vary.

¹³C NMR (Carbon NMR) Data
Chemical Shift (δ) ppmAssignment
201.5Aldehyde C=O
176.0Lactone C=O
166.0Benzoate C=O
133.5Aromatic C (para)
130.0Aromatic C (ipso)
129.5Aromatic C (ortho)
128.5Aromatic C (meta)
82.0CH-O-Lactone
75.0CH-OBz
58.0CH-CHO
45.0CH₂-Lactone
38.0Cyclopentane C
35.0Cyclopentane C

Note: Predicted data based on typical chemical shifts for similar structures. Actual experimental values may vary.

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~2850, ~2750WeakAldehyde C-H stretch (Fermi resonance)
~1780Strongγ-Lactone C=O stretch
~1720StrongBenzoate ester C=O stretch
~1730StrongAldehyde C=O stretch
~1600, ~1480MediumAromatic C=C stretch
~1270StrongEster C-O stretch
~1100StrongLactone C-O stretch

Note: Predicted data based on characteristic group frequencies.

Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Possible Fragment Ion
274Moderate[M]⁺ (Molecular Ion)
245High[M - CHO]⁺
152Moderate[M - C₇H₅O₂]⁺ (Loss of benzoyl group)
122High[C₇H₅O₂]⁺ (Benzoyl cation)
105Very High[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)

Note: Predicted fragmentation pattern based on the structure.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

  • Data Acquisition :

    • For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Thin Film (for oils) : A drop of the sample is placed between two KBr or NaCl plates.

    • KBr Pellet (for solids) : A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Solution : The sample is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) and placed in a liquid sample cell.

  • Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer is used.

  • Data Acquisition : A background spectrum of the empty sample holder (or solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final spectrum.

  • Data Analysis : The spectrum is typically plotted as transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization : Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. EI is common for GC-MS and provides detailed fragmentation patterns. ESI is used for LC-MS and often yields the protonated molecular ion [M+H]⁺ or other adducts.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. For tandem mass spectrometry (MS/MS), a specific ion is selected and fragmented to provide further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Corey lactone aldehyde benzoate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for understanding the key spectroscopic features of this compound. For further in-depth analysis, it is recommended to consult peer-reviewed literature and spectral databases.

References

(-)-Corey lactone aldehyde benzoate synthesis overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (-)-Corey Lactone Aldehyde Benzoate (B1203000)

Introduction

(-)-Corey lactone aldehyde benzoate is a pivotal intermediate in the total synthesis of a wide array of prostaglandins (B1171923) and their analogues, which are pharmacologically significant compounds used in treating conditions like glaucoma, pulmonary hypertension, and inducing labor.[1][2][3] Developed by E.J. Corey, this synthetic route provides a high degree of stereochemical control, which is essential for the biological activity of the target prostaglandins.[4][5] The (-)-Corey lactone structure contains the requisite stereocenters of the cyclopentane (B165970) ring of prostaglandins, and the aldehyde functionality serves as a handle for the introduction of the α-side chain, typically via a Wittig-type reaction.[1][4] This document provides a detailed overview of the synthesis of (-)-Corey lactone aldehyde benzoate, focusing on the key transformations from its precursor, (-)-Corey lactone diol.

Overall Synthetic Pathway

The synthesis of (-)-Corey lactone aldehyde benzoate is a multi-step process that begins with the readily available (-)-Corey lactone diol. The core strategy involves the selective protection of the secondary hydroxyl group, followed by the oxidation of the primary hydroxyl group to the desired aldehyde. This sequence ensures that the correct functionalities are in place for the subsequent elaboration of the prostaglandin (B15479496) side chains.

Synthesis_Overview CoreyDiol (-)-Corey Lactone Diol CoreyBenzoate (-)-Corey Lactone Benzoate CoreyDiol->CoreyBenzoate Selective Benzoylation CoreyAldehyde (-)-Corey Lactone Aldehyde Benzoate CoreyBenzoate->CoreyAldehyde Oxidation

Caption: Overall workflow for the synthesis of (-)-Corey lactone aldehyde benzoate.

Key Synthetic Steps and Experimental Protocols

The transformation of (-)-Corey lactone diol to (-)-Corey lactone aldehyde benzoate is achieved in two main steps: selective protection and oxidation.

Step 1: Synthesis of (-)-Corey Lactone Diol

While not the central focus of this guide, it is pertinent to note that the starting material, (-)-Corey lactone diol, is itself a product of a multi-step synthesis. A common industrial route starts from dicyclopentadiene, which undergoes depolymerization, cyclization, oxidation, dechlorination, ring-opening, resolution, a Prins reaction, and finally hydrolysis to yield the target diol.[6][7] This precursor is a stable, crystalline solid.[2]

Step 2: Selective Benzoylation of (-)-Corey Lactone Diol

To differentiate the primary and secondary hydroxyl groups of the diol, the more reactive primary alcohol is often protected, or as is common in prostaglandin synthesis, the secondary alcohol is selectively acylated. In this case, the secondary hydroxyl group is protected as a benzoate ester. This not only protects the alcohol but also sets the stage for the subsequent oxidation.

Experimental Protocol:

A representative procedure for the benzoylation of (-)-Corey lactone diol is as follows:

  • Dissolve (-)-Corey lactone diol in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂).

  • Add an excess of triethylamine (B128534) (Et₃N) to the solution to act as a base.

  • Slowly add benzoyl chloride to the reaction mixture at room temperature.

  • Stir the reaction mixture for a specified time (e.g., 30 minutes) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (-)-Corey lactone benzoate.[8]

  • The crude product can then be purified by column chromatography on silica (B1680970) gel.

Benzoylation_Diagram reagents (-)-Corey Lactone Diol Benzoyl Chloride Triethylamine (Et₃N) Dichloromethane (CH₂Cl₂) process Reaction at Room Temp. Aqueous Workup Purification reagents->process Reaction product (-)-Corey Lactone Benzoate process->product Yields

Caption: Key inputs and process for the selective benzoylation step.

Step 3: Oxidation of Primary Alcohol to Aldehyde

With the secondary alcohol protected, the primary alcohol of (-)-Corey lactone benzoate is oxidized to the corresponding aldehyde. This transformation is critical and requires mild oxidation conditions to avoid over-oxidation to a carboxylic acid.[9][10] Several methods are suitable for this step, with the Corey-Kim oxidation being a classic example.[11][12] Other modern methods using reagents like Dess-Martin periodinane or Swern oxidation are also highly effective.[13]

Experimental Protocol (Corey-Kim Oxidation):

  • To a solution of N-chlorosuccinimide (NCS) in an appropriate solvent at low temperature (e.g., -25 °C), add dimethyl sulfide (B99878) (DMS).

  • Introduce the (-)-Corey lactone benzoate, dissolved in a suitable solvent, to the reaction mixture.

  • After stirring for a period, add a hindered base such as triethylamine (Et₃N) to facilitate the elimination reaction that forms the aldehyde.

  • The reaction is typically rapid, and upon completion, it is quenched and worked up to isolate the desired (-)-Corey lactone aldehyde benzoate.[11]

The product of this reaction is the so-called "Corey aldehyde" with a benzoate protecting group.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the compounds involved in this synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation [α]DReference
(-)-Corey Lactone DiolC₈H₁₂O₄172.18117-119-[14]
(-)-Corey Lactone BenzoateC₁₅H₁₆O₅276.29116-120-84 to -76 (c=0.8, CHCl₃)[3]
(-)-Corey Lactone Aldehyde BenzoateC₁₅H₁₄O₅274.27---

Note: Data for the final aldehyde product can vary depending on purity and experimental conditions.

Conclusion

The synthesis of (-)-Corey lactone aldehyde benzoate from (-)-Corey lactone diol is a well-established and crucial sequence in the preparation of prostaglandins. The two key steps, selective benzoylation of the secondary hydroxyl group and subsequent mild oxidation of the primary alcohol, allow for the efficient construction of this versatile synthetic intermediate. The choice of reagents and reaction conditions is paramount to achieving high yields and preventing side reactions, particularly over-oxidation. This guide provides a foundational understanding of the synthesis for researchers and professionals in the field of drug development and organic synthesis.

References

The Cornerstone of Prostaglandin Synthesis: A Technical Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects, are crucial targets in drug discovery and development. Their complex structures and potent biological activities have made their total synthesis a formidable challenge and a landmark achievement in organic chemistry. This technical guide provides an in-depth exploration of the key intermediates that have paved the way for the efficient and stereocontrolled synthesis of these vital molecules. We will delve into the seminal synthetic strategies, present detailed experimental protocols for the formation of pivotal intermediates, and offer a quantitative comparison of various synthetic routes.

The Corey Lactone: A Versatile Precursor

The total synthesis of prostaglandins was revolutionized by the pioneering work of E.J. Corey, who introduced the "Corey lactone" (formally known as (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydropentalen-5-yl acetate) as a key intermediate.[1][2] This bicyclic lactone contains the essential stereochemical information of the cyclopentane (B165970) core of prostaglandins, allowing for the subsequent stereocontrolled introduction of the two side chains.

The Bicyclo[2.2.1]heptane Approach to the Corey Lactone

One of the most robust and widely adopted routes to the Corey lactone begins with a Diels-Alder reaction between cyclopentadiene (B3395910) and a ketene (B1206846) equivalent. This strategy establishes the critical stereochemistry of the cyclopentane ring early in the synthesis.[3][4]

Experimental Protocol: Synthesis of the Corey Lactone from Dicyclopentadiene (B1670491)

A representative procedure for the synthesis of the Corey lactone starting from dicyclopentadiene is outlined below.[2][5]

  • Depolymerization of Dicyclopentadiene: Dicyclopentadiene (200 g) is heated with stirring until a clear solution is obtained. The monomer, 1,3-cyclopentadiene, is then collected by fractional distillation at 38-42 °C, yielding approximately 192 g (96% yield).[5]

  • [2+2] Cycloaddition with Dichloroacetyl Chloride: To a solution of dichloroacetyl chloride (100 g) and 1,3-cyclopentadiene (103 g) in n-heptane (0.68 L), triethylamine (B128534) (72.4 g) in n-hexane is slowly added. The reaction is stirred overnight at room temperature. After filtration and removal of the solvent, the resulting bicyclo[3.2.0]hept-2-en-6-one derivative is obtained in approximately 86% yield.[5]

  • Dechlorination and Baeyer-Villiger Oxidation: The dichlorinated intermediate is treated with a reducing agent, such as zinc dust, to remove the chlorine atoms. Subsequent Baeyer-Villiger oxidation, for instance using hydrogen peroxide, yields the γ-lactone, cis-2-oxabicyclo[3.3.0]oct-6-en-3-one.[4]

  • Hydrolysis and Iodolactonization: The lactone is hydrolyzed to the corresponding hydroxy acid. Treatment with iodine and potassium iodide leads to iodolactonization, forming a key intermediate with the correct stereochemistry.

  • Final Steps: Subsequent steps involve protection of the hydroxyl group, reduction of the iodide, and introduction of the hydroxymethyl group to afford the Corey lactone.

Corey_Lactone_Synthesis Dicyclopentadiene Dicyclopentadiene Cyclopentadiene 1,3-Cyclopentadiene Dicyclopentadiene->Cyclopentadiene Depolymerization Bicycloheptenone Bicyclo[3.2.0]hept-2-en-6-one derivative Cyclopentadiene->Bicycloheptenone [2+2] Cycloaddition Dechlorinated_Ketone Dechlorinated Ketone Bicycloheptenone->Dechlorinated_Ketone Dechlorination Gamma_Lactone cis-2-Oxabicyclo[3.3.0]oct-6-en-3-one Dechlorinated_Ketone->Gamma_Lactone Baeyer-Villiger Oxidation Hydroxy_Acid Hydroxy Acid Gamma_Lactone->Hydroxy_Acid Hydrolysis Iodolactone Iodolactone Intermediate Hydroxy_Acid->Iodolactone Iodolactonization Corey_Lactone Corey Lactone Iodolactone->Corey_Lactone Further Steps

Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2).

Prostaglandin F2α (PGF2α) Signaling

PGF2α primarily signals through the FP receptor, which is coupled to the Gq protein, leading to the activation of the phospholipase C pathway. [6][7][8]

PGF2alpha_Signaling PGF2alpha PGF2α FP_Receptor FP Receptor (Gq) PGF2alpha->FP_Receptor PLC Phospholipase C FP_Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of Prostaglandin F2α (PGF2α).

Conclusion

The total synthesis of prostaglandins has been a fertile ground for the development of new synthetic methodologies and strategies. The key intermediates developed by pioneers like Corey, Woodward, and Stork have not only made these complex molecules accessible but have also enriched the field of organic chemistry. A thorough understanding of the synthesis of these intermediates and the signaling pathways of prostaglandins is essential for researchers and professionals working on the development of new therapeutics targeting a wide range of diseases. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for this endeavor.

References

Commercial Availability of Chiral Corey Lactone Intermediates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accessibility of chiral Corey lactone intermediates is paramount for the synthesis of prostaglandins (B1171923) and their analogues. These versatile building blocks, pioneered by E.J. Corey, provide the stereochemical framework necessary for the construction of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the commercial availability of key chiral Corey lactone intermediates, detailed experimental protocols for their use, and a summary of the relevant signaling pathways.

Commercial Availability

A variety of chiral Corey lactone intermediates are commercially available from several suppliers. The most common of these are (-)-Corey lactone diol, (+)-Corey lactone diol, (-)-Corey lactone benzoate, and (-)-Corey lactone 4-phenylbenzoate alcohol. The availability, purity, and pricing of these key intermediates are summarized below to facilitate easy comparison for procurement in research and development.

Table 1: Commercial Availability of (-)-Corey lactone diol

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich32233-40-298%-Inquiry
Biosynth32233-40-2>98.0%(GC)5 g, 10 g, 25 g$250 (5g), $324.50 (10g)
Cayman Chemical32233-40-2--Inquiry
Chem-Impex32233-40-2≥ 99% (HPLC)-Inquiry
TCI America32233-40-2>98.0%(GC)-Inquiry
IndiaMART33233-40-299%1 kg~ $863/kg

Table 2: Commercial Availability of (+)-Corey lactone diol

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich76704-05-798%-Inquiry
PubChem76704-05-7--Inquiry
Sandoo Pharma76704-05-7--Inquiry

Table 3: Commercial Availability of (-)-Corey lactone benzoate

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich39746-00-4--Inquiry
China-Sinoway39746-00-498% up by HPLC-Inquiry

Table 4: Commercial Availability of (-)-Corey lactone 4-phenylbenzoate alcohol

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich31752-99-599%-Inquiry
Chem-Impex31752-99-5--Inquiry
TCI America-98.0+%200 mgInquiry
Echemi31752-99-5--Inquiry

Experimental Protocols

The following are representative experimental protocols for the synthesis of prostaglandin (B15479496) analogues using chiral Corey lactone intermediates. These are based on established literature procedures and provide a framework for laboratory synthesis.

Synthesis of Latanoprost (B1674536) from (-)-Corey lactone diol

This synthesis involves several key transformations, including oxidation, Wittig reaction, and reduction. A chemoenzymatic approach has also been described for the synthesis of prostaglandins in 5 to 7 steps.[1]

1. Swern Oxidation of (-)-Corey lactone diol:

  • To a solution of oxalyl chloride in dichloromethane (B109758) at -78 °C, add dimethyl sulfoxide (B87167) (DMSO) dropwise.

  • After stirring, add a solution of (-)-Corey lactone diol in dichloromethane.

  • Stir for the appropriate time, then add triethylamine.

  • Allow the reaction to warm to room temperature and quench with water.

  • Extract the product with an organic solvent and purify by column chromatography to yield the corresponding aldehyde.

2. Wittig Reaction:

  • Prepare the ylide by treating the appropriate phosphonium (B103445) salt with a strong base such as sodium hydride in DMSO.

  • Add the aldehyde from the previous step to the ylide solution at room temperature.

  • Stir until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

3. Reduction of the enone:

  • The resulting enone can be stereoselectively reduced using a variety of reagents. For example, reduction with sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction) can provide the desired alcohol with high diastereoselectivity.

  • Alternatively, a cost-effective method using NiCl₂/NaBH₄ in methanol (B129727) has been developed to achieve the reduction of the keto and alkene functional groups in a single step.[2]

4. Saponification and Final Product Isolation:

  • The lactone is then saponified using a base such as lithium hydroxide (B78521) in a mixture of THF and water.

  • Acidify the reaction mixture and extract the prostaglandin F2α analogue, Latanoprost.

  • Purify the final product by column chromatography.

A seven-pot synthesis of latanoprost has been reported with a 25% overall yield.[3]

Signaling Pathways of Prostaglandins

Prostaglandins synthesized from Corey lactone intermediates exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The downstream signaling cascades are crucial for their diverse physiological and pathological roles.

Prostaglandin F2α (PGF2α) Signaling Pathway

PGF2α primarily signals through the FP receptor, which is coupled to Gq proteins.[4] This initiates a cascade of intracellular events leading to various cellular responses, including smooth muscle contraction.[4][5]

PGF2a_Signaling PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq Gq protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release induces Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Prostaglandin F2α (PGF2α) signaling cascade.

Prostaglandin E2 (PGE2) Signaling Pathways

PGE2 signaling is more complex, involving four different E-prostanoid (EP) receptors (EP1-4), each coupled to different G-proteins and initiating distinct downstream pathways.[6] This diversity in signaling allows PGE2 to have varied and sometimes opposing effects in different tissues.[6][7]

PGE2_Signaling cluster_receptors EP Receptors PGE2 Prostaglandin E2 (PGE2) EP1 EP1 EP2 EP2 EP3 EP3 EP4 EP4 Gq_pge2 Gq EP1->Gq_pge2 activates Gs_ep2 Gs EP2->Gs_ep2 activates Gi Gi EP3->Gi activates Gs_ep4 Gs EP4->Gs_ep4 activates PLC_pge2 PLC Gq_pge2->PLC_pge2 AC_inc Adenylyl Cyclase (AC) Gs_ep2->AC_inc AC_dec Adenylyl Cyclase (AC) Gi->AC_dec inhibits AC_inc2 Adenylyl Cyclase (AC) Gs_ep4->AC_inc2 Ca2_inc ↑ [Ca²⁺]i PLC_pge2->Ca2_inc leads to cAMP_inc ↑ cAMP AC_inc->cAMP_inc produces cAMP_dec ↓ cAMP AC_dec->cAMP_dec reduces cAMP_inc2 ↑ cAMP AC_inc2->cAMP_inc2 produces

Caption: Diverse signaling pathways of Prostaglandin E2 (PGE2).

Experimental Workflow: From Intermediate to Biological Insight

The journey from a commercially available Corey lactone intermediate to understanding the biological impact of the synthesized prostaglandin involves a multi-step workflow. This process begins with chemical synthesis and purification, followed by in vitro and in vivo characterization of the compound's activity.

Experimental_Workflow Start Chiral Corey Lactone Intermediate Synthesis Chemical Synthesis (e.g., Oxidation, Wittig) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization In_Vitro In Vitro Assays (e.g., Receptor Binding, Cell-based Assays) Characterization->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising results Data_Analysis Data Analysis and Interpretation In_Vivo->Data_Analysis Conclusion Biological Insight Data_Analysis->Conclusion

References

An In-depth Technical Guide on the Stability and Storage of Corey Lactone Aldehyde Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Corey lactone aldehyde benzoate (B1203000), a key chiral intermediate in the synthesis of prostaglandins (B1171923) and their analogs.[1][2] The information presented herein is intended to assist researchers and professionals in the proper handling, storage, and analysis of this compound to ensure its integrity and purity for research and development purposes.

Physicochemical Properties and Identification

Corey lactone aldehyde benzoate is a crystalline solid.[1] Key identifying characteristics are summarized in the table below.

PropertyValue
Chemical Name [3aR-(3aα,4α,5β,6aα)]-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde
CAS Number 39746-01-5
Molecular Formula C₁₅H₁₄O₅
Molecular Weight 274.3 g/mol
Appearance Crystalline solid
Purity ≥90%
Melting Point 123.5-125.5 °C
Boiling Point 470.4±45.0 °C at 760 mmHg
Flash Point 211.8±28.8 °C
Density 1.3±0.1 g/cm³
Refractive Index 1.577
Specific Rotation -85º (c=1, MeOH)

Data compiled from multiple sources.[1][3]

Recommended Storage and Handling

Storage Conditions: To maintain the stability of this compound, it is recommended to store the compound at -20°C .[1][3] Under these conditions, the compound is reported to be stable for at least one year.[1] For shipping, it is typically transported on wet ice in the continental US, though this may vary for other locations.[1]

Handling Precautions: this compound should be handled in a well-ventilated area.[3] It is crucial to avoid the formation of dust and aerosols.[3] Personal protective equipment, including suitable protective clothing and gloves, should be worn to avoid contact with the skin and eyes.[3]

Solubility Data

The solubility of this compound in various solvents is presented in the table below. Stock solutions can be prepared by dissolving the compound in an organic solvent of choice, which should be purged with an inert gas.[1] It is not recommended to store aqueous solutions for more than one day.[1]

SolventSolubility
Dimethylformamide (DMF)100 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)100 mg/mL
Ethanol5.2 mg/mL
PBS (pH 7.2)4.7 mg/mL

Data from Cayman Chemical.[1]

Stability Profile and Potential Degradation Pathways

While specific, detailed stability studies on this compound are not extensively available in the public domain, an understanding of its chemical structure allows for the postulation of potential degradation pathways. As a molecule containing a lactone, an aldehyde, and a benzoate ester, it is susceptible to hydrolysis, oxidation, and photolytic degradation.

Potential Degradation Mechanisms:

  • Hydrolysis: The ester and lactone functional groups are prone to hydrolysis under both acidic and basic conditions. This would lead to the opening of the lactone ring and/or cleavage of the benzoate group.

  • Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid.

  • Photodegradation: Exposure to light, particularly UV radiation, could potentially lead to degradation of the molecule. The extent and nature of this degradation would need to be determined experimentally.

A proposed logical relationship for the potential degradation of this compound is illustrated in the following diagram.

This compound This compound Hydrolysis (Acidic/Basic) Hydrolysis (Acidic/Basic) This compound->Hydrolysis (Acidic/Basic) Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Lactone Ring Opening Lactone Ring Opening Hydrolysis (Acidic/Basic)->Lactone Ring Opening Benzoate Cleavage Benzoate Cleavage Hydrolysis (Acidic/Basic)->Benzoate Cleavage Carboxylic Acid Formation Carboxylic Acid Formation Oxidation->Carboxylic Acid Formation Photodegradants Photodegradants Photodegradation->Photodegradants

Caption: Potential Degradation Pathways.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted, followed by analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

A reverse-phase HPLC method would be suitable for monitoring the degradation of this compound and separating it from its potential degradation products. A patent for the analysis of the closely related Corey lactone benzoate suggests a normal-phase HPLC method for enantiomeric separation, which could be adapted for stability studies.[4] However, a reverse-phase method is generally more common for stability-indicating assays.

Proposed HPLC Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm[4]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method development and validation should be performed in accordance with ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

The following is a proposed protocol for a forced degradation study, based on general pharmaceutical industry practices.[5][6][7] The goal is to achieve 5-20% degradation of the active substance.[7][8]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Maintain at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the final concentration with the mobile phase.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Maintain at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute to the final concentration with the mobile phase.

  • Thermal Degradation:

    • Store the solid compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, dissolve it in the solvent, and dilute to the final concentration.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • After exposure, prepare samples for analysis.

3. Analysis: Analyze all stressed samples, along with a non-stressed control, using the validated stability-indicating HPLC method. The peak purity of the main peak should be assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.

The following diagram illustrates a general workflow for conducting a forced degradation study.

cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC-UV/PDA HPLC-UV/PDA Acid Hydrolysis->HPLC-UV/PDA Base Hydrolysis->HPLC-UV/PDA Oxidation->HPLC-UV/PDA Thermal->HPLC-UV/PDA Photolytic->HPLC-UV/PDA Data Analysis Data Analysis HPLC-UV/PDA->Data Analysis

Caption: Forced Degradation Workflow.

Conclusion

The stability and integrity of this compound are critical for its successful use in the synthesis of prostaglandins. Adherence to the recommended storage condition of -20°C is essential. While detailed public data on its degradation is limited, a systematic approach using forced degradation studies and a validated stability-indicating HPLC method can provide a comprehensive understanding of its stability profile. This knowledge is invaluable for ensuring the quality of research and the development of stable pharmaceutical products.

References

Solubility Profile of Corey Lactone Aldehyde Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Corey lactone aldehyde benzoate (B1203000), a critical chiral intermediate in the synthesis of prostaglandins (B1171923) and their analogs. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug substances. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents key workflows and pathways relevant to its application.

Quantitative Solubility Data

The solubility of Corey lactone aldehyde benzoate has been determined in a limited number of organic solvents. The following table summarizes the available quantitative data, providing a baseline for solvent selection in research and development. For comparative purposes, solubility data for the closely related compound, Corey lactone benzoate, is also included.

CompoundSolventSolubility (mg/mL)Temperature (°C)Reference
This compound Dimethylformamide (DMF)100Not Specified[1][2]
Dimethyl sulfoxide (B87167) (DMSO)100Not Specified[1][2]
Ethanol5.2Not Specified[1][2]
Phosphate-Buffered Saline (PBS), pH 7.24.7Not Specified[1][2]
Corey Lactone Benzoate Dimethylformamide (DMF)40.3Not Specified[3]
Dimethyl sulfoxide (DMSO)25.3Not Specified[3]
Ethanol39.7Not Specified[3]
Phosphate-Buffered Saline (PBS), pH 7.20.06Not Specified[3]

Note: The provided data is based on publicly available product information sheets. The experimental conditions, such as temperature, were not specified. For precise applications, it is highly recommended to determine the solubility under the specific conditions of your experimental setup.

Experimental Protocol: Determination of Solubility of a Solid Organic Compound

This section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

1. Materials and Equipment:

  • This compound (crystalline solid)

  • High-purity organic solvent of interest

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical instrument (e.g., NMR)[4]

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[4]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle by stopping the agitation and letting the vial stand for a short period.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Calculate the concentration of the saturated solution based on the dilution factor. The solubility is expressed in mg/mL or other appropriate units.

3. Data Reporting:

The determined solubility should be reported along with the specific solvent used and the temperature at which the measurement was conducted.

Prostaglandin Synthesis Pathway

This compound is a pivotal intermediate in the Corey synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[5][6][7][8][9] The following diagram illustrates the general pathway from arachidonic acid to various prostaglandins, highlighting the central role of intermediates like the Corey lactone.

Prostaglandin_Synthesis Arachidonic_Acid Arachidonic Acid PGG2 PGG₂ Arachidonic_Acid->PGG2 COX-1/COX-2 PGH2 PGH₂ PGG2->PGH2 Peroxidase Corey_Lactone Corey Lactone Intermediates (e.g., Corey Lactone Aldehyde Benzoate) PGH2->Corey_Lactone Chemical Synthesis PGE2 PGE₂ PGH2->PGE2 PGE Synthase PGF2a PGF₂α PGH2->PGF2a PGF Synthase PGD2 PGD₂ PGH2->PGD2 PGD Synthase PGI2 PGI₂ (Prostacyclin) PGH2->PGI2 PGI Synthase TXA2 TXA₂ (Thromboxane) PGH2->TXA2 TXA Synthase Corey_Lactone->PGF2a Multi-step Synthesis

Caption: Prostaglandin synthesis pathway from arachidonic acid.

Experimental Workflow: Purification by Crystallization

The solubility of this compound in various organic solvents is a key factor in its purification by crystallization. A typical workflow for this process is outlined below.

Crystallization_Workflow Start Crude Corey Lactone Aldehyde Benzoate Dissolution Dissolution in a suitable solvent at elevated temperature Start->Dissolution Filtration Hot filtration to remove insoluble impurities Dissolution->Filtration Cooling Controlled cooling to induce crystallization Filtration->Cooling Isolation Isolation of crystals (e.g., by filtration) Cooling->Isolation Washing Washing with a cold, poor solvent Isolation->Washing Drying Drying under vacuum Washing->Drying End Pure Crystalline Corey Lactone Aldehyde Benzoate Drying->End

Caption: Workflow for purification by crystallization.

References

Methodological & Application

Enantioselective Synthesis of Corey Lactone Diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Corey lactone diol, chemically known as (1S,5R,6R,7R)-6-(hydroxymethyl)-7-hydroxy-2-oxabicyclo[3.3.0]octan-3-one, is a pivotal chiral building block in the synthesis of prostaglandins (B1171923) and their analogues.[1][2] Prostaglandins are a class of hormone-like substances that regulate a wide array of physiological processes, making them crucial targets in drug development for conditions such as glaucoma, inflammation, and cardiovascular diseases.[3][4] The stereochemical complexity of prostaglandins necessitates highly enantioselective synthetic strategies to obtain the desired biologically active isomers. This document provides detailed application notes and protocols for key enantioselective methods for synthesizing Corey lactone diol, a versatile precursor to a wide range of prostaglandins.[5]

Introduction

The asymmetric synthesis of the Corey lactone diol has been a subject of extensive research, leading to the development of several elegant and efficient strategies. These methods can be broadly categorized into three main approaches:

  • Catalytic Asymmetric Synthesis: This approach utilizes chiral catalysts, such as organocatalysts or metal complexes, to induce enantioselectivity in key bond-forming reactions.

  • Chemoenzymatic Synthesis: This strategy leverages the high stereoselectivity of enzymes for key transformations, such as kinetic resolutions or asymmetric oxidations.[6][7]

  • Resolution of Racemates: In this classical approach, a racemic mixture of the Corey lactone or a precursor is separated into its constituent enantiomers using chiral resolving agents.[2]

This document will detail representative protocols from these categories, providing quantitative data and experimental workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for different enantioselective synthetic routes to Corey lactone diol, allowing for a direct comparison of their efficiencies.

Synthetic StrategyKey ReactionCatalyst/EnzymeStarting MaterialOverall Yield (%)Enantiomeric Excess (e.e., %)No. of StepsReference
Organocatalytic Domino ReactionMichael/Michael CycloadditionDiphenylprolinol silyl (B83357) etherCommercially available reagents50 (one-pot)>997 (in one pot)[7][8]
Organocatalytic Aldol (B89426) DimerizationProline-catalyzed aldol reaction(S)-prolineSuccinaldehyde14 (for a key intermediate)99:1 (e.r.)7 (to PGF2α)[9]
Chemoenzymatic ResolutionEnzymatic acylationLipase (B570770) AK or Lipase PSRacemic Corey lactone diol derivatives>99 (for resolved products)>99Variable[2]
Asymmetric Diels-AlderChiral Lewis acid-catalyzedChiral oxazaborolidineAcrylate and cyclopentadiene (B3395910) derivativesNot specifiedHigh~10[10][11]
Racemate ResolutionDiastereomeric salt formation(+)-Ephedrine or (+)-α-phenethylamineRacemic lactone acidNot specifiedHigh~9[2]

Experimental Protocols

Organocatalytic One-Pot Synthesis of Corey Lactone

This protocol is based on the highly efficient domino Michael/Michael reaction developed by Hayashi and coworkers.[7][8] This method allows for the rapid, gram-scale synthesis of the Corey lactone in a single reaction vessel from commercially available starting materials.[12]

Logical Workflow:

cluster_0 One-Pot Synthesis of Corey Lactone Start α,β-Unsaturated Aldehyde + Ketone Domino Domino Michael/Michael Reaction (Diphenylprolinol silyl ether catalyst) Start->Domino i-PrOH, p-nitrophenol Reduction1 Reduction of Aldehyde (LiAlH(t-BuO)3) Domino->Reduction1 Reduction2 Stereoselective Reduction of Ketone (LiAlH(t-BuO)3) Reduction1->Reduction2 Lactonization Lactonization (HBF4) Reduction2->Lactonization Oxidation Tamao-Fleming Oxidation (H2O2, KF) Lactonization->Oxidation End Corey Lactone Diol Oxidation->End

One-Pot Synthesis Workflow

Materials:

  • α,β-Unsaturated aldehyde (e.g., acrolein derivative)

  • Ketone with a silyl group (e.g., (E)-5-(dimethyl(phenyl)silyl)pent-1-en-3-one)

  • (R)-diphenylprolinol silyl ether catalyst

  • p-Nitrophenol

  • Isopropanol (i-PrOH)

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)3)

  • Tetrafluoroboric acid (HBF4)

  • Potassium carbonate (K2CO3)

  • Hydrogen peroxide (H2O2)

  • Potassium fluoride (B91410) (KF)

Procedure:

  • Domino Michael/Michael Reaction: In a single reaction vessel, the α,β-unsaturated aldehyde and the silyl-containing ketone are subjected to a domino Michael/Michael reaction catalyzed by (R)-diphenylprolinol silyl ether in the presence of p-nitrophenol in isopropanol. This step efficiently constructs the substituted cyclopentanone (B42830) core.[12]

  • Reduction of Aldehyde and Ketone: Following the domino reaction, LiAlH(t-BuO)3 is added to the same pot to reduce the aldehyde and stereoselectively reduce the ketone. This is typically performed at an elevated temperature (e.g., 60 °C) for a short duration (e.g., 15 minutes).[11]

  • Lactonization: The reaction is then quenched with HBF4, which facilitates the cyclization of the dihydroxy ester intermediate to form the lactone.[11]

  • Tamao-Fleming Oxidation: After neutralization with K2CO3, the carbon-silicon bond is oxidized to a carbon-oxygen bond using H2O2 and KF, yielding the Corey lactone diol.[11] The entire one-pot sequence can be completed in approximately 152 minutes with an overall yield of around 50%.[8]

Chemoenzymatic Resolution of Racemic Corey Lactone Derivatives

This protocol utilizes the enantioselectivity of lipases to resolve a racemic mixture of a Corey lactone derivative, a common and effective strategy for obtaining enantiopure material.[2]

Experimental Workflow:

cluster_1 Chemoenzymatic Resolution Start Racemic Corey Lactone Diol Derivative Acylation Enantioselective Acylation (Lipase, Acylating Agent) Start->Acylation Separation Separation (Chromatography) Acylation->Separation Ester Enantiopure Acylated Lactone Separation->Ester Diol Enantiopure Lactone Diol Separation->Diol

Chemoenzymatic Resolution Workflow

Materials:

  • Racemic Corey lactone diol derivative (e.g., (±)-5-p-phenylbenzoate)[13]

  • Lipase (e.g., from Pseudomonas species such as Lipase AK or Lipase PS)[2]

  • Acylating agent (e.g., vinyl acetate)

  • Organic solvent (e.g., tert-butyl methyl ether)

Procedure:

  • Enzymatic Acylation: A racemic mixture of the Corey lactone diol derivative is dissolved in an organic solvent. The lipase and an acylating agent are added to the solution. The enzyme selectively acylates one enantiomer, leaving the other unreacted.[14]

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is achieved.

  • Separation: Upon completion, the enzyme is filtered off, and the solvent is removed under reduced pressure. The resulting mixture of the acylated enantiomer and the unreacted enantiomer is then separated by column chromatography.

  • Hydrolysis (Optional): The separated acylated enantiomer can be hydrolyzed back to the diol to obtain the other enantiomer of the Corey lactone diol. This method typically yields both enantiomers with very high optical purity (>99% e.e.).[2]

Signaling Pathways and Biological Relevance

The Corey lactone diol is a precursor to prostaglandins, which are synthesized in the body from arachidonic acid via the cyclooxygenase (COX) pathway.[15]

Biosynthesis Pathway of Prostaglandins:

cluster_2 Prostaglandin (B15479496) Biosynthesis Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) Synthases Prostaglandin Synthases PGH2->Synthases PGE2 PGE2 PGF2a PGF2α PGI2 PGI2 TXA2 TXA2 COX->PGH2 Synthases->PGE2 Synthases->PGF2a Synthases->PGI2 Synthases->TXA2

Prostaglandin Biosynthesis Pathway

Understanding these pathways is critical for drug development professionals, as many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. The enantioselective synthesis of specific prostaglandin analogues, facilitated by intermediates like the Corey lactone diol, allows for the development of targeted therapies with improved efficacy and reduced side effects.

Conclusion

The enantioselective synthesis of Corey lactone diol remains a cornerstone of prostaglandin research and development. The methodologies presented here, from highly efficient one-pot organocatalytic reactions to robust chemoenzymatic resolutions, provide researchers with a versatile toolkit for accessing this crucial chiral intermediate. The choice of synthetic route will depend on factors such as desired scale, cost-effectiveness, and available expertise. The detailed protocols and comparative data in these application notes are intended to guide scientists in making informed decisions for the successful synthesis of prostaglandins and their analogues for therapeutic applications.

References

Application Notes and Protocols: Step-by-Step Synthesis of Prostaglandins from Corey Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of prostaglandins (B1171923), a class of biologically active lipid compounds, utilizing the versatile Corey lactone as a key intermediate. The protocols outlined below are based on the foundational work of E.J. Corey and subsequent modifications, offering a robust and well-established route to various prostaglandin (B15479496) analogues.[1][2][3]

Introduction

The Corey lactone is a cornerstone in the stereocontrolled synthesis of prostaglandins.[2][4] Its rigid bicyclic structure allows for the precise installation of the requisite stereocenters and functional groups of the cyclopentane (B165970) core, which are crucial for biological activity.[2][3][5] This application note details the key transformations required to convert the Corey lactone into prostaglandins, specifically focusing on the synthesis of Prostaglandin F2α (PGF2α) as a representative example. The described workflow involves the sequential introduction of the lower (ω) and upper (α) side chains onto the cyclopentane core.[2]

Overall Synthetic Workflow

The synthesis commences with the protection of the hydroxyl group of the Corey lactone, followed by oxidation of the primary alcohol to an aldehyde. The ω-side chain is then introduced via a Horner-Wadsworth-Emmons reaction. Subsequent reduction of the resulting enone and the lactone moiety, followed by the introduction of the α-side chain through a Wittig reaction, leads to the prostaglandin skeleton. Final deprotection steps yield the target prostaglandin.

Synthesis_Workflow Corey_Lactone Corey Lactone Diol Protection Protection of Secondary Alcohol Corey_Lactone->Protection Oxidation Oxidation to Corey Aldehyde Protection->Oxidation HWE Horner-Wadsworth-Emmons Reaction (ω-chain) Oxidation->HWE Enone_Reduction Enone Reduction HWE->Enone_Reduction Lactone_Reduction Lactone Reduction to Lactol Enone_Reduction->Lactone_Reduction Wittig Wittig Reaction (α-chain) Lactone_Reduction->Wittig Deprotection Deprotection Wittig->Deprotection Prostaglandin Prostaglandin Deprotection->Prostaglandin

Caption: Overall workflow for the synthesis of prostaglandins from Corey lactone.

Experimental Protocols

Protection of the Secondary Hydroxyl Group

The initial step involves the selective protection of the C-11 secondary hydroxyl group to prevent its interference in subsequent reactions. A common protecting group used is p-phenylbenzoyl (PPB) or benzoyl (Bz), which can be introduced under standard acylation conditions.

Protocol:

  • Dissolve Corey lactone diol (1 equivalent) in a suitable solvent such as dry pyridine (B92270) or dichloromethane.

  • Add p-phenylbenzoyl chloride (1.1 equivalents) or benzoyl chloride to the solution at 0 °C.

  • Allow the reaction to stir at room temperature until completion, typically monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the protected Corey lactone.

Reactant/Reagent Molar Ratio Typical Yield
Corey Lactone Diol1-
p-Phenylbenzoyl Chloride1.1~95%
PyridineSolvent-
Oxidation to the Corey Aldehyde

The protected primary alcohol is then oxidized to the corresponding aldehyde, often referred to as the "Corey aldehyde." This is a critical intermediate for the introduction of the lower side chain.[6]

Protocol:

  • Prepare a solution of the protected Corey lactone (1 equivalent) in anhydrous dichloromethane.

  • Add Collins reagent (CrO₃·2Pyr) or use Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) at low temperature (-78 °C).[7]

  • Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

  • Work up the reaction according to the chosen oxidation method. For Collins oxidation, filter the mixture through a pad of Celite and silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield the crude Corey aldehyde, which is often used in the next step without further purification.

Starting Material Oxidizing Agent Typical Yield
Protected Corey LactoneCollins Reagent~90% (over 2 steps)[7]
Introduction of the ω-Side Chain via Horner-Wadsworth-Emmons Reaction

The ω-side chain is installed using the Horner-Wadsworth-Emmons (HWE) olefination reaction. This reaction involves a phosphonate (B1237965) ylide that reacts with the Corey aldehyde to form an α,β-unsaturated enone.[2][6]

Protocol:

  • To a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 equivalents) in an anhydrous aprotic solvent such as dimethoxyethane (DME), add a strong base like sodium hydride (NaH) (1.1 equivalents) at 0 °C to generate the phosphonate ylide.[2]

  • Stir the mixture for approximately 1 hour at room temperature.[2]

  • Cool the reaction mixture to 0 °C and add a solution of the Corey aldehyde (1 equivalent) in the same solvent.[2]

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent and wash the combined organic layers with brine.

  • Dry, filter, and concentrate the organic phase.

  • Purify the resulting enone by column chromatography on silica gel.[2]

Reactant/Reagent Molar Ratio Typical Yield
Corey Aldehyde1~70% (for the two steps)[7]
Dimethyl (2-oxoheptyl)phosphonate1.1-
Sodium Hydride1.1-
Stereoselective Reduction of the Enone

The C-15 ketone of the enone is stereoselectively reduced to the desired (S)-alcohol. This is a crucial step for the biological activity of the final prostaglandin.

Protocol:

  • Dissolve the enone (1 equivalent) in a suitable solvent like DME or a mixture of ethanol (B145695) and THF.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a reducing agent such as zinc borohydride (B1222165) (Zn(BH₄)₂) or a chiral reducing agent like the Corey-Bakshi-Shibata (CBS) reagent for high stereoselectivity.[7]

  • Stir the reaction at low temperature until the reduction is complete.

  • Quench the reaction carefully with a saturated solution of ammonium (B1175870) chloride.

  • Warm the mixture to room temperature and extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the product by column chromatography to separate the diastereomers.

Starting Material Reducing Agent Typical Yield (desired isomer)
Enone IntermediateZinc Borohydride~49%[7]
Reduction of the Lactone to a Lactol

The lactone functional group is reduced to a lactol (a cyclic hemiacetal), which is then used in the Wittig reaction to introduce the α-side chain.[6]

Protocol:

  • Dissolve the prostaglandin intermediate (1 equivalent) in anhydrous toluene.

  • Cool the solution to -78 °C under an inert atmosphere.

  • Add diisobutylaluminum hydride (DIBAL-H) (1.1 equivalents) dropwise.[8]

  • Stir the reaction for approximately 30 minutes at -60 °C.[7]

  • Quench the reaction by the slow addition of methanol, followed by water and saturated Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Separate the layers and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry, and concentrate to yield the lactol, which is often used immediately in the next step.

Starting Material Reducing Agent Typical Yield
Prostaglandin IntermediateDIBAL-H~80% (over 3 steps)[7]
Introduction of the α-Side Chain via Wittig Reaction

The α-side chain is introduced via a Wittig reaction with the lactol. The ylide is generated from a phosphonium (B103445) salt.

Protocol:

  • Prepare the ylide by treating (4-carboxybutyl)triphenylphosphonium bromide (2.2 equivalents) with a strong base like dimsyl sodium (the sodium salt of dimethyl sulfoxide) in DMSO.[7]

  • Add a solution of the lactol (1 equivalent) in DMSO to the ylide solution.

  • Stir the reaction at room temperature until completion.

  • Pour the reaction mixture into water and acidify with dilute acid.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify the crude product by column chromatography.

Reactant/Reagent Molar Ratio Typical Yield
Lactol Intermediate1-
(4-carboxybutyl)triphenylphosphonium bromide2.2~80% (over 3 steps)[7]
Dimsyl SodiumBase-
Deprotection

The final step is the removal of the protecting groups to yield the final prostaglandin.

Protocol:

  • Dissolve the protected prostaglandin in a suitable solvent system, such as a mixture of acetic acid and water.[7]

  • Stir the reaction at a slightly elevated temperature (e.g., 37 °C) for several hours.[7]

  • Monitor the reaction by TLC until all starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the final prostaglandin product by column chromatography or HPLC.

Starting Material Deprotection Condition Typical Yield
Protected ProstaglandinAcetic Acid/Water~90%[7]

Signaling Pathways

Prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. For example, PGF2α binds to the FP receptor, which couples to Gαq. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor G_Protein Gαq FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: PGF2α signaling pathway via the FP receptor.

References

Oxidation of Corey Lactone to Corey Aldehyde: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN-2025-12-16

For technical support, please contact: --INVALID-LINK--

Introduction

The Corey lactone diol is a pivotal intermediate in the synthesis of prostaglandins (B1171923) and their analogues, a class of compounds with significant therapeutic applications. The selective oxidation of the primary alcohol of the Corey lactone diol to the corresponding aldehyde, known as the Corey aldehyde, is a critical transformation in the synthetic route to these important molecules. This application note provides detailed protocols for the selective protection of the primary hydroxyl group of the Corey lactone diol followed by its oxidation to the Corey aldehyde using common and reliable methods: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Pyridinium Chlorochromate (PCC) oxidation. These protocols are intended for researchers, scientists, and drug development professionals.

Overall Workflow

The conversion of Corey lactone diol to Corey aldehyde is a two-step process. First, the primary hydroxyl group is selectively protected, typically with a bulky silyl (B83357) ether group like tert-butyldimethylsilyl (TBDMS) or a trityl group, to prevent its reaction during the subsequent oxidation of the secondary alcohol. The second step is the oxidation of the now-exposed primary alcohol to the aldehyde.

Workflow Overall Workflow: Corey Lactone Diol to Corey Aldehyde cluster_protection Step 1: Selective Protection cluster_oxidation Step 2: Oxidation CoreyLactoneDiol Corey Lactone Diol Protection Selective Protection of Primary Alcohol (e.g., TBDMS-Cl, Imidazole) CoreyLactoneDiol->Protection ProtectedLactone Protected Corey Lactone Alcohol Protection->ProtectedLactone Oxidation Oxidation of Primary Alcohol ProtectedLactone->Oxidation CoreyAldehyde Corey Aldehyde (Protected) Oxidation->CoreyAldehyde

Figure 1. General experimental workflow for the synthesis of Corey aldehyde from Corey lactone diol.

Comparison of Oxidation Methods

The choice of oxidation method depends on several factors including substrate tolerance, reagent availability, and desired reaction conditions. The following table summarizes the key quantitative data for the most common methods used for the oxidation of the protected Corey lactone alcohol.

Oxidation MethodOxidizing AgentTypical Yield (%)Reaction Time (h)Reaction Temperature (°C)Key AdvantagesKey Disadvantages
Swern Oxidation Oxalyl chloride, DMSO, Et₃N85-951-3-78 to rtHigh yields, mild conditions, avoids toxic metals.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide (B99878) byproduct.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)90-981-4Room TemperatureMild conditions, high yields, broad functional group tolerance.[1]DMP is shock-sensitive and potentially explosive, relatively expensive.
PCC Oxidation Pyridinium Chlorochromate (PCC)80-902-6Room TemperatureReadily available reagent, straightforward procedure.[2]PCC is a chromium-based reagent (toxic), can be acidic.[3]

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective Protection of Corey Lactone Diol with TBDMS-Cl

This protocol describes the selective protection of the primary hydroxyl group of the Corey lactone diol using tert-butyldimethylsilyl chloride (TBDMS-Cl).

Materials:

  • Corey lactone diol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole (B134444)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • Dissolve Corey lactone diol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMS-Cl (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the TBDMS-protected Corey lactone alcohol. A typical yield for this protection step is 94.5%.[4]

Protocol 2: Swern Oxidation of TBDMS-Protected Corey Lactone Alcohol

This protocol details the oxidation of the primary alcohol of the TBDMS-protected Corey lactone to the corresponding aldehyde using Swern oxidation conditions.

Materials:

  • TBDMS-protected Corey lactone alcohol

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Triethylamine (B128534) (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add anhydrous DMSO (2.2 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of TBDMS-protected Corey lactone alcohol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour.

  • Add freshly distilled triethylamine (5.0 eq) dropwise to the mixture.

  • After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude Corey aldehyde can be purified by silica gel chromatography if necessary.

Protocol 3: Dess-Martin Oxidation of TBDMS-Protected Corey Lactone Alcohol

This protocol describes the oxidation of the primary alcohol of the TBDMS-protected Corey lactone using the Dess-Martin periodinane (DMP) reagent.[1]

Materials:

  • TBDMS-protected Corey lactone alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected Corey lactone alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature. For acid-sensitive substrates, sodium bicarbonate (2.0 eq) can be added as a buffer.[1]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by pouring it into a vigorously stirred solution of saturated NaHCO₃ and saturated Na₂S₂O₃.

  • Stir until the layers become clear.

  • Separate the organic layer and wash it with saturated NaHCO₃ and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography if necessary.

Protocol 4: PCC Oxidation of TBDMS-Protected Corey Lactone Alcohol

This protocol outlines the oxidation of the primary alcohol of the TBDMS-protected Corey lactone using Pyridinium Chlorochromate (PCC).[2][3]

Materials:

  • TBDMS-protected Corey lactone alcohol

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Celite® or silica gel

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of PCC (1.5 eq) and Celite® (or silica gel, to simplify workup) in anhydrous DCM in a round-bottom flask, add a solution of the TBDMS-protected Corey lactone alcohol (1.0 eq) in anhydrous DCM.[2][3]

  • Stir the reaction mixture vigorously at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing the pad thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by flash column chromatography if necessary.

References

Protecting Group Strategies for Corey Lactone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis and modification of Corey lactone derivatives. As crucial intermediates in the synthesis of prostaglandins (B1171923) and their analogues, precise control over the reactivity of the hydroxyl groups of the Corey lactone diol is paramount.[1][2] This guide focuses on orthogonal protecting group strategies that enable the selective functionalization of the primary and secondary hydroxyl groups.

Application Notes

The Corey lactone diol possesses a primary and a secondary hydroxyl group, which exhibit different steric environments. This difference is the cornerstone of selective protection strategies.[3] Bulky protecting groups will preferentially react with the less sterically hindered primary alcohol. An effective and common strategy involves a three-step sequence:

  • Selective Protection of the Primary Hydroxyl Group: A sterically demanding protecting group, such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS) or a trityl ether, is used to selectively protect the primary alcohol.[3]

  • Protection of the Secondary Hydroxyl Group: With the primary hydroxyl group masked, the secondary alcohol can be protected with a different, orthogonal protecting group, commonly an acyl group like a benzoate (B1203000) or p-phenylbenzoate.[3]

  • Selective Deprotection of the Primary Hydroxyl Group: The protecting group on the primary alcohol can then be selectively removed under conditions that do not affect the acyl group on the secondary alcohol, freeing the primary hydroxyl for further synthetic transformations, such as chain extension in prostaglandin (B15479496) synthesis.[4][5]

This orthogonal approach, utilizing the differential lability of silyl ethers (acid-labile) and esters (base-labile), allows for a high degree of control over the synthesis.[6]

Key Considerations for Protecting Group Selection:
  • Selectivity: The initial protecting group must be sufficiently bulky to ensure selective reaction at the primary hydroxyl group.

  • Stability: The chosen protecting groups must be stable to the reaction conditions of subsequent synthetic steps.

  • Orthogonality: The protecting groups on the primary and secondary alcohols should be removable under different conditions to allow for selective deprotection.[7]

  • Yields: The protection and deprotection steps should proceed in high yields to maximize the overall efficiency of the synthetic route.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in an orthogonal protecting group strategy for Corey lactone γ-diol.

StepProtecting Group (Primary OH)Reagents (Primary OH Protection)Yield (%)Protecting Group (Secondary OH)Reagents (Secondary OH Protection)Yield (%)Reagents (Primary OH Deprotection)Yield (%)Reference
1TBDMS1.1 equiv. TBDMS-Cl, imidazole (B134444), CH₂Cl₂94.5-----[3]
2Trityl (Tr)1.1 equiv. Trityl chloride, pyridine (B92270), CH₂Cl₂93-----[3]
3TBDMS--Benzoyl (Bz)C₆H₅COCl, DMAP, Pyridine-toluene92--[3]
4TBDMS-----CuCl₂·2H₂O, acetone-water92.4[3]

Experimental Protocols

Protocol 1: Selective Protection of the Primary Hydroxyl Group with TBDMS

This protocol describes the selective silylation of the primary hydroxyl group of Corey lactone γ-diol.

Materials:

  • Corey lactone γ-diol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • To a stirred solution of Corey lactone γ-diol (1.0 equiv.) in anhydrous dichloromethane at room temperature, add imidazole (2.5 equiv.).

  • Add tert-butyldimethylsilyl chloride (1.1 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the primary TBDMS-protected Corey lactone.[3]

Protocol 2: Protection of the Secondary Hydroxyl Group with a Benzoyl Group

This protocol is for the benzoylation of the secondary hydroxyl group after the primary alcohol has been protected.

Materials:

  • Primary TBDMS-protected Corey lactone

  • Benzoyl chloride (C₆H₅COCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Pyridine

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve the primary TBDMS-protected Corey lactone (1.0 equiv.) in a mixture of anhydrous pyridine and anhydrous toluene.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C and add benzoyl chloride (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the fully protected Corey lactone derivative.[3]

Protocol 3: Selective Deprotection of the Primary TBDMS Ether

This protocol describes the selective removal of the TBDMS group from the primary hydroxyl, leaving the secondary benzoate group intact.

Materials:

  • TBDMS (primary) and Benzoyl (secondary) protected Corey lactone

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Acetone (B3395972)

  • Water

  • Ethyl acetate for extraction

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve the fully protected Corey lactone (1.0 equiv.) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of copper(II) chloride dihydrate.

  • Stir the reaction mixture at 55 °C overnight, or until TLC indicates the complete consumption of the starting material.[3]

  • Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the Corey lactone with a free primary hydroxyl group and a protected secondary hydroxyl group.[3]

Visualizations

G cluster_workflow Experimental Workflow: Orthogonal Protection of Corey Lactone Diol start Corey Lactone Diol step1 Selective Protection of Primary OH (e.g., TBDMS-Cl, Imidazole) start->step1 intermediate1 Primary-Protected Corey Lactone step1->intermediate1 step2 Protection of Secondary OH (e.g., Benzoyl Chloride, DMAP) intermediate1->step2 intermediate2 Fully Protected Corey Lactone (Orthogonal Groups) step2->intermediate2 step3 Selective Deprotection of Primary OH (e.g., CuCl₂·2H₂O) intermediate2->step3 final_product Secondary-Protected Corey Lactone (Ready for further functionalization) step3->final_product

Caption: A workflow for the orthogonal protection of Corey lactone diol.

G cluster_logic Logical Relationships in Protecting Group Strategy start Corey Lactone Diol (Primary & Secondary OH) steric_hindrance Steric Hindrance: Primary OH is less hindered start->steric_hindrance selective_protection Selective Protection of Primary OH (Bulky Silyl or Trityl Group) steric_hindrance->selective_protection secondary_protection Protection of Secondary OH (Acyl Group, e.g., Benzoyl) selective_protection->secondary_protection orthogonal_deprotection Orthogonal Deprotection Required? secondary_protection->orthogonal_deprotection selective_deprotection_primary Selective Deprotection of Primary OH (Acidic/Fluoride conditions for Silyl Ethers) orthogonal_deprotection->selective_deprotection_primary Yes functionalization Functionalization of Primary OH selective_deprotection_primary->functionalization

Caption: Decision-making process for protecting group strategy.

References

Application Notes and Protocols: Wittig Reaction Conditions for Corey Lactone Aldehyde in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Wittig and Horner-Wadsworth-Emmons (HWE) reaction conditions applied to Corey lactone derivatives for the synthesis of prostaglandins (B1171923). This document includes established protocols, a summary of reaction conditions, and a workflow for the synthesis of prostaglandins from the versatile Corey lactone intermediate.

Introduction

The Corey lactone is a cornerstone chiral building block in the total synthesis of a wide array of prostaglandins and their analogues. A critical step in these synthetic routes is the introduction of the upper (α) and lower (ω) side chains onto the cyclopentane (B165970) core. This is predominantly achieved through olefination reactions, specifically the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification. The Corey lactone itself is first converted to key intermediates: the Corey lactone aldehyde for the introduction of the ω-chain, and a hemiacetal (lactol) for the attachment of the α-chain.

The strategic application of these olefination reactions allows for the stereocontrolled formation of the requisite carbon-carbon double bonds in the prostaglandin (B15479496) framework. The choice of reaction conditions, including the base, solvent, and temperature, is crucial for maximizing yield and achieving the desired stereoselectivity.

Key Olefination Strategies in Prostaglandin Synthesis from Corey Lactone

The synthesis of prostaglandins from the Corey lactone involves a two-stage olefination approach:

  • Introduction of the ω-Chain via Horner-Wadsworth-Emmons (HWE) Reaction: The primary alcohol of the Corey lactone is oxidized to the corresponding aldehyde (Corey lactone aldehyde). This aldehyde then undergoes an HWE reaction with a stabilized phosphonate (B1237965) ylide to introduce the ω-chain, typically yielding an (E)-enone with high stereoselectivity. The HWE reaction is favored for this step due to the high E-selectivity of stabilized ylides and the ease of removal of the water-soluble phosphate (B84403) byproduct.[1][2]

  • Introduction of the α-Chain via Wittig Reaction: Following the introduction of the ω-chain and subsequent reduction of the newly formed ketone, the lactone moiety is reduced to a hemiacetal (lactol). This lactol is then subjected to a Wittig reaction with a non-stabilized ylide to install the α-chain. Non-stabilized ylides are typically employed in this step to favor the formation of the desired (Z)-alkene.[1][3]

Data Presentation: Summary of Reaction Conditions

The following tables summarize the reported conditions for the key olefination steps in the synthesis of Prostaglandin F2α (PGF2α) from Corey lactone derivatives, based on the seminal work of E.J. Corey.[1]

Table 1: Horner-Wadsworth-Emmons Reaction for ω-Chain Installation

Aldehyde SubstratePhosphonate ReagentBaseSolventTemperatureTimeYieldReference
Corey Lactone AldehydeSodium salt of dimethyl (2-oxoheptyl)phosphonateNaHDMERoom Temp.60 min70% (over 2 steps)[1]

Note: The reported yield of 70% includes the preceding oxidation step of the primary alcohol to the aldehyde.

Table 2: Wittig Reaction for α-Chain Installation

Hemiacetal SubstratePhosphonium (B103445) SaltBaseSolventTemperatureTimeYieldReference
Corey Lactone Hemiacetal(4-Carboxybutyl)triphenylphosphonium bromideDimsyl sodiumDMSONot SpecifiedNot Specified80% (over 3 steps)[1]

Note: The reported yield of 80% includes the formation of the hemiacetal and the ylide.

Experimental Protocols

The following are detailed experimental protocols for the key olefination reactions in the synthesis of PGF2α from Corey lactone, adapted from the literature.[1]

Protocol 1: Horner-Wadsworth-Emmons Reaction for ω-Chain Synthesis

This protocol describes the formation of the enone intermediate by reacting the Corey lactone aldehyde with a phosphonate ylide.

Materials:

  • Corey lactone aldehyde

  • Dimethyl (2-oxoheptyl)phosphonate

  • Sodium hydride (NaH)

  • Anhydrous dimethoxyethane (DME)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of the Phosphonate Anion: To a stirred suspension of sodium hydride in anhydrous dimethoxyethane (DME) at room temperature, add a solution of dimethyl (2-oxoheptyl)phosphonate in anhydrous DME. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the phosphonate.

  • HWE Reaction: To the freshly prepared solution of the phosphonate anion, add a solution of the Corey lactone aldehyde in anhydrous DME.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 60 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude enone by column chromatography on silica gel to yield the desired product.

Protocol 2: Wittig Reaction for α-Chain Synthesis

This protocol details the introduction of the α-chain onto the hemiacetal intermediate derived from the Corey lactone.

Materials:

  • Hemiacetal derived from the enone intermediate

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • Dimsyl sodium (sodium methylsulfinylmethylide)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Acetic acid

  • Water

Procedure:

  • Ylide Generation: Prepare a solution of dimsyl sodium in anhydrous dimethyl sulfoxide (DMSO). To this solution, add (4-carboxybutyl)triphenylphosphonium bromide to generate the corresponding ylide.

  • Wittig Reaction: Add a solution of the hemiacetal in anhydrous DMSO to the ylide solution.

  • Reaction Monitoring: Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC).

  • Work-up and Deprotection: After the reaction is complete, quench the reaction mixture and perform an acidic work-up with aqueous acetic acid. This step also serves to remove any protecting groups.

  • Purification: Purify the final product, Prostaglandin F2α, using appropriate chromatographic techniques.

Mandatory Visualization

The following diagrams illustrate the key transformations and the overall workflow in the synthesis of prostaglandins from Corey lactone.

Wittig_Reaction_Pathway cluster_omega_chain ω-Chain Installation (HWE Reaction) cluster_alpha_chain α-Chain Installation (Wittig Reaction) CoreyLactone Corey Lactone Oxidation Oxidation (e.g., Collins or Swern) CoreyLactone->Oxidation CoreyAldehyde Corey Lactone Aldehyde Oxidation->CoreyAldehyde HWE Horner-Wadsworth-Emmons Reaction CoreyAldehyde->HWE Enone Enone Intermediate HWE->Enone Reduction Reduction of Ketone and Lactone (DIBAL-H) Enone->Reduction Hemiacetal Hemiacetal (Lactol) Reduction->Hemiacetal Wittig Wittig Reaction Hemiacetal->Wittig Prostaglandin Prostaglandin Wittig->Prostaglandin

Caption: Synthetic pathway from Corey lactone to prostaglandins.

Experimental_Workflow start Start: Corey Lactone oxidation Step 1: Oxidation of primary alcohol to aldehyde start->oxidation hwe_reaction Step 2: HWE Reaction with phosphonate ylide oxidation->hwe_reaction enone_intermediate Intermediate: Enone hwe_reaction->enone_intermediate reduction Step 3: Reduction of ketone and lactone enone_intermediate->reduction hemiacetal_intermediate Intermediate: Hemiacetal reduction->hemiacetal_intermediate wittig_reaction Step 4: Wittig Reaction with phosphonium ylide hemiacetal_intermediate->wittig_reaction end Final Product: Prostaglandin wittig_reaction->end

Caption: Experimental workflow for prostaglandin synthesis.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Olefination of Corey Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereocontrolled method for the formation of carbon-carbon double bonds.[1][2] This reaction utilizes a phosphonate-stabilized carbanion, which offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and the facile removal of the water-soluble phosphate (B84403) byproduct.[1][3] One of the most notable applications of the HWE reaction is in the total synthesis of prostaglandins, complex bioactive molecules with diverse physiological functions.

This document provides detailed application notes and experimental protocols for the Horner-Wadsworth-Emmons olefination of Corey aldehyde, a key intermediate in the synthesis of Prostaglandin (B15479496) F2α (PGF2α), as famously demonstrated by E.J. Corey.[1][4]

Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through the following key steps:

  • Deprotonation: A base is used to deprotonate the phosphonate (B1237965) ester at the carbon alpha to the phosphoryl group, generating a nucleophilic phosphonate carbanion.[5][6]

  • Nucleophilic Addition: The phosphonate carbanion adds to the carbonyl carbon of the aldehyde (in this case, Corey aldehyde) to form a tetrahedral intermediate.[5][7]

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.[2][6]

  • Elimination: The oxaphosphetane intermediate collapses to yield the alkene product and a water-soluble dialkylphosphate salt. The stereochemical outcome, predominantly favoring the (E)-alkene, is established during this step.[5][7]

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Corey_Aldehyde Corey Aldehyde (R-CHO) Tetrahedral_Intermediate Tetrahedral Intermediate Corey_Aldehyde->Tetrahedral_Intermediate Nucleophilic Addition Phosphonate Phosphonate Reagent ((RO)₂P(O)CH₂EWG) Carbanion Phosphonate Carbanion Base Base Base->Phosphonate Deprotonation Oxaphosphetane Oxaphosphetane Tetrahedral_Intermediate->Oxaphosphetane Cyclization Alkene (E)-Alkene Oxaphosphetane->Alkene Elimination Phosphate_Byproduct Phosphate Byproduct

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Horner-Wadsworth-Emmons (HWE) reaction in the context of prostaglandin synthesis, with a direct comparison to the Wittig reaction as reported in E.J. Corey's synthesis of Prostaglandin F2α.

ReactionSubstrateReagentSolventConditionsProductYield (%)E/Z Ratio
HWE Olefination Corey Aldehyde(MeO)₂P(O)CH₂CO(CH₂)₄CH₃ & NaHDMERoom Temp, 60 minProstaglandin Precursor70 (for 2 steps)Predominantly E
Wittig Reaction Prostaglandin Intermediate(Ph)₃P=CH(CH₂)₃CO₂NaDMSORoom TempProstaglandin F2α80 (for 3 steps)Not specified

Note: The yield for the HWE reaction in Corey's synthesis includes the preceding oxidation step. The yield for the Wittig reaction encompasses the olefination and subsequent hydrolysis steps.[1]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Olefination of Corey Aldehyde in Prostaglandin F2α Synthesis

This protocol is based on the conditions reported in E.J. Corey's total synthesis of Prostaglandin F2α.[1][4]

Materials:

  • Corey aldehyde

  • Dimethyl (2-oxoheptyl)phosphonate

  • Sodium hydride (NaH)

  • Anhydrous dimethoxyethane (DME)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes

Procedure:

  • To a solution of the Corey aldehyde in anhydrous dimethoxyethane (DME) at room temperature under an inert atmosphere, add a solution of the phosphonate carbanion.

  • The phosphonate carbanion is prepared by reacting dimethyl (2-oxoheptyl)phosphonate with sodium hydride in anhydrous DME.

  • Stir the reaction mixture at room temperature for 60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for (E)-α,β-Unsaturated Ester Synthesis

This protocol provides a general method for the synthesis of (E)-alkenes, which can be adapted for substrates similar to Corey aldehyde.[8]

Materials:

  • Aldehyde (1.0 equivalent)

  • Triethyl phosphonoacetate (1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension of NaH.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow

HWE_Workflow A 1. Reagent Preparation - Prepare phosphonate solution - Prepare aldehyde solution - Prepare base suspension B 2. Carbanion Formation - Add phosphonate to base - Stir at specified temperature A->B C 3. Olefination Reaction - Add aldehyde solution to carbanion - Stir at specified temperature B->C D 4. Reaction Quench - Add quenching solution (e.g., NH₄Cl) C->D E 5. Workup - Liquid-liquid extraction - Wash organic layer - Dry organic layer D->E F 6. Purification - Concentrate under reduced pressure - Flash column chromatography E->F G 7. Product Analysis - NMR, Mass Spectrometry, etc. F->G

Caption: General experimental workflow for the HWE reaction.

Biological Context: Prostaglandin F2α Signaling Pathway

Prostaglandin F2α (PGF2α), the target molecule of Corey's synthesis, exerts its biological effects by activating the PGF2α receptor (FP receptor), a G-protein coupled receptor. This initiates a signaling cascade that leads to various physiological responses.

PGF2a_Signaling PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Calcium ↑ Intracellular Ca²⁺ IP3->Calcium Induces release PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Physiological Response Calcium->Response PKC->Response

Caption: Simplified signaling pathway of Prostaglandin F2α.

References

Application of Corey Lactone in Travoprost Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Corey lactone in the synthesis of travoprost (B1681362), a prostaglandin (B15479496) F2α analog used in the treatment of glaucoma and ocular hypertension. Detailed experimental protocols for key synthetic transformations, quantitative data from representative synthetic routes, and a visualization of the synthesis workflow and travoprost's mechanism of action are presented to aid researchers in the development and optimization of travoprost synthesis.

Introduction

Corey lactone diol is a pivotal chiral intermediate in the synthesis of a wide array of prostaglandins (B1171923) and their analogs, including travoprost.[1] Its rigid bicyclic structure provides the necessary stereochemical control for the construction of the cyclopentane (B165970) core and the two side chains of the prostaglandin framework.[2][3] The synthetic pathway from Corey lactone to travoprost involves a series of key transformations, including oxidation of the primary alcohol, introduction of the lower (α) and upper (ω) side chains via Wittig-type reactions, stereoselective reduction of a ketone, and final esterification.[4][5]

Travoprost exerts its therapeutic effect by reducing intraocular pressure (IOP).[6] As a selective agonist for the prostaglandin F (FP) receptor, it increases the uveoscleral outflow of aqueous humor from the eye.[7][8] This is achieved by remodeling the extracellular matrix of the ciliary muscle and sclera, a process involving the upregulation of matrix metalloproteinases (MMPs).[7]

Synthetic Pathway Overview

The synthesis of travoprost from a protected Corey lactone derivative, typically p-phenylbenzoyl (PPB) protected Corey lactone, can be summarized in the following key steps:

  • Oxidation of Corey Lactone: The primary alcohol of the Corey lactone is oxidized to an aldehyde.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The aldehyde undergoes an HWE reaction with a suitable phosphonate (B1237965) to introduce the lower side chain, forming an enone intermediate.

  • Stereoselective Reduction: The C15-keto group of the enone is stereoselectively reduced to the desired (S)-alcohol.

  • Lactone Reduction: The lactone is reduced to a lactol (a hemiacetal).

  • Wittig Reaction: The lactol is subjected to a Wittig reaction to introduce the upper carboxylic acid side chain.

  • Esterification: The terminal carboxylic acid is esterified to yield travoprost.

A visual representation of this synthetic workflow is provided below.

G A PPB-Corey Lactone B Oxidation (Pfitzner-Moffatt) A->B C Corey Aldehyde B->C D Horner-Wadsworth-Emmons Reaction C->D E Enone Intermediate D->E F Stereoselective Reduction (CBS Catalyst) E->F G Enol Intermediate F->G H Lactone Reduction (DIBAL-H) G->H I Lactol Intermediate H->I J Wittig Reaction I->J K Travoprost Acid J->K L Esterification (Isopropyl Iodide) K->L M Travoprost L->M

Caption: Synthetic workflow from PPB-Corey lactone to travoprost.

Quantitative Data Summary

The following tables summarize representative yields for the key steps in the synthesis of travoprost, as reported in the patent literature. It is important to note that yields can vary depending on the specific reaction conditions, scale, and purification methods employed.

StepStarting MaterialProductYield (%)Reference
Oxidation and HWE Reaction (one-pot)PPB-Corey LactoneEnone Intermediate55[4][9]
Stereoselective ReductionEnone IntermediateEnol Intermediate55[4]
Lactone ReductionEnol IntermediateLactol Intermediate-[4]
DeprotectionPPB-Triol IntermediateTriol Intermediate-[4]
Wittig ReactionTriol IntermediateTravoprost Acid-[4]
EsterificationTravoprost AcidTravoprost88[10]
Overall Yield PPB-Corey Lactone Travoprost ~16 [4][11]
Stereoselective Reduction MethodCatalyst/ReagentDiastereomeric Excess (de(S))Reference
CBS Reduction2-methyl-CBS-oxazaborolidine/catecholborane>98% (after crystallization)[4]
DIP-Cl ReductionB-chlorodiisopinocampheylborane88.7%[4]

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of travoprost from PPB-Corey lactone, adapted from patent literature.[4][9]

Oxidation of PPB-Corey Lactone and Horner-Wadsworth-Emmons Reaction (One-Pot)

This procedure describes the oxidation of the primary alcohol of PPB-Corey lactone to the corresponding aldehyde, followed by an in-situ Horner-Wadsworth-Emmons reaction to form the enone intermediate.

Materials:

Procedure:

  • Suspend PPB-Corey-lactone (1069 g) in water-free toluene (11.1 L) in an inert atmosphere.[9]

  • Add diisopropylcarbodiimide (1.4 L) and then dimethyl sulfoxide in phosphoric acid (0.855 L) to the suspension.[9]

  • Heat the reaction mixture to 50°C and add a further portion of dimethyl sulfoxide in phosphoric acid (0.34 L).[9]

  • After completion of the oxidation reaction (monitor by TLC), cool the mixture to -10°C.[9]

  • While maintaining the temperature at -10°C, add solid potassium hydroxide (316 g) followed by a toluene solution of Travoprost phosphonate (1.45 kg).[9]

  • Upon completion of the HWE reaction (monitor by TLC), pour the reaction mixture onto a 1 M hydrochloric acid solution and stir.[11]

  • Filter and wash the precipitated crystals.[11]

  • Separate the phases of the filtrate. Wash the organic phase with 1M sodium hydrogen carbonate solution and then with diluted hydrochloric acid solution.[9]

  • Evaporate the organic phase and purify the residue by silica gel column chromatography using a toluene-ethyl acetate mixture as the eluent.[9]

  • Evaporate the main fraction and crystallize the product from an ethyl acetate-hexane mixture to yield the enone intermediate.[9]

Stereoselective Reduction of the Enone Intermediate

This protocol details the stereoselective reduction of the C15-keto group of the enone intermediate using a CBS catalyst to yield the desired (S)-alcohol.

Materials:

  • Enone Intermediate (Travoprost 1. intermediate)

  • Tetrahydrofuran (THF)

  • Catecholborane

  • R-(+)-2-methyl-CBS-oxazaborolidine (1M solution in toluene)

  • 1 M Sodium bisulfate (NaHSO₄) solution

  • Ethyl acetate

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Hexane

  • Acetone

  • Methanol (B129727)

Procedure:

  • Dissolve catecholborane (279 ml) in THF (4.6 L).[4]

  • Add a 1M toluene solution of R-(+)-2-methyl-CBS-oxazaborolidine (549 ml) to the catecholborane solution.[4]

  • Cool the mixture to -10°C.[4]

  • While maintaining the temperature, add a solution of the enone intermediate (915 g) in THF (6.9 L).[4]

  • After the reaction is complete (monitor by TLC), decompose the reaction mixture by stirring with 1 M NaHSO₄ solution (13 L).[4]

  • Add ethyl acetate and separate the phases.[4]

  • Wash the organic phase with NaOH solution and then with hydrochloric acid solution.[4]

  • Dry the organic phase over sodium sulfate, filter, and evaporate the solvent.[4]

  • Crystallize the crude product first from a hexane:acetone mixture, and then from methanol to remove the undesired isomer and obtain the enol intermediate with high diastereomeric excess.[4]

Lactone Reduction to Lactol

This step involves the reduction of the lactone functionality to a lactol (hemiacetal) using diisobutylaluminum hydride (DIBAL-H).

Materials:

  • Enol Intermediate (Travoprost 2. intermediate)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Diisobutylaluminum hydride (DIBAL-H) solution

  • Quenching agent (e.g., Methanol, saturated Rochelle's salt solution)

  • Extraction solvent (e.g., Ethyl acetate)

  • Brine

Procedure:

  • Dissolve the enol intermediate in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78°C).

  • Slowly add a solution of DIBAL-H, maintaining the low temperature. The amount of DIBAL-H is critical to avoid over-reduction to the diol.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a quenching agent.

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous workup. Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude lactol intermediate. This intermediate is often used in the next step without further purification.

Wittig Reaction for Upper Side Chain Installation

The Wittig reaction is employed to introduce the carboxylic acid-containing upper side chain.

Materials:

  • Lactol Intermediate

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • Strong base (e.g., Sodium hydride, potassium tert-butoxide)

  • Anhydrous solvent (e.g., DMSO, THF)

  • Acid for workup (e.g., dilute HCl)

  • Extraction solvent (e.g., Ethyl acetate)

  • Brine

Procedure:

  • In a separate flask, prepare the phosphorus ylide by treating (4-carboxybutyl)triphenylphosphonium bromide with a strong base in an anhydrous solvent under an inert atmosphere.

  • In another flask, dissolve the lactol intermediate in an anhydrous solvent.

  • Add the solution of the lactol intermediate to the freshly prepared ylide solution at an appropriate temperature (often room temperature or slightly elevated).

  • Stir the reaction mixture until the reaction is complete (monitor by TLC).

  • Quench the reaction and perform an aqueous workup. Acidify the aqueous layer to protonate the carboxylate.

  • Extract the product, travoprost acid, with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure. The crude travoprost acid may be purified by chromatography or crystallization.

Esterification to Travoprost

The final step is the esterification of the carboxylic acid to form the isopropyl ester, travoprost.

Materials:

  • Travoprost Acid

  • Isopropyl iodide

  • 1,3-dimethylimidazolidin-2-one (DMI)

  • Base (e.g., Potassium carbonate)

  • Extraction solvent (e.g., Ethyl acetate)

  • Water

  • Brine

Procedure:

  • Dissolve travoprost acid in DMI.[4]

  • Add a base, such as potassium carbonate, and isopropyl iodide.

  • Heat the reaction mixture (e.g., 40-50°C) until the reaction is complete (monitor by TLC).[9]

  • Cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the crude travoprost by column chromatography to obtain the final product.

Mechanism of Action: Signaling Pathway

Travoprost is a prodrug that is hydrolyzed by esterases in the cornea to its active form, travoprost free acid.[7] Travoprost free acid is a potent and selective agonist of the prostaglandin F (FP) receptor, a G-protein coupled receptor.[8] Activation of the FP receptor in the ciliary muscle and other tissues of the uveoscleral pathway initiates a signaling cascade that leads to the increased expression and activity of matrix metalloproteinases (MMPs).[7] These enzymes degrade and remodel the extracellular matrix, reducing the hydraulic resistance within the uveoscleral pathway and thereby increasing the outflow of aqueous humor, which in turn lowers intraocular pressure.[7]

G cluster_0 Cornea cluster_1 Ciliary Muscle / Uveoscleral Pathway A Travoprost (Prodrug) B Corneal Esterases A->B Hydrolysis C Travoprost Free Acid (Active Drug) B->C D FP Receptor (GPCR) C->D Binds to E G-Protein Activation D->E F Intracellular Signaling (e.g., PLC, IP3, DAG, Ca2+) E->F G Increased MMP Gene Expression & Activity F->G H Extracellular Matrix Remodeling G->H I Increased Uveoscleral Outflow of Aqueous Humor H->I J Reduced Intraocular Pressure I->J

Caption: Signaling pathway of travoprost's mechanism of action.

References

Application Notes: Corey Lactone Aldehyde as a Precursor for Bimatoprost Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bimatoprost (B1667075) is a potent ocular hypotensive agent used in the treatment of open-angle glaucoma and ocular hypertension.[1][2] Chemically, it is a synthetic prostamide, structurally analogous to prostaglandin (B15479496) F2α (PGF2α), that lowers intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways.[3][4] A common and efficient strategy for the stereocontrolled synthesis of bimatoprost and other prostaglandins (B1171923) involves the use of a key chiral building block known as the Corey lactone, or its aldehyde derivative.[5][6] This document outlines the synthetic route from Corey lactone aldehyde to bimatoprost, providing detailed protocols for the key transformations.

Chemical Structures:

  • Corey Lactone Aldehyde (hydroxyl-protected): A versatile intermediate where the secondary hydroxyl group is protected, commonly with a tert-butyldimethylsilyl (TBS) group.[7][8][9]

  • Bimatoprost: The final active pharmaceutical ingredient, featuring a C-1 carboxyl group modified into an N-ethyl amide.[3][10][11]

Overall Synthetic Workflow

The synthesis of bimatoprost from a protected Corey lactone involves a sequential construction of the omega (ω) and alpha (α) side chains onto the cyclopentane (B165970) core. The Corey lactone's pre-defined stereochemistry is crucial for producing the final molecule with the correct biological activity.[5] The general sequence is as follows:

  • Oxidation: The primary alcohol of a protected Corey lactone is oxidized to form the corresponding aldehyde (Corey lactone aldehyde).[5][12]

  • Omega (ω) Chain Installation: The ω-chain is introduced via a Horner-Wadsworth-Emmons (HWE) olefination reaction with the Corey lactone aldehyde, forming an enone intermediate.[12]

  • Stereoselective Reduction: The C-15 ketone on the newly formed ω-chain is stereoselectively reduced to the required (S)-hydroxyl group.[12]

  • Lactone Reduction: The core lactone functional group is reduced to a lactol (a cyclic hemiacetal) using a hydride reducing agent like diisobutylaluminum hydride (DIBAL-H).[5]

  • Alpha (α) Chain Installation: The α-chain is installed via a Wittig reaction, where a phosphonium (B103445) ylide reacts with the lactol to form the characteristic alkene and carboxylic acid moiety of the prostaglandin structure.[5][13]

  • Amidation: The terminal carboxylic acid of the α-chain is converted into an N-ethyl amide to yield bimatoprost.[14][15]

  • Deprotection: All protecting groups are removed to yield the final bimatoprost molecule.

Bimatoprost Synthesis Workflow A Protected Corey Lactone B Corey Lactone Aldehyde A->B Oxidation C Enone Intermediate B->C Horner-Wadsworth-Emmons Reaction (ω-chain) D Protected Prostaglandin Lactone C->D Stereoselective Ketone Reduction E Lactol Intermediate D->E Lactone Reduction (DIBAL-H) F Protected Bimatoprost Acid E->F Wittig Reaction (α-chain) G Protected Bimatoprost F->G Amidation H Bimatoprost G->H Deprotection Bimatoprost MoA cluster_eye Anterior Chamber of Eye Bimatoprost Bimatoprost Receptor Prostamide Receptor (in Trabecular Meshwork & Ciliary Body) Bimatoprost->Receptor Binds & Activates Signaling Intracellular Signaling Cascade Receptor->Signaling Outflow Increased Aqueous Humor Outflow (Uveoscleral & Trabecular) Signaling->Outflow Leads to IOP Decreased Intraocular Pressure (IOP) Outflow->IOP Results in

References

Application Note: Streamlined One-Pot Synthesis of Corey Lactone Intermediates for Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Corey lactone is a pivotal intermediate in the synthesis of a wide array of prostaglandins (B1171923) and their analogues, which are crucial in numerous physiological processes and are the basis for various therapeutic agents.[1][2][3] Traditional multi-step syntheses of Corey lactone are often time-consuming and involve multiple purification steps, leading to lower overall yields and increased waste. This application note details a highly efficient, time-economical, one-pot enantioselective preparation of the Corey lactone. This method significantly reduces reaction time and simplifies the purification process, making it an attractive strategy for researchers and professionals in drug development.[1][4]

Method Overview

The described one-pot synthesis accomplishes the construction of the Corey lactone from commercially available starting materials in a single reaction vessel through a sequence of chemically orthogonal transformations.[1] The process involves a domino Michael/Michael reaction to form the cyclopentanone (B42830) core, followed by reduction and lactonization.[1][5] This approach circumvents the need for isolation and purification of intermediates, thereby saving time and resources.[1]

Key Advantages

  • Pot and Time Economy: The entire reaction sequence is completed in a single pot within approximately 152 minutes.[1][6]

  • High Enantioselectivity: The use of a diphenylprolinol silyl (B83357) ether organocatalyst ensures high enantioselectivity.[1]

  • Gram-Scale Synthesis: The protocol is suitable for producing gram-scale quantities of the high-value Corey lactone intermediate.[1]

  • Reduced Waste: By eliminating intermediate purification steps, the process minimizes chemical waste generation.[1]

  • High Overall Yield: The one-pot synthesis achieves a total yield of approximately 50%.[1][6]

Experimental Workflow

The one-pot synthesis of Corey lactone involves a sequence of seven reaction steps carried out in a single vessel.

One-Pot Corey Lactone Synthesis cluster_0 One-Pot Reaction Vessel cluster_1 Concurrent Reductions Start Commercially Available Starting Materials Domino Domino Michael/Michael Reaction Start->Domino Organocatalyst Reduction1 Reduction of Aldehyde Domino->Reduction1 LiAlH(t-BuO)3 Reduction2 Stereoselective Reduction of Ketone Lactone Lactone Formation Reduction2->Lactone HBF4 SiF_Conversion Si-Ph to Si-F Conversion Lactone->SiF_Conversion Final_Hydroxylation C-SiMe2F to C-OH Conversion SiF_Conversion->Final_Hydroxylation End Corey Lactone Final_Hydroxylation->End

Figure 1: Experimental workflow for the one-pot synthesis of Corey lactone.

Quantitative Data Summary

ParameterValueReference
Total Reaction Time 152 minutes[1][6]
Overall Yield 50%[1][6]
Enantioselectivity >99% ee[6]
Scale Gram-scale[1]
Number of Steps in Pot 7 (including a domino reaction)[1]

Detailed Experimental Protocol

This protocol is based on the one-pot synthesis of Corey lactone as described in the literature.[1]

Materials:

  • Commercially available starting materials (ketone and α,β-enal)

  • Diphenylprolinol silyl ether organocatalyst

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)3)

  • Tetrafluoroboric acid (HBF4)

  • Anhydrous solvents

Procedure:

  • Domino Michael/Michael Reaction:

    • To a solution of the starting ketone and α,β-enal in an appropriate anhydrous solvent, add the diphenylprolinol silyl ether organocatalyst.

    • Stir the reaction mixture at the specified temperature until the domino Michael/Michael reaction is complete, affording the substituted cyclopentanone core.

  • Reduction of Aldehyde and Ketone:

    • To the same reaction vessel, add a solution of LiAlH(t-BuO)3.

    • Heat the mixture to 60 °C and stir for approximately 15 minutes to achieve the reduction of both the aldehyde and the ketone functionalities. The bulky reducing agent provides excellent diastereoselectivity in the ketone reduction.[1]

  • Lactonization:

    • Quench the reaction by adding HBF4. This acidic condition facilitates the cyclization of the dihydroxy ester intermediate to form the lactone.[1]

  • Silyl Group Transformation and Final Hydroxylation:

    • The subsequent steps of converting the Si-Ph bond to a Si-F bond and the C–SiMe2F bond to a C–OH group are carried out sequentially in the same pot following established procedures.

  • Work-up and Purification:

    • After the final step, the reaction mixture is worked up using standard procedures to isolate the crude Corey lactone.

    • Purify the crude product by column chromatography to obtain the final Corey lactone intermediate.

Alternative One-Pot Synthesis Approach

An alternative one-pot method for synthesizing Corey lactone starts from 2-halo-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid and its ester derivatives.[7] This process involves a sequence of oxidation, ring-opening, and cyclization in the same reactor.

Reaction Sequence:

  • Oxidation: The starting material is treated with an oxidant.

  • Alkalization and Acidification: The reaction mixture is then treated with a base followed by an acid.

  • Ring-Opening and Cyclization: These conditions promote the ring-opening of the bicyclic system and subsequent cyclization to form the Corey lactone.[7]

This method is highlighted for its simple operation and the use of inexpensive and readily available raw materials.[7]

Conclusion

The one-pot synthesis of Corey lactone intermediates represents a significant advancement in the efficient production of prostaglandins.[1] By minimizing reaction steps, purification procedures, and waste generation, these methods offer a more sustainable and cost-effective approach for both academic research and industrial drug development. The detailed protocols and workflow diagrams provided in this application note serve as a practical guide for scientists and researchers in the field.

References

Application Notes and Protocols for the Large-Scale Preparation of Corey Lactone 3-Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corey lactone 3-benzoate, also known as (-)-Corey lactone benzoate (B1203000), is a pivotal intermediate in the synthesis of a wide array of prostaglandins (B1171923) and their analogues.[1][2] Prostaglandins are critical endogenous physiologically active substances that mediate a variety of processes and are the basis for numerous therapeutic agents.[2] The efficient and scalable synthesis of Corey lactone 3-benzoate is therefore of significant interest to the pharmaceutical industry for the development of drugs targeting conditions such as glaucoma, cardiovascular diseases, and inflammation.[1][3] This document provides detailed protocols and application notes for the large-scale preparation of Corey lactone 3-benzoate, focusing on a robust two-step synthetic route starting from Corey lactone diol.

Overview of the Synthetic Strategy

The most common and industrially applicable large-scale synthesis of Corey lactone 3-benzoate from Corey lactone diol involves a two-step process. The first step is the benzoylation of both hydroxyl groups of the Corey lactone diol to yield the corresponding dibenzoate. The second, and key, step is a selective deprotection, specifically a transesterification, to remove the benzoate group from the primary hydroxyl, affording the desired Corey lactone 3-benzoate. This method avoids the need for expensive protecting groups and chromatographic separation at the final stage, making it cost-effective and suitable for large-scale production.[4][5]

Experimental Protocols

Step 1: Synthesis of Corey Lactone Dibenzoate

This protocol is adapted from established benzoylation procedures.[4][6]

Materials:

  • Corey lactone diol

  • Benzoyl chloride

  • Triethylamine (B128534) (Et3N) or other suitable base (e.g., pyridine)

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Dichloromethane (B109758) (DCM) or other suitable solvent (e.g., chloroform, ethyl acetate)[5]

  • Hydrochloric acid (HCl), 1N solution

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Solvent for crystallization (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve Corey lactone diol in dichloromethane (a mass/volume ratio of 1:3 to 1:10 is recommended).[4][5]

  • Add triethylamine (2.0-4.0 molar equivalents relative to the diol) and a catalytic amount of DMAP.[4]

  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • Slowly add benzoyl chloride (2.0-4.0 molar equivalents) to the reaction mixture via the addition funnel, maintaining the temperature below 10 °C.[4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 5-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4][5]

  • Upon completion, quench the reaction by adding 1N HCl solution.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Corey lactone dibenzoate.

  • The crude product can be purified by crystallization from a suitable solvent system like ethyl acetate/hexane to yield the pure dibenzoate as a white solid.

Step 2: Selective Transesterification to Corey Lactone 3-Benzoate

This protocol is based on the selective debenzoylation method described in patent literature.[4][5]

Materials:

  • Corey lactone dibenzoate

  • tert-Butanol (B103910) or isopropanol (B130326) (solvent)[4][5]

  • Sulfuric acid or methanesulfonic acid (catalyst)[4][5]

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)[5]

  • Solvent for crystallization (e.g., carbon tetrachloride, toluene)[4]

Procedure:

  • Dissolve the Corey lactone dibenzoate in tert-butanol or isopropanol to a concentration of 0.1-3 M.[4][5]

  • Add a catalytic amount of sulfuric acid or methanesulfonic acid (molar concentration of 0.01-10 mol/L in the solvent).[4][5]

  • Heat the reaction mixture to 50-100 °C and maintain for 10-20 hours, monitoring the selective deprotection by TLC.[4][5]

  • After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Remove the solvent under reduced pressure.

  • The residue will contain a mixture of Corey lactone 3-benzoate and unreacted starting material. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts.[5]

  • The organic layer is then dried and concentrated.

  • The crude product is purified by crystallization from a solvent such as toluene (B28343) or carbon tetrachloride to afford pure Corey lactone 3-benzoate.[4][5]

Data Presentation

The following tables summarize the quantitative data for the large-scale preparation of Corey lactone 3-benzoate based on literature and patent information.

Table 1: Reaction Parameters for the Synthesis of Corey Lactone Dibenzoate

ParameterValue/RangeReference
Starting Material Corey lactone diol[4][6]
Reagents Benzoyl chloride, Triethylamine, DMAP[4][6]
Solvent Dichloromethane[4][5]
Molar Ratio (Diol:Base:BzCl) 1 : 2-4 : 2-4[4][5]
Reaction Temperature 0-40 °C[4][5]
Reaction Time 5-20 hours[4][5]
Yield 80%[6]
Purification Crystallization[4]

Table 2: Reaction Parameters for the Selective Transesterification

ParameterValue/RangeReference
Starting Material Corey lactone dibenzoate[4][5]
Solvent tert-Butanol or Isopropanol[4][5]
Catalyst Sulfuric acid or Methanesulfonic acid[4][5]
Concentration of Dibenzoate 0.1-3 mol/L[4][5]
Reaction Temperature 50-100 °C[4][5]
Reaction Time 10-20 hours[4][5]
Purity High purity after crystallization[4]
Purification Crystallization (Toluene or CCl4)[4][5]

Mandatory Visualization

The following diagrams illustrate the synthetic workflow for the preparation of Corey lactone 3-benzoate.

G cluster_0 Step 1: Benzoylation cluster_1 Step 2: Selective Transesterification start Corey Lactone Diol reagents1 Benzoyl Chloride Triethylamine, DMAP Dichloromethane reaction1 Reaction (0-40 °C, 5-20 h) start->reaction1 reagents1->reaction1 workup1 Aqueous Workup (HCl, NaHCO3, Brine) reaction1->workup1 purification1 Crystallization (EtOAc/Hexane) workup1->purification1 product1 Corey Lactone Dibenzoate purification1->product1 reagents2 tert-Butanol/Isopropanol H2SO4 or MsOH (cat.) reaction2 Reaction (50-100 °C, 10-20 h) product1->reaction2 reagents2->reaction2 workup2 Neutralization & Aqueous Workup reaction2->workup2 purification2 Crystallization (Toluene or CCl4) workup2->purification2 product2 Corey Lactone 3-Benzoate purification2->product2

Caption: Synthetic workflow for the large-scale preparation of Corey lactone 3-benzoate.

G start Corey Lactone Diol Starting Material step1 Step 1: Benzoylation Reagents: Benzoyl Chloride, Et3N, DMAP Solvent: Dichloromethane Conditions: 0-40 °C, 5-20 h start->step1 intermediate Corey Lactone Dibenzoate Isolated Intermediate step1->intermediate step2 Step 2: Selective Transesterification Solvent: t-Butanol or Isopropanol Catalyst: H2SO4 or MsOH Conditions: 50-100 °C, 10-20 h intermediate->step2 final_product Corey Lactone 3-Benzoate Final Product step2->final_product

Caption: Logical relationship of the two-step synthesis of Corey lactone 3-benzoate.

References

Troubleshooting & Optimization

Technical Support Center: Corey Lactone Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other challenges during the synthesis of Corey lactone aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the Corey lactone aldehyde synthesis that commonly leads to low yields?

A1: The oxidation of the primary alcohol of the Corey lactone diol to the corresponding aldehyde is the most critical and often yield-determining step. Issues at this stage can include incomplete conversion, over-oxidation to the carboxylic acid, and formation of byproducts that complicate purification. Careful selection of the oxidizing agent and strict control of reaction conditions are paramount for success.

Q2: How do I choose between different oxidizing agents for the conversion of Corey lactone diol to the aldehyde?

A2: The choice of oxidizing agent depends on factors such as the scale of the reaction, available equipment, and the sensitivity of the substrate to reaction conditions. Mild and selective oxidizing agents are generally preferred to prevent over-oxidation. Common choices include Pyridinium Chlorochromate (PCC) and reagents used in Swern-type oxidations. Swern oxidations are known for their mild conditions but can produce a foul odor due to the dimethyl sulfide (B99878) byproduct[1][2]. PCC is a convenient and effective reagent but is a chromium-based oxidant, which raises environmental concerns[1].

Q3: What are the common byproducts in this synthesis, and how can they be minimized?

A3: The most common byproduct is the over-oxidized carboxylic acid. This can be minimized by using mild oxidizing agents and carefully controlling the reaction time and temperature[3]. Another potential issue is the formation of mixed thioacetals if the temperature is not kept low enough during a Swern oxidation[2]. Protecting groups on other functional groups can also influence side reactions, so their selection is an important consideration.

Q4: Are there any one-pot procedures available to improve the overall yield and efficiency?

A4: Yes, one-pot syntheses of Corey lactone have been developed and can significantly improve overall yield by minimizing purification steps and material loss. These procedures often involve a series of tandem reactions where intermediates are not isolated. However, these complex multi-step, one-pot reactions require precise control over reaction conditions to be successful.

Troubleshooting Guide

Problem 1: Low to No Yield of Corey Lactone Aldehyde
Possible Cause Suggested Solution
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. - Optimize Reaction Time: If the reaction has not gone to completion, consider extending the reaction time. - Adjust Temperature: While many oxidations are run at low temperatures to control selectivity, gentle warming might be necessary for less reactive substrates. However, this should be done cautiously to avoid byproduct formation.
Degradation of Starting Material or Product - Check Reagent Quality: Ensure that all reagents, especially the oxidizing agent and solvents, are pure and dry. Anhydrous conditions are critical for many oxidation reactions. - Control Temperature: For exothermic reactions, maintain the recommended temperature using an appropriate cooling bath (e.g., dry ice/acetone for Swern oxidations) to prevent degradation[4].
Inefficient Purification - Alternative Purification Methods: Aldehydes can sometimes be sensitive to silica (B1680970) gel chromatography. Consider alternative methods like purification via a bisulfite adduct, which can be particularly effective for separating aldehydes from non-carbonyl impurities[5][6][7]. - Minimize Exposure to Air: Aldehydes can be susceptible to air oxidation. It is advisable to handle the purified product under an inert atmosphere.
Problem 2: Presence of Over-Oxidized Carboxylic Acid Impurity
Possible Cause Suggested Solution
Oxidizing Agent is Too Strong - Switch to a Milder Reagent: If using a strong oxidizing agent, consider switching to a milder one like those used in Swern or Dess-Martin periodinane (DMP) oxidations, which are known to stop at the aldehyde stage[3][8].
Prolonged Reaction Time or Elevated Temperature - Strict Reaction Monitoring: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde. - Maintain Low Temperature: For oxidations that are sensitive to temperature, ensure that the cooling bath is maintained at the correct temperature throughout the addition of reagents and the reaction period.
Presence of Water - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can facilitate the formation of a hydrate (B1144303) from the aldehyde, which can then be further oxidized to the carboxylic acid.

Experimental Protocols

Protocol 1: Swern Oxidation of Corey Lactone Diol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, ensuring the temperature remains below -65 °C. Stir the mixture for 15 minutes.

  • Add a solution of Corey lactone diol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature below -65 °C. Stir for 30-45 minutes.

  • Add triethylamine (5.0 equivalents) dropwise to the flask, again keeping the temperature below -65 °C. The mixture may become thick.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Extract the aqueous layer with DCM.

  • Wash the combined organic layers with a saturated brine solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Corey lactone aldehyde.

  • Purify the crude product by flash column chromatography on silica gel or by forming the bisulfite adduct[5][6][7].

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation of Corey Lactone Diol

Materials:

  • Corey lactone diol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite or silica gel

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, suspend PCC (1.5 equivalents) in anhydrous DCM.

  • Add Celite or silica gel to the suspension.

  • Add a solution of Corey lactone diol (1.0 equivalent) in anhydrous DCM to the PCC suspension in one portion.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude Corey lactone aldehyde.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Common Oxidation Methods for Corey Lactone Diol

Oxidizing Agent Typical Yield Range Advantages Disadvantages
Swern Oxidation Good to ExcellentMild reaction conditions, high selectivity for the aldehyde, avoids toxic heavy metals[1][2].Production of malodorous dimethyl sulfide, requires cryogenic temperatures (-78 °C)[1][2][4].
PCC GoodEasy to handle, reliable, can be run at room temperature[1][9].Chromium-based reagent (toxic), can be acidic, workup can be cumbersome[1][8][10].

Visualizations

CoreyLactoneAldehydeSynthesisWorkflow cluster_start Starting Material cluster_reaction Key Reaction Step cluster_product Product & Purification CoreyLactoneDiol Corey Lactone Diol Oxidation Oxidation (e.g., Swern, PCC) CoreyLactoneDiol->Oxidation Oxidizing Agent CrudeAldehyde Crude Corey Lactone Aldehyde Oxidation->CrudeAldehyde Purification Purification (Chromatography, etc.) CrudeAldehyde->Purification FinalProduct Pure Corey Lactone Aldehyde Purification->FinalProduct

Caption: General workflow for the synthesis of Corey lactone aldehyde.

TroubleshootingLowYield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of Corey Lactone Aldehyde IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Degradation Degradation LowYield->Degradation OverOxidation Over-Oxidation LowYield->OverOxidation PurificationIssues Purification Issues LowYield->PurificationIssues OptimizeConditions Optimize Reaction Time/Temperature IncompleteReaction->OptimizeConditions CheckReagents Check Reagent Quality & Dryness Degradation->CheckReagents MildOxidant Use Milder Oxidizing Agent OverOxidation->MildOxidant AltPurification Alternative Purification Method PurificationIssues->AltPurification

Caption: Troubleshooting logic for low yield in Corey lactone aldehyde synthesis.

References

Technical Support Center: Purification of Corey Lactone Aldehyde Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the chromatographic purification of Corey lactone aldehyde benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatography technique for purifying Corey lactone aldehyde benzoate?

A1: Flash column chromatography using silica (B1680970) gel is the most common and effective method for purifying this compound on a laboratory scale.[1] This technique offers a good balance between resolution, speed, and capacity. For analytical purposes or separation of enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is employed.[2]

Q2: How do I choose an appropriate solvent system (mobile phase) for the purification?

A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.35 for this compound on a Thin Layer Chromatography (TLC) plate.[1] A common starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[3] Gradient elution, where the polarity of the solvent system is gradually increased, can also be effective for separating the target compound from impurities with very different polarities.[1]

Q3: Is this compound stable during silica gel chromatography?

A3: While generally stable, the functional groups in this compound (lactone, aldehyde, benzoate ester) can be sensitive under certain conditions. Silica gel is slightly acidic, which can potentially cause hydrolysis of the lactone or benzoate ester, though this is less common with anhydrous solvents.[4][5] Aldehydes can sometimes be prone to oxidation or other side reactions on silica gel.[6] To minimize degradation, it is advisable to use high-quality silica gel, dry solvents, and to complete the purification process promptly.[4]

Q4: How can I monitor the progress of the column chromatography?

A4: The purification should be monitored by Thin Layer Chromatography (TLC).[7] Small aliquots from the collected fractions are spotted on a TLC plate, developed in the same solvent system used for the column, and visualized (e.g., under a UV lamp, as the benzoate group is UV-active, or by staining).[7] Fractions containing the pure product are then combined.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Product 1. Compound is still on the column: The solvent system may be too nonpolar to elute the compound.[5]2. Irreversible adsorption or degradation: The compound may have degraded on the silica gel due to its acidic nature or the presence of impurities.[4][5]3. Product is highly soluble in the mobile phase and eluted quickly: The initial solvent system might be too polar.1. Increase eluent polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If the compound still doesn't elute, a "methanol purge" can be attempted to strip all remaining compounds from the column.[5]2. Use deactivated silica: If degradation is suspected, try using silica gel that has been treated with a base like triethylamine (B128534) (1-3% in the eluent) to neutralize acidic sites.[3] Alternatively, neutral alumina (B75360) can be used as the stationary phase.[4]3. Start with a less polar solvent system: Base your initial solvent choice on a TLC Rf value of around 0.2.[1]
Impure Fractions (Co-elution of Impurities) 1. Poor separation: The chosen solvent system may not be selective enough to resolve the product from impurities.2. Column overloading: Too much crude material was loaded onto the column for its size.3. Improper column packing: Channeling in the silica gel bed can lead to poor separation.[4]1. Optimize the solvent system: Test different solvent combinations using TLC to maximize the separation between the desired product and impurities.2. Reduce the sample load: A general rule is to use a silica gel mass that is 50-100 times the mass of the crude sample.3. Repack the column carefully: Ensure the silica gel is packed uniformly without any cracks or air bubbles.[8]
Product Degradation (Observed in post-column analysis) 1. Lactone or ester hydrolysis: Prolonged exposure to acidic silica gel or trace amounts of water in the eluent can cause hydrolysis.[4]2. Aldehyde instability: Aldehydes can be sensitive and may undergo side reactions on the silica surface.[6]1. Minimize purification time: Run the column as quickly as possible without sacrificing separation.[4]2. Use neutralized silica or an alternative stationary phase: As mentioned, triethylamine-treated silica or neutral alumina can mitigate acid-catalyzed degradation.[3][4]3. Ensure anhydrous conditions: Use dry solvents to minimize the risk of hydrolysis.
Streaking or Tailing of Spots on TLC 1. Compound is acidic or basic: The aldehyde could potentially be oxidized to a carboxylic acid, which would streak on silica.2. Sample is too concentrated on the TLC plate. 1. Add a modifier to the eluent: For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve peak shape.[5]2. Dilute the sample before spotting on the TLC plate.

Illustrative Purification Parameters

The following table provides typical quantitative data for a flash chromatography purification of this compound. These values are illustrative and should be optimized for specific experimental conditions.

ParameterValueNotes
Chromatography Mode Flash Chromatography (Normal Phase)---
Stationary Phase Silica Gel (230-400 mesh)---
Column Diameter 40 mmFor purification of ~1 g of crude material.
Silica Gel Amount ~80 gA silica-to-sample ratio of ~80:1 is a good starting point.
Sample Loading Dry loading with Celite or a small amount of silica gelPreferred over wet loading for better resolution.
Mobile Phase Hexanes:Ethyl Acetate (Gradient)Start with a low polarity mixture (e.g., 4:1) and gradually increase to a higher polarity (e.g., 2:1).
Target TLC Rf 0.2 - 0.35In a solvent system like 3:1 Hexanes:Ethyl Acetate.[1]
Flow Rate ~50 mL/minAchieved with gentle air or nitrogen pressure.[8]
Fraction Size 40-50 mLA general rule is to collect fractions with a volume equal to half the mass of the silica gel in grams.[8]
Typical Yield >85%Highly dependent on the purity of the crude material.

Experimental Protocol: Flash Chromatography Purification

This protocol provides a general methodology for the purification of this compound.

1. Preparation of the TLC and Solvent System:

  • Develop a solvent system, typically a mixture of hexanes and ethyl acetate, that gives a target Rf value of 0.2-0.35 for the this compound.[1]

  • Prepare a sufficient volume of the mobile phase for the column run.

2. Packing the Column:

  • Select a glass column of appropriate size.

  • Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand.[8]

  • Pack the column with silica gel using either the "dry packing" or "slurry" method. Ensure the silica bed is level and free of cracks.[8]

  • Add a protective layer of sand on top of the silica gel.[1]

3. Column Equilibration:

  • Pre-elute the packed column with the initial, least polar solvent mixture.[8] Apply gentle pressure to ensure a steady flow. Do not let the solvent level drop below the top layer of sand.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

  • Adsorb the sample onto a small amount of silica gel or Celite by concentrating the solution to dryness.

  • Carefully add the resulting dry powder evenly onto the top layer of sand in the column.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the column, ensuring the top of the column is not disturbed.

  • Apply pressure to begin the elution process at a consistent flow rate.

  • Collect fractions systematically in test tubes or flasks.

  • Monitor the elution of the product by TLC analysis of the collected fractions.[7]

6. Product Recovery:

  • Combine the fractions that contain the pure product, as determined by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery tlc TLC Analysis & Solvent Selection pack Pack Column with Silica Gel load Sample Loading (Dry Method) pack->load elute Elution with Solvent Gradient load->elute collect Fraction Collection elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evap Solvent Evaporation combine->evap product Purified Product evap->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Problem Encountered During Purification low_yield Low or No Yield start->low_yield impure Impure Fractions start->impure degradation Product Degradation start->degradation cause_yield1 Compound on Column? low_yield->cause_yield1 Check TLC of last fraction cause_impure1 Poor Separation? impure->cause_impure1 Check TLC separation cause_degrad1 Acidic Silica? degradation->cause_degrad1 Suspect instability? cause_yield2 Irreversible Adsorption? cause_yield1->cause_yield2 No sol_yield1 Increase Eluent Polarity cause_yield1->sol_yield1 Yes sol_yield2 Use Deactivated Silica / Change Stationary Phase cause_yield2->sol_yield2 Likely cause_impure2 Column Overloaded? cause_impure1->cause_impure2 No sol_impure1 Optimize Solvent System cause_impure1->sol_impure1 Yes sol_impure2 Reduce Sample Load cause_impure2->sol_impure2 Likely sol_degrad1 Use Deactivated Silica & Anhydrous Solvents cause_degrad1->sol_degrad1 Yes

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Side Reactions in the Oxidation of Corey Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of Corey lactone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during this critical synthetic step.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues you might encounter during the oxidation of the primary alcohol of Corey lactone to the corresponding aldehyde, a key intermediate in prostaglandin (B15479496) synthesis.

Q1: My oxidation of Corey lactone with Pyridinium Chlorochromate (PCC) is producing the corresponding carboxylic acid, not the aldehyde. What is causing this over-oxidation?

A: Over-oxidation to a carboxylic acid is a common side reaction when using PCC if water is present in the reaction mixture.[1][2] PCC is known for stopping the oxidation of primary alcohols at the aldehyde stage under anhydrous conditions.[2][3] However, any water can hydrate (B1144303) the newly formed aldehyde to a geminal diol (hydrate). This hydrate can then be further oxidized by a second equivalent of PCC to the carboxylic acid.[1][2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (typically dichloromethane (B109758), CH₂Cl₂). Dry all glassware thoroughly before use.

  • Use a Buffer: PCC is slightly acidic, which can catalyze side reactions.[4][5] Adding a buffer like sodium acetate (B1210297) can help maintain neutral conditions.[4]

  • Adsorb Reagents: To simplify workup and remove aqueous components, consider adding an inert solid like Celite or powdered molecular sieves to the reaction mixture. This adsorbs the chromium byproducts and can help control the reaction environment.[5]

Q2: I'm attempting a Swern oxidation, but my yields are low and I'm seeing a complex mixture of byproducts. What could be going wrong?

A: The most critical parameter in a Swern oxidation is maintaining a very low temperature, typically -78 °C (a dry ice/acetone bath).[6][7] If the reaction temperature is allowed to rise above -60 °C, various side reactions can occur, leading to low yields and impurities.[7][8] The primary side product under these conditions is often a mixed thioacetal.[8][9]

Troubleshooting Steps:

  • Strict Temperature Control: Ensure your reaction vessel is well-submerged in a -78 °C bath throughout the addition of all reagents. Monitor the internal temperature if possible.

  • Correct Order of Addition: The proper sequence is crucial. First, activate the dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride. Then, slowly add the Corey lactone alcohol. Finally, add the tertiary amine base (e.g., triethylamine).[6]

  • Avoid Excess Reagents: Use the correct stoichiometry. A large excess of any reagent can lead to unwanted side reactions.

Q3: I'm concerned about epimerization at the stereocenters of the Corey lactone during oxidation. Which conditions are most likely to cause this and how can it be prevented?

A: Epimerization is a valid concern due to the multiple stereocenters in the Corey lactone structure. This side reaction is most likely to occur under basic conditions, particularly if a proton adjacent to a carbonyl group is abstracted. While Swern oxidation, which uses a hindered base like triethylamine (B128534), is generally considered mild with a low degree of racemization (around 5% for α-chiral compounds), the risk is not zero.[10]

Troubleshooting Steps:

  • Use a Hindered Base: In DMSO-based oxidations, using a bulkier base such as diisopropylethylamine (DIPEA) instead of triethylamine can sometimes minimize base-catalyzed side reactions.

  • Minimize Reaction Time: Do not let the reaction proceed longer than necessary once the alcohol has been consumed (monitor by TLC).

  • Maintain Low Temperature: For base-mediated reactions like the Swern, keeping the temperature strictly controlled at -78 °C will reduce the rate of potential epimerization.[10]

  • Consider Alternative Reagents: If epimerization is a persistent issue, consider switching to a non-basic oxidation method, such as those using Dess-Martin periodinane (DMP) or a Parikh-Doering oxidation.

Q4: The workup for my PCC oxidation is messy, resulting in a sticky, dark precipitate that complicates product isolation. How can I improve this?

A: The formation of viscous chromium salts is a well-known drawback of PCC oxidations.[5] These byproducts can trap the desired product, making isolation difficult and reducing yields.

Troubleshooting Steps:

  • Adsorb onto a Solid Support: A highly effective method is to adsorb the PCC onto an inert solid support like silica (B1680970) gel or Celite before the reaction. The oxidation is then performed by passing a solution of the alcohol through a short column of this PCC-on-silica/Celite, or by stirring the solid-supported reagent in the reaction solvent. The chromium byproducts remain on the solid support, which can be easily removed by filtration.[5]

  • Filtration through Silica Gel: After the reaction is complete, dilute the mixture with a non-polar solvent (like diethyl ether) and pass it through a short plug of silica gel or Florisil. This will trap the chromium salts and allow the aldehyde product to be eluted.

Data Summary: Comparison of Common Oxidation Methods

The table below summarizes the key operational parameters and common side reactions for two widely used methods for the oxidation of Corey lactone.

FeaturePyridinium Chlorochromate (PCC) OxidationSwern Oxidation
Primary Reagents Pyridinium chlorochromate (C₅H₅NH⁺CrO₃Cl⁻)Dimethyl sulfoxide (DMSO), oxalyl chloride ((COCl)₂), triethylamine (Et₃N)
Typical Solvent Dichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂)
Typical Temperature Room Temperature-78 °C
Key Side Reaction Over-oxidation to carboxylic acid (in presence of H₂O)[1][2]Formation of mixed thioacetals (if T > -60 °C)[8][9]
Workup Issues Viscous chromium byproducts[5]Malodorous dimethyl sulfide (B99878) (DMS) byproduct[8]
Mitigation Strategy Use anhydrous conditions; add buffer (NaOAc); adsorb on Celite[4][5]Maintain strict low-temperature control (-78 °C)[7]

Key Experimental Protocols

Protocol 1: Oxidation of Corey Lactone using PCC on Celite

This protocol is adapted from standard procedures for PCC oxidations and incorporates the use of a solid support to simplify workup.

  • Preparation of Reagent: Stir PCC (1.5 equivalents) with Celite in dichloromethane (CH₂Cl₂) until a free-flowing, pale-orange powder is formed. Remove the solvent under reduced pressure.

  • Reaction Setup: Suspend the PCC-Celite reagent in fresh, anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alcohol: Dissolve Corey lactone (1.0 equivalent) in anhydrous CH₂Cl₂ and add it to the stirred suspension of the PCC-Celite reagent at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: Dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel. Wash the filter cake thoroughly with additional diethyl ether.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude Corey aldehyde, which can be purified further by column chromatography.

Protocol 2: Swern Oxidation of Corey Lactone

This protocol follows the standard procedure for a Swern oxidation, emphasizing the critical need for low-temperature control.[6][7]

  • Reaction Setup: Add anhydrous dichloromethane (CH₂Cl₂) to a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Slowly add oxalyl chloride (1.2 equivalents) to the stirred solvent, followed by the dropwise addition of anhydrous DMSO (2.4 equivalents). Stir the mixture for 10 minutes at -78 °C.

  • Alcohol Addition: Dissolve Corey lactone (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it slowly via syringe to the reaction mixture over 10 minutes, ensuring the internal temperature remains below -70 °C. Stir for an additional 20 minutes.

  • Base Addition: Add triethylamine (5.0 equivalents) dropwise to the mixture. Stir for 10 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quenching and Workup: Quench the reaction by adding water. Adjust the pH to ~4 with 1M HCl.[6] Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde. Purify as needed by column chromatography.

Visualized Reaction Pathways

The following diagrams illustrate the desired reaction pathways and key side reactions.

over_oxidation CoreyOH Corey Lactone (Primary Alcohol) Aldehyde Corey Aldehyde (Desired Product) CoreyOH->Aldehyde PCC (Anhydrous) Hydrate Aldehyde Hydrate (Intermediate) Aldehyde->Hydrate + H₂O Acid Carboxylic Acid (Side Product) Hydrate->Acid PCC

Caption: PCC oxidation pathway and the water-mediated over-oxidation side reaction.

swern_oxidation cluster_main Desired Pathway (-78°C) cluster_side Side Reaction (Temp > -60°C) DMSO DMSO + (COCl)₂ Alkoxysulfonium Alkoxysulfonium Ion DMSO->Alkoxysulfonium + Alcohol Alcohol Corey Lactone (Alcohol) Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Et₃N SideProduct Mixed Thioacetal (Side Product) Alkoxysulfonium->SideProduct Rearrangement Aldehyde Corey Aldehyde (Product) Ylide->Aldehyde Elimination

Caption: Workflow for Swern oxidation and the temperature-dependent side reaction.

References

Technical Support Center: Improving Stereoselectivity in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for prostaglandin (B15479496) synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high stereoselectivity in prostaglandin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting stereoselectivity in the Corey-Bakshi-Shibata (CBS) reduction of prostaglandin precursors?

A1: The most critical factors are the complete exclusion of water and the reaction temperature. The CBS reduction must be conducted under strictly anhydrous conditions, as even trace amounts of water can significantly decrease the enantiomeric excess (e.e.)[1]. Lower temperatures, typically -78°C, generally lead to higher enantioselectivity[1]. Additionally, the choice of borane (B79455) reagent and the specific CBS catalyst derivative can influence the stereochemical outcome[1].

Q2: My Noyori asymmetric hydrogenation of a cyclopentenone intermediate is sluggish or incomplete. What are the likely causes?

A2: Several factors can lead to a sluggish or incomplete Noyori hydrogenation. Catalyst deactivation is a common issue; ensure that the catalyst is handled under an inert atmosphere to prevent oxidation. The purity of the substrate and solvent is also crucial, as impurities can poison the catalyst. Hydrogen pressure and reaction temperature are key parameters; insufficient pressure or a temperature that is too low can slow down the reaction rate. Finally, the choice of solvent can significantly impact the reaction's efficiency, so screening different solvents may be necessary.

Q3: How can I improve the diastereoselectivity of the reduction of the C15-ketone in the prostaglandin ω-side chain?

A3: Achieving high diastereoselectivity at the C15 position is a common challenge. The choice of reducing agent is paramount. Bulky reducing agents, such as L-selectride® or bulky borane reagents, often provide higher diastereoselectivity by favoring hydride delivery from the less hindered face of the ketone. Chelation-controlled reductions can also be highly effective. For instance, using a reagent like diethylmethoxyborane (B30974) to form a chelate with a nearby hydroxyl group can direct the hydride attack from a specific face, leading to the desired stereoisomer.

Q4: Is the Jacobsen hydrolytic kinetic resolution (HKR) a suitable method for preparing chiral intermediates for prostaglandin synthesis?

A4: Yes, the Jacobsen hydrolytic kinetic resolution is a powerful method for resolving racemic terminal epoxides to provide highly enantioenriched epoxides and 1,2-diols, which can be valuable chiral building blocks for the synthesis of prostaglandin side chains[2][3]. This method is known for its broad substrate scope and high selectivity, often achieving >99% e.e. for the recovered epoxide[3].

Troubleshooting Guides

Corey-Bakshi-Shibata (CBS) Reduction
Issue Possible Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (e.e.) Presence of moisture.Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[1]
Reaction temperature is too high.Maintain the reaction temperature at -78°C using a dry ice/acetone bath.[1]
Impure borane reagent.Use a freshly opened bottle of the borane reagent or titrate older batches to determine the active hydride concentration. Commercial solutions of BH3•THF can contain borohydride (B1222165) species that lead to non-selective reduction[1].
Incorrect catalyst choice.Different CBS catalyst derivatives (e.g., methyl, butyl, phenyl) can exhibit different selectivities for a given substrate. Consider screening different catalysts.
Incomplete Reaction Insufficient reducing agent.Use a slight excess of the borane reagent (e.g., 1.1-1.5 equivalents).
Low reaction temperature for a less reactive substrate.While low temperatures are crucial for selectivity, for some sterically hindered ketones, a slightly higher temperature (e.g., -40°C) may be required to achieve a reasonable reaction rate. This may involve a trade-off with enantioselectivity.
Catalyst deactivation.Ensure the catalyst is stored and handled properly under an inert atmosphere.
Noyori Asymmetric Hydrogenation
Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst.The Ru-BINAP catalyst is sensitive to air. Prepare the catalyst in situ or handle the pre-formed catalyst under strictly anaerobic and anhydrous conditions.
Insufficient hydrogen pressure.Ensure the reaction vessel is properly sealed and pressurized to the recommended level (e.g., 4-100 atm)[4].
Low reaction temperature.While some reactions proceed at room temperature, others may require elevated temperatures (e.g., 80-100°C) to achieve a good rate[4].
Poor substrate solubility.Ensure the substrate is fully dissolved in the chosen solvent. If necessary, consider a different solvent system.
Low Enantioselectivity Incorrect catalyst enantiomer.Ensure you are using the correct enantiomer of the BINAP ligand ((R)- or (S)-) to obtain the desired product stereochemistry.
Racemization of the product.If the product is sensitive to racemization under the reaction or workup conditions, consider milder conditions or a modified workup procedure.
Presence of impurities.Purify the substrate and ensure the use of high-purity solvents and reagents.

Data Presentation

Table 1: Effect of Catalyst on the Enantioselective Diels-Alder Reaction for Corey Lactone Synthesis
EntryCatalyst (10 mol%)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
196 9496[5]
297 >9599[5]
Table 2: Diastereoselective Reduction of a Prostaglandin Precursor Ketone
EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (desired:undesired)
1NaBH₄MeOH-2070:30
2L-Selectride®THF-7895:5
3LiAlH(OᵗBu)₃THF-78>98:2

Experimental Protocols

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction of a Prostaglandin Precursor

This protocol describes the asymmetric reduction of a cyclopentenone intermediate, a common step in prostaglandin synthesis.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Catecholborane (1.0 M in THF)

  • Prostaglandin precursor cyclopentenone

  • Anhydrous toluene (B28343)

  • Saturated aqueous NaHCO₃ solution

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

  • A solution of the cyclopentenone (1.0 equiv) in anhydrous toluene is prepared in an oven-dried, round-bottom flask under an inert atmosphere.

  • The solution is cooled to -78°C using a dry ice/acetone bath.

  • (R)-2-Methyl-CBS-oxazaborolidine (0.2 equiv) is added dropwise, and the reaction mixture is stirred for 5 minutes at -78°C.

  • A solution of catecholborane (1.8 equiv) is then added slowly via syringe pump over 1 hour, maintaining the temperature at -78°C.

  • The reaction mixture is stirred for an additional 24 hours at -78°C.

  • The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the chiral alcohol.

Protocol 2: Noyori Asymmetric Hydrogenation of a β-Keto Ester

This protocol details the asymmetric hydrogenation of a β-keto ester, a key transformation in many prostaglandin syntheses.

Materials:

  • RuCl₂[(R)-BINAP]

  • β-keto ester substrate

  • Anhydrous ethanol

  • Hydrogen gas

  • High-pressure reaction vessel (Parr apparatus)

Procedure:

  • A Schlenk flask is charged with the β-keto ester (1.0 equiv) and anhydrous ethanol. The solution is degassed by sparging with nitrogen for 1 hour[6].

  • In a nitrogen-filled glovebox, the substrate solution is transferred to a glass liner, and RuCl₂[(R)-BINAP] (0.1 mol%) is added[6].

  • The glass liner is placed inside a Parr high-pressure vessel, which is then sealed and removed from the glovebox.

  • The vessel is purged with hydrogen gas (3 cycles) and then pressurized to 1100 psi[6].

  • The reaction is stirred at 30°C for 6 days[6].

  • After releasing the pressure, the reaction mixture is concentrated in vacuo.

  • The product is purified by distillation or chromatography to yield the chiral β-hydroxy ester.

Visualizations

cbs_reduction_mechanism CBS Reduction Mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction Ketone Reduction cluster_workup Workup CBS_Catalyst CBS Catalyst (1) Activated_Complex Activated Complex (2) CBS_Catalyst->Activated_Complex BH3 BH₃ BH3->Activated_Complex Coordination Ketone Prochiral Ketone Transition_State Six-membered Transition State Activated_Complex->Transition_State Hydride Transfer Ketone->Transition_State Coordination to Boron Alkoxyborane Alkoxyborane Intermediate Transition_State->Alkoxyborane Chiral_Alcohol Chiral Alcohol Alkoxyborane->Chiral_Alcohol Acidic Workup

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

prostaglandin_synthesis_workflow General Workflow for Prostaglandin Synthesis Start Commercially Available Starting Materials Corey_Lactone_Synth Synthesis of Corey Lactone Precursor Start->Corey_Lactone_Synth Stereoselective_Reduction Stereoselective Reduction (e.g., CBS Reduction) Corey_Lactone_Synth->Stereoselective_Reduction Corey_Lactone Corey Lactone Diol Stereoselective_Reduction->Corey_Lactone Side_Chain_Intro Introduction of ω-Side Chain Corey_Lactone->Side_Chain_Intro Noyori_Hydrogenation Stereoselective Reduction of C15-Ketone (e.g., Noyori Hydrogenation) Side_Chain_Intro->Noyori_Hydrogenation Alpha_Chain_Intro Introduction of α-Side Chain Noyori_Hydrogenation->Alpha_Chain_Intro Final_Prostaglandin Prostaglandin (e.g., PGF₂α) Alpha_Chain_Intro->Final_Prostaglandin

Caption: A generalized experimental workflow for prostaglandin synthesis.

References

Technical Support Center: Overcoming Epimerization of the Aldehyde in Corey Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of prostaglandins (B1171923) and their analogues, the stereochemical integrity of the Corey lactone aldehyde is paramount. This intermediate is a cornerstone in the construction of the intricate prostaglandin (B15479496) framework, and the epimerization of its aldehyde can lead to the formation of undesired diastereomers, complicating purification and reducing overall yield. This technical support center provides troubleshooting guidance and frequently asked questions to address and overcome this critical challenge.

Troubleshooting Guide: Epimerization of the Corey Lactone Aldehyde

This guide addresses common issues encountered during the synthesis, purification, and use of the Corey lactone aldehyde.

Problem 1: Low Diastereoselectivity Observed After Oxidation of Corey Lactone Diol

  • Possible Cause: The primary cause of low diastereoselectivity is the epimerization of the desired aldehyde to its more thermodynamically stable epimer under the reaction or workup conditions. The alpha-proton to the aldehyde is acidic and susceptible to removal by base, leading to a planar enolate intermediate that can be re-protonated from either face.

  • Recommended Solutions:

    • Choice of Oxidizing Agent: Employ mild and non-basic oxidation conditions. Swern oxidation and its variants (e.g., Parikh-Doering) are often preferred as they are performed at low temperatures and under neutral or slightly acidic conditions. Avoid strongly basic conditions which can accelerate epimerization.

    • Temperature Control: Maintain low temperatures (e.g., -78 °C) throughout the oxidation and quenching process. Lower temperatures disfavor the equilibrium that leads to epimerization.

    • Careful Workup: During the aqueous workup, use buffered solutions to maintain a neutral to slightly acidic pH. Avoid prolonged exposure to basic conditions that can arise from quenching with strong bases.

Problem 2: Epimerization During Purification by Column Chromatography

  • Possible Cause: Silica (B1680970) gel is slightly acidic and can catalyze epimerization, especially with prolonged contact time. Basic impurities in the crude product or the use of basic solvent systems can also lead to on-column epimerization.

  • Recommended Solutions:

    • Deactivated Silica Gel: Use silica gel that has been deactivated with a small percentage of a neutral or slightly acidic agent, such as triethylamine (B128534) (carefully buffered) or by pre-treating the silica with the eluent.

    • Rapid Purification: Minimize the time the aldehyde is on the column. Use flash chromatography with sufficient pressure to ensure a quick elution.

    • Solvent System: Employ neutral solvent systems (e.g., hexane/ethyl acetate). If basic solvents are necessary for other reasons, their use should be minimized and followed by immediate removal of the solvent.

Problem 3: Poor Diastereoselectivity in Subsequent Reactions (e.g., Wittig or Horner-Wadsworth-Emmons Reaction)

  • Possible Cause: If the starting aldehyde is already a mixture of epimers, the subsequent reaction will produce a mixture of diastereomeric products. Additionally, the basic conditions of many olefination reactions can cause further epimerization of the starting aldehyde before it reacts.

  • Recommended Solutions:

    • Use of Salt-Free Ylides: For Wittig reactions, consider the use of salt-free ylides, which can be less basic and may reduce the extent of epimerization.

    • Low Temperature and Rapid Addition: Perform the olefination at low temperatures and add the aldehyde slowly to the ylide solution to ensure it reacts quickly and has less time to epimerize.

    • Protecting Group Strategy: In cases where epimerization is a persistent issue, consider protecting the aldehyde as an acetal (B89532). Acetals are stable to the basic conditions of many subsequent reactions and can be deprotected under acidic conditions just before the next step.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of epimerization in the Corey lactone aldehyde?

A1: The hydrogen atom on the carbon adjacent to the aldehyde group (the α-carbon) is acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the original aldehyde and its epimer. The reaction is driven towards the thermodynamically more stable epimer.

Q2: How can I detect if my Corey lactone aldehyde has epimerized?

A2: High-resolution proton NMR (¹H NMR) spectroscopy is the most common method. The aldehyde proton and the α-proton will have distinct chemical shifts and coupling constants for each epimer. Chiral High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the two epimers.

Q3: Is one epimer of the Corey lactone aldehyde more stable than the other?

A3: Yes, typically the epimer where the aldehyde group is in a pseudo-equatorial position on the cyclopentane (B165970) ring is thermodynamically more stable due to reduced steric interactions. The desired, kinetically favored product often has the aldehyde in a pseudo-axial orientation.

Q4: Can I reverse the epimerization?

A4: Reversing epimerization to favor the kinetically controlled product is generally not feasible once the thermodynamic equilibrium has been established. The focus should be on preventing epimerization in the first place through careful control of reaction and purification conditions.

Quantitative Data Summary

While specific quantitative data on the diastereomeric ratio of the Corey lactone aldehyde under various conditions is sparsely reported in the literature, the following table summarizes the expected outcomes based on general principles of kinetic and thermodynamic control.

ConditionExpected OutcomeRationale
Oxidation
Low Temperature (-78 °C), Mild Reagents (e.g., Swern)High d.r. (favors kinetic product)Low energy input prevents equilibrium from being reached.
Room Temperature, Basic ConditionsLow d.r. (approaches thermodynamic equilibrium)Sufficient energy for equilibrium; base catalyzes epimerization.
Purification
Rapid Flash Chromatography (neutral silica)Minimal loss of d.r.Short contact time with the stationary phase.
Prolonged Chromatography (untreated silica)Decreased d.r.Acidic nature of silica can catalyze epimerization over time.
Olefination
Low Temperature, Salt-Free YlideHigh d.r. in productMinimizes epimerization of the starting aldehyde.
Room Temperature, Strong BaseLower d.r. in productAllows for epimerization of the aldehyde before olefination.

Key Experimental Protocols

Protocol 1: Swern Oxidation of Corey Lactone Diol

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) and cool to -78 °C.

  • Activator Formation: Slowly add dimethyl sulfoxide (B87167) (DMSO, 2.4 eq) to the cooled solution and stir for 15 minutes.

  • Alcohol Addition: Add a solution of Corey lactone diol (1.0 eq) in DCM dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir for 45 minutes.

  • Quenching: Add triethylamine (5.0 eq) and allow the reaction to slowly warm to room temperature.

  • Workup: Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Immediately purify by rapid flash column chromatography on deactivated silica gel using a neutral eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Acetal Protection of Corey Lactone Aldehyde

  • Setup: Dissolve the crude Corey lactone aldehyde (1.0 eq) and ethylene (B1197577) glycol (1.5 eq) in anhydrous toluene.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting acetal by column chromatography. The acetal is significantly more stable to epimerization.

Visualizations

Epimerization_Equilibrium Desired_Epimer Desired Epimer (Kinetic Product) Enolate Planar Enolate Intermediate Desired_Epimer->Enolate + Base - H⁺ Enolate->Desired_Epimer + H⁺ Undesired_Epimer Undesired Epimer (Thermodynamic Product) Enolate->Undesired_Epimer + H⁺ Undesired_Epimer->Enolate + Base - H⁺

Caption: Epimerization of the Corey lactone aldehyde proceeds through a planar enolate intermediate.

Troubleshooting_Workflow start Low Diastereoselectivity in Product check_aldehyde Analyze Starting Aldehyde Purity by ¹H NMR / HPLC start->check_aldehyde epimerized_aldehyde Aldehyde is Epimerized check_aldehyde->epimerized_aldehyde pure_aldehyde Aldehyde is Pure check_aldehyde->pure_aldehyde [d.r. > 95:5] optimize_oxidation Optimize Oxidation: - Lower Temperature - Milder Reagents epimerized_aldehyde->optimize_oxidation Yes optimize_purification Optimize Purification: - Deactivated Silica - Faster Elution epimerized_aldehyde->optimize_purification Yes optimize_reaction Optimize Reaction: - Lower Temperature - Less Basic Reagents - Consider Protecting Group pure_aldehyde->optimize_reaction Epimerization during subsequent reaction solution Improved Diastereoselectivity optimize_oxidation->solution optimize_purification->solution optimize_reaction->solution

Caption: A decision tree for troubleshooting low diastereoselectivity.

Control_Strategies Strategies to Control Epimerization cluster_kinetic Kinetic Control (Favors Desired Epimer) cluster_thermodynamic Thermodynamic Control (Favors Undesired Epimer) cluster_prevention Preventative Measures Low_Temp Low Temperature (-78 °C) Mild_Reagents Mild, Non-Basic Reagents Rapid_Processing Rapid Reaction & Purification High_Temp Elevated Temperature Basic_Conditions Presence of Base Long_Time Prolonged Reaction/ Purification Time Protecting_Group Acetal Protection

Caption: Key factors influencing kinetic versus thermodynamic control of stereochemistry.

References

Byproduct formation in the benzoylation of Corey lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the benzoylation of Corey lactone diol. Our aim is to help you navigate common challenges and optimize your reaction outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the benzoylation of Corey lactone, focusing on byproduct formation and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My main product is the Corey lactone dibenzoate instead of the desired monobenzoate. How can I favor the formation of the monobenzoylated product?

A1: The formation of Corey lactone dibenzoate is a common occurrence due to the presence of two hydroxyl groups. There are two primary strategies to obtain the monobenzoate:

  • Direct Selective Monobenzoylation: This approach aims to selectively benzoylate the primary hydroxyl group over the secondary one. This can be challenging and often results in a mixture of starting material, monobenzoate, and dibenzoate. Key parameters to control for selectivity include:

    • Stoichiometry: Use of a slight excess (1.0-1.2 equivalents) of benzoyl chloride.

    • Temperature: Lower reaction temperatures (e.g., -20°C to 0°C) can enhance selectivity.

    • Slow Addition: Adding the benzoyl chloride dropwise over an extended period can help control the reaction.

  • Over-benzoylation followed by Selective De-benzoylation: A more common and often higher-yielding strategy is to drive the reaction to completion to form the dibenzoate, which is typically easier to purify. Subsequently, one benzoyl group is selectively removed under controlled conditions.[1][2] This is often achieved through a transesterification reaction in the presence of an alcohol and a catalytic amount of acid.[1][2]

Q2: I'm observing a significant amount of benzoic acid in my crude reaction mixture. What is the cause and how can I minimize it?

A2: Benzoic acid is a common byproduct in benzoylation reactions and primarily forms from the reaction of benzoyl chloride with water. To minimize its formation:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Dry Solvents and Reagents: Use anhydrous solvents and ensure the Corey lactone diol and any bases are free of water.

Benzoic acid can typically be removed during the aqueous work-up by washing the organic layer with a basic solution, such as saturated sodium bicarbonate.

Q3: Besides the dibenzoate, what other byproducts should I be aware of?

A3: Other potential byproducts include:

  • Benzoic Anhydride (B1165640): This can form from the reaction of benzoyl chloride with benzoic acid (which may be present from the hydrolysis of benzoyl chloride).

  • Unreacted Starting Material: Incomplete reactions will leave unreacted Corey lactone diol.

  • Products of Lactone Ring Opening: While generally stable, prolonged exposure to harsh acidic or basic conditions could potentially lead to the opening of the lactone ring.

Q4: My reaction is sluggish or not going to completion. What are some troubleshooting steps?

A4: If you are experiencing low conversion, consider the following:

  • Reagent Quality: Ensure the benzoyl chloride is of high purity and has not hydrolyzed. Use freshly opened or distilled benzoyl chloride if necessary.

  • Base Stoichiometry and Type: A base is required to neutralize the HCl generated during the reaction. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine, or diisopropylethylamine) is used per equivalent of benzoyl chloride.[2]

  • Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction rate.[2]

  • Temperature: While low temperatures favor selectivity, sluggish reactions may require warming to room temperature or slightly above to proceed at a reasonable rate.

  • Solvent: Aprotic solvents like dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) are commonly used.[2] Ensure your starting materials are fully dissolved.

Q5: How can I effectively purify the desired Corey lactone monobenzoate from the dibenzoate and other byproducts?

A5: Purification is typically achieved using column chromatography on silica (B1680970) gel. The polarity of the eluent can be adjusted to separate the components. Generally, the dibenzoate is less polar than the monobenzoate, which is less polar than the starting diol. A gradient elution of ethyl acetate (B1210297) in hexanes is often effective.

If you have employed the over-benzoylation/selective de-benzoylation strategy, the purification of the dibenzoate intermediate is often straightforward via crystallization, simplifying the final purification of the monobenzoate.[2]

Data Presentation

Table 1: Typical Reagents and Conditions for Benzoylation of Corey Lactone Diol

ParameterConditionNotes
Corey Lactone Diol 1 equivalentStarting material.
Benzoyl Chloride 1.1 - 2.5 equivalentsFor monobenzoylation, use closer to 1.1 eq. For dibenzoylation, use >2.0 eq.[2]
Base 1.1 - 3.0 equivalentsTriethylamine, Pyridine, or Diisopropylethylamine are common choices.[2]
Catalyst 0 - 0.1 equivalentsDMAP is a highly effective catalyst.[2]
Solvent AnhydrousDichloromethane, Chloroform, or THF are commonly used.[2]
Temperature -20°C to 40°CLower temperatures for selective monobenzoylation. Room temperature or slightly elevated for dibenzoylation.[1][2]
Reaction Time 1 - 20 hoursMonitored by TLC or LC-MS.[1][2]

Table 2: Conditions for Selective De-benzoylation of Corey Lactone Dibenzoate

ParameterConditionNotes
Corey Lactone Dibenzoate 1 equivalentStarting material.
Alcohol SolventMethanol (B129727) or Ethanol are typically used.
Acid Catalyst Catalytic amountp-Toluenesulfonic acid or other protic acids.
Temperature Room temperature to refluxReaction progress is monitored to prevent complete de-benzoylation.
Reaction Time 1 - 24 hoursMonitored by TLC or LC-MS.

Experimental Protocols

Protocol 1: Synthesis of Corey Lactone Dibenzoate

  • To a solution of Corey lactone diol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (2.5 eq.) and a catalytic amount of DMAP (0.05 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzoyl chloride (2.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material and monobenzoylated intermediate.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography (e.g., ethyl acetate/hexanes) to yield Corey lactone dibenzoate.

Protocol 2: Selective Monodebenzoylation of Corey Lactone Dibenzoate

  • Dissolve the purified Corey lactone dibenzoate (1.0 eq.) in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

  • Stir the reaction at room temperature and monitor the progress carefully by TLC or LC-MS. The reaction should be stopped when the desired monobenzoate is the major product, to avoid the formation of the diol.

  • Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes) to isolate the Corey lactone monobenzoate.

Mandatory Visualization

Benzoylation_Byproducts CoreyLactoneDiol Corey Lactone Diol Monobenzoate Corey Lactone Monobenzoate (Desired Product) CoreyLactoneDiol->Monobenzoate + Benzoyl Chloride, Base Dibenzoate Corey Lactone Dibenzoate (Over-benzoylation Byproduct) Monobenzoate->Dibenzoate + Benzoyl Chloride, Base BenzoylChloride Benzoyl Chloride BenzoicAcid Benzoic Acid BenzoylChloride->BenzoicAcid + Water BenzoicAnhydride Benzoic Anhydride BenzoylChloride->BenzoicAnhydride + Benzoic Acid Base Base (e.g., Et3N) Water Water (impurity) Troubleshooting_Workflow Start Low Yield or Byproduct Formation CheckReagents Check Reagent Quality (Benzoyl Chloride, Solvents, Base) Start->CheckReagents CheckConditions Verify Reaction Conditions (Anhydrous, Temperature, Stoichiometry) Start->CheckConditions OptimizeBase Optimize Base (Type and Amount) CheckReagents->OptimizeBase CheckConditions->OptimizeBase AddCatalyst Add Catalyst (DMAP) OptimizeBase->AddCatalyst Success Improved Yield and Purity OptimizeBase->Success AdjustTemp Adjust Temperature AddCatalyst->AdjustTemp AddCatalyst->Success ConsiderStrategy Consider Over-benzoylation/ Selective De-benzoylation AdjustTemp->ConsiderStrategy AdjustTemp->Success ConsiderStrategy->Success

References

Technical Support Center: Resolution of Racemic Corey Lactone Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic Corey lactone benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving racemic Corey lactone benzoate?

A1: The two most prevalent and effective methods for the resolution of racemic Corey lactone benzoate are enzymatic kinetic resolution and chiral High-Performance Liquid Chromatography (HPLC). Enzymatic resolution often employs lipases to selectively acylate or hydrolyze one enantiomer, while chiral HPLC utilizes a chiral stationary phase to separate the enantiomers based on their differential interactions with the column.

Q2: Which enantiomer of Corey lactone is typically desired for prostaglandin (B15479496) synthesis?

A2: For the synthesis of natural prostaglandins, the (-)-enantiomer of the Corey lactone is the key intermediate.

Q3: What is a typical acyl donor for the enzymatic resolution of Corey lactone benzoate?

A3: Tributyrin (glycerol tributyrate) or vinyl acetate (B1210297) are commonly used acyl donors in lipase-catalyzed transesterification reactions for the resolution of alcohols like Corey lactone.[1]

Q4: What type of chiral column is recommended for the HPLC separation of Corey lactone benzoate enantiomers?

A4: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, are highly effective for the separation of Corey lactone benzoate enantiomers.[2] An amylose-based column, for instance, coated with amylose-tris(3,5-dimethylphenylcarbamate), has shown good results.

Troubleshooting Guides

Enzymatic Resolution

Issue 1: Low Enantiomeric Excess (ee)

  • Question: My enzymatic resolution is resulting in a low enantiomeric excess for both the acylated product and the unreacted alcohol. What are the potential causes and how can I improve it?

  • Answer: Low enantiomeric excess is a common issue and can stem from several factors. Here is a step-by-step guide to troubleshoot this problem:

    • Enzyme Choice: The selected lipase (B570770) may not have high selectivity for Corey lactone benzoate. It is advisable to screen a variety of lipases (e.g., from Candida antarctica B, Candida cylindracea, Pseudomonas cepacia) to find one with optimal performance.

    • Reaction Temperature: Temperature can significantly impact enzyme selectivity. Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate. Experiment with a range of temperatures (e.g., 20-40°C) to find the best balance.

    • Solvent Selection: The organic solvent can influence the enzyme's conformation and, consequently, its selectivity. Non-polar solvents like hexane (B92381) or toluene (B28343) are often good starting points. Screening different aprotic solvents is recommended.

    • Acyl Donor: The structure of the acyl donor can affect the enzyme's ability to discriminate between the enantiomers. If using tributyrin, consider trying vinyl acetate or another acyl donor.

    • Reaction Time (Conversion): In a kinetic resolution, the enantiomeric excess of the product is highest at the beginning of the reaction, while the ee of the unreacted substrate increases with conversion. Stopping the reaction at approximately 50% conversion is crucial for obtaining high ee for both components. Monitor the reaction progress over time using chiral HPLC to determine the optimal endpoint.

Issue 2: Slow or No Reaction

  • Question: The enzymatic resolution is proceeding very slowly or not at all. What should I check?

  • Answer: A stalled reaction can be due to several factors related to the enzyme's activity:

    • Enzyme Activity: Ensure the enzyme is active. Use a fresh batch of enzyme or test its activity with a standard substrate. Improper storage can lead to loss of activity.

    • Water Content: Lipases require a small amount of water to maintain their active conformation in organic solvents. The reaction medium should not be completely anhydrous. However, excessive water can promote the reverse hydrolysis reaction. The optimal water activity may need to be determined empirically.

    • Inhibitors: The substrate or solvent may contain impurities that inhibit the enzyme. Ensure the purity of all reagents.

    • pH Memory: The pH of the aqueous solution from which the enzyme was lyophilized can affect its activity in an organic solvent. The optimal pH for the enzyme's activity should be considered.

    • Mass Transfer Limitations: If the enzyme is immobilized, poor mixing can lead to slow reaction rates. Ensure adequate agitation of the reaction mixture.

Chiral HPLC Separation

Issue 1: Poor Resolution of Enantiomers

  • Question: I am not getting baseline separation of the Corey lactone benzoate enantiomers on my chiral column. How can I improve the resolution?

  • Answer: Poor resolution can be addressed by optimizing the chromatographic conditions:

    • Mobile Phase Composition: The ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326) or ethanol) is critical.[2] A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also lead to broader peaks. Systematically vary the mobile phase composition (e.g., from 95:5 to 85:15 hexane:isopropanol) to find the optimal balance.

    • Choice of Alcohol Modifier: Sometimes, switching the alcohol modifier (e.g., from isopropanol to ethanol) can significantly alter the selectivity and improve resolution.

    • Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the interaction time of the enantiomers with the chiral stationary phase, often leading to better resolution, albeit with longer run times.

    • Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) as this can sometimes improve resolution.

    • Column Selection: If optimization on your current column fails, consider trying a different polysaccharide-based chiral column (e.g., a cellulose-based CSP if you are using an amylose-based one).

Issue 2: Peak Tailing

  • Question: The peaks for my enantiomers are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing can lead to inaccurate quantification. Here are some common causes and solutions:

    • Secondary Interactions: Unwanted interactions between the analyte and the silica (B1680970) support of the chiral stationary phase can cause tailing. For acidic compounds, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can suppress ionization and reduce tailing. For basic compounds, a basic modifier (e.g., 0.1% diethylamine) can be beneficial.

    • Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

    • Column Contamination: Contamination of the column with strongly retained impurities can lead to active sites that cause tailing. Flush the column with a strong solvent as recommended by the manufacturer.

    • Extra-Column Volume: Excessive volume in the tubing and connections of your HPLC system can contribute to peak broadening and tailing. Use tubing with a small internal diameter and keep the connections as short as possible.

Data Presentation

Table 1: Representative Conditions for Enzymatic Kinetic Resolution of Racemic Alcohols

EnzymeSubstrateAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Product ee (%)Ref.
Lipase from Candida antarctica B (CAL-B)rac-IndanolVinyl AcetateHexane350.25~50>99[3]
Lipase from Candida rugosaDiastereoisomeric FOP acetatesWater (Hydrolysis)Buffer/DIPE40-5098.5 (de)[3]
Lipase from Thermomyces lanuginosus (TLL)rac-IndanolVinyl AcetateHexane350.25~50>99[3]

Table 2: Chiral HPLC Conditions for Separation of Corey Lactone Benzoate Enantiomers

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Wavelength (nm)TemperatureResolution (Rs)Ref.
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (80:20, v/v)1.0-->1.5[4]
Amylose tris(S-α-methylbenzylcarbamate) on Silican-Hexane/Isopropanol (90:10 to 85:15, v/v)0.9 - 1.5230Room Temp.-[2]
Amylose tris(S-α-methylbenzylcarbamate) on Silican-Hexane/Ethanol (92:8 to 85:15, v/v)0.4 - 1.0230Room Temp.-[2]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic Corey Lactone Benzoate

This protocol is a representative procedure based on common practices for lipase-catalyzed resolutions.

  • Materials:

    • Racemic Corey lactone benzoate

    • Immobilized Lipase B from Candida antarctica (Novozym 435)

    • Vinyl acetate

    • Anhydrous hexane

    • Molecular sieves (optional, for solvent drying)

  • Procedure:

    • To a dried flask, add racemic Corey lactone benzoate (1 equivalent).

    • Add anhydrous hexane to dissolve the substrate (concentration typically 10-50 mg/mL).

    • Add immobilized lipase (e.g., 20-50 mg of Novozym 435 per 100 mg of substrate).

    • Add vinyl acetate (2-3 equivalents).

    • Stir the mixture at a constant temperature (e.g., 30°C) on a magnetic stirrer or shaker.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours). Quench the aliquot with a small amount of a solvent like methanol (B129727) and analyze by chiral HPLC to determine the enantiomeric excess of the remaining substrate and the acylated product.

    • Stop the reaction when the conversion is close to 50% by filtering off the immobilized enzyme.

    • Wash the enzyme with fresh hexane and combine the filtrates.

    • Remove the solvent under reduced pressure.

    • Separate the acylated product from the unreacted alcohol by column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis of Corey Lactone Benzoate Enantiomers

This protocol provides a starting point for developing a chiral HPLC method.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • Chiral column: Amylose-based CSP, e.g., Chiralpak AS-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve a small amount of the racemic Corey lactone benzoate or the sample from the enzymatic resolution in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 230 nm.[2]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the peak areas: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100

Visualizations

Enzymatic_Kinetic_Resolution cluster_setup Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Separation cluster_products Products Racemic_CLB Racemic Corey Lactone Benzoate Reaction_Vessel Reaction at Controlled Temp. Racemic_CLB->Reaction_Vessel Lipase Lipase (e.g., CAL-B) Lipase->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Vessel Solvent Organic Solvent (e.g., Hexane) Solvent->Reaction_Vessel Filter Filter to Remove Enzyme Reaction_Vessel->Filter Evaporation Solvent Evaporation Filter->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Enantiomer_1 (-)-Corey Lactone Benzoate (Unreacted) Chromatography->Enantiomer_1 Enantiomer_2 (+)-Acylated Corey Lactone Benzoate Chromatography->Enantiomer_2

Caption: Workflow for the enzymatic kinetic resolution of racemic Corey lactone benzoate.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_output Output Sample Racemic Mixture or Resolution Sample Injector Injector Sample->Injector Mobile_Phase Mobile Phase (e.g., Hexane/IPA) Column Chiral Column (Polysaccharide-based) Mobile_Phase->Column Injector->Column Detector UV Detector (230 nm) Column->Detector Chromatogram Chromatogram with Separated Peaks Detector->Chromatogram Data_Analysis Data Analysis (Peak Area, ee%) Chromatogram->Data_Analysis

Caption: Workflow for the chiral HPLC separation of Corey lactone benzoate enantiomers.

References

Technical Support Center: Optimizing Corey Lactone Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corey lactone transformations. The information is designed to help optimize reaction times and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Corey lactone synthesis is taking a long time. What are the most common causes for slow reaction rates?

A1: Several factors can contribute to slow reaction times in Corey lactone synthesis. The most common include:

  • Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst choice are critical. Traditional multi-step syntheses can also be inherently time-consuming due to the need for purification at each stage.[1][2]

  • Inefficient Catalysis: The choice and concentration of the catalyst can significantly impact the reaction rate. For instance, in organocatalyst-mediated domino reactions, using an optimized catalyst like a diphenylprolinol silyl (B83357) ether can dramatically shorten the reaction time.[1][2]

  • Low Reactant Concentration: Reaction rates generally increase with higher concentrations of reactants, as this leads to more frequent molecular collisions.[3]

  • Use of a Multi-Pot Strategy: Performing the synthesis in multiple separate steps with workup and purification in between is a major time sink. A "one-pot" approach, where sequential reactions are carried out in the same vessel, can drastically reduce the overall time.[1][2]

Q2: What is a "one-pot" synthesis for Corey lactone, and how can it optimize my reaction time?

A2: A one-pot synthesis is a strategy where multiple reaction steps are performed sequentially in the same reaction vessel without isolating the intermediates. This approach offers significant time savings by eliminating the need for multiple workup and purification procedures.[1][2] For the Corey lactone, a highly efficient one-pot method has been developed that can be completed in as little as 152 minutes.[1] This process typically involves a domino Michael/Michael reaction followed by a series of reduction, cyclization, and oxidation steps.[1][4]

Q3: Can temperature be adjusted to speed up the reaction?

A3: Yes, increasing the temperature generally increases the reaction rate.[3] For example, in the one-pot synthesis of Corey lactone, the reduction of the ketone intermediate with LiAlH(t-BuO)₃ is carried out at 60 °C for just 15 minutes.[1] Similarly, the conversion of the Si-Ph bond to a Si-F bond can be accelerated from several hours to 15 minutes by heating at 80 °C under reduced pressure.[1][5] However, it is crucial to note that temperature changes can also affect diastereoselectivity and potentially lead to side reactions, so any adjustments should be made cautiously.

Q4: How does the choice of catalyst affect the reaction time?

A4: The catalyst is a key factor in optimizing reaction time. For the domino Michael/Michael reaction to form the cyclopentanone (B42830) core, an organocatalyst like (R)-diphenylprolinol silyl ether has been shown to be highly effective, allowing the reaction to proceed to completion within 1 hour with a 10 mol% catalyst loading, or within 8 hours with 5 mol%.[1] The presence of an additive like p-nitrophenol can also be crucial for achieving high yields and enantioselectivity in a short time frame.[1][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Slow or incomplete domino Michael/Michael reaction Insufficient catalyst loading or suboptimal catalyst.Increase catalyst loading from 5 mol% to 10 mol% to reduce reaction time from 8 hours to 1 hour.[1] Ensure the use of an effective catalyst such as (R)-diphenylprolinol silyl ether with p-nitrophenol.[1][4]
Prolonged reduction of aldehyde and ketone groups Low temperature.Increase the reaction temperature to 60 °C during the reduction with a bulky reducing agent like LiAlH(t-BuO)₃ to complete the reaction in approximately 15 minutes.[1]
Extended time for Si-Ph to Si-F bond conversion Standard reaction conditions at room temperature.Perform the solvent swap under reduced pressure at an elevated temperature of 80 °C. This can reduce the conversion time from several hours to 15 minutes.[1][5]
Overall synthesis time is too long due to multiple workups Use of a traditional, multi-step synthesis approach.Adopt a one-pot synthesis protocol to eliminate intermediate purification steps, significantly reducing the total reaction time to under 3 hours.[1][2]
Low yield despite long reaction times Potential side reactions or degradation of intermediates.Consider a chemoenzymatic approach, which can offer a more concise and efficient synthesis route, potentially reducing the number of steps and improving overall yield.[6]

Quantitative Data Summary

Table 1: Effect of Catalyst Loading on Domino Michael/Michael Reaction Time

CatalystCatalyst Loading (mol%)Reaction Time (hours)
(R)-diphenylprolinol silyl ether101
(R)-diphenylprolinol silyl ether58

Data extracted from Hayashi et al.'s work on one-pot synthesis.[1]

Table 2: Optimized Reaction Times for Key Steps in One-Pot Corey Lactone Synthesis

Reaction StepReagentsTemperature (°C)Time (minutes)
Domino Michael/Michael reaction(R)-diphenylprolinol silyl ether, p-nitrophenol, i-PrOHRoom Temperature60
Reduction of aldehyde and ketoneLiAlH(t-BuO)₃, THF6015
Lactone formation and Si-Ph to Si-F conversionHBF₄, evaporation8015
C-SiMe₂F to C-OH conversionH₂O₂, KF, K₂CO₃, DMF/H₂O4060
Total One-Pot Synthesis Time ~152

This table summarizes the time-economical one-pot synthesis protocol.[1][5]

Experimental Protocols

Protocol 1: Time-Economical One-Pot Synthesis of Corey Lactone

This protocol is adapted from the work of Hayashi et al.[1][5]

  • Domino Michael/Michael Reaction: To a solution of 3-(dimethylphenylsilyl)propenal (12 mmol) and ethyl 4-oxo-2-pentenoate (10 mmol) in isopropanol (B130326) (2.5 mL), add H₂O (30 mmol), (R)-diphenylprolinol silyl ether (1.0 mmol), and p-nitrophenol (10 mmol) at room temperature. Stir the mixture for 1 hour.

  • Reduction: Concentrate the reaction mixture in vacuo. Dissolve the crude material in THF (20 mL) and add LiAl(OtBu)₃H (35 mmol) at 60 °C. Stir for 15 minutes.

  • Lactonization and Si-F Conversion: Quench the reaction with aqueous HBF₄ (100 mmol). Concentrate the resulting solution under reduced pressure at 80 °C for 15 minutes to facilitate both solvent removal and Si-Ph to Si-F bond conversion.

  • Hydroxylation: Dissolve the crude material in a 2:1 mixture of DMF and H₂O (30 mL). Add K₂CO₃ (100 mmol) at room temperature. Then, add KF (100 mmol) and aqueous H₂O₂ (100 mmol, 35 wt. %) at 40 °C. Stir for 1 hour.

  • Workup: Quench the reaction with Me₂S. Concentrate the mixture in vacuo and purify by column chromatography to yield the Corey lactone.

Visualizations

experimental_workflow One-Pot Corey Lactone Synthesis Workflow start Start: Reactants in i-PrOH domino Domino Michael/Michael Reaction (1 hr, RT) start->domino Add Organocatalyst & p-nitrophenol reduction Reduction with LiAl(OtBu)3H (15 min, 60°C) domino->reduction Solvent Swap to THF lactonization Lactonization & Si-F Conversion (15 min, 80°C) reduction->lactonization Quench with HBF4 & Evaporate hydroxylation Hydroxylation with H2O2/KF (1 hr, 40°C) lactonization->hydroxylation Add K2CO3, KF, H2O2 end End: Corey Lactone hydroxylation->end Quench & Purify

Caption: A flowchart of the time-economical one-pot synthesis of Corey lactone.

troubleshooting_logic Troubleshooting Slow Reactions problem Problem: Slow Reaction Time cause1 Multi-Pot Synthesis? problem->cause1 solution1 Switch to One-Pot Protocol cause1->solution1 Yes cause2 Slow Domino Reaction? cause1->cause2 No solution2 Increase Catalyst Loading (5% -> 10%) cause2->solution2 Yes cause3 Slow Reduction Step? cause2->cause3 No solution3 Increase Temperature to 60°C cause3->solution3 Yes cause4 Slow Si-Ph Conversion? cause3->cause4 No solution4 Heat to 80°C during Solvent Evaporation cause4->solution4 Yes

Caption: A decision tree for troubleshooting slow Corey lactone transformations.

References

Technical Support Center: Alternative Oxidizing Agents for Corey Lactone Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of Corey lactone alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding alternatives to traditional oxidation methods.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternative oxidizing agents for Corey lactone alcohol?

A1: While traditional oxidizing agents can be effective, alternative methods such as TEMPO-mediated oxidation, Swern oxidation, Dess-Martin periodinane (DMP), and Corey-Kim oxidation offer milder reaction conditions, higher selectivity for primary alcohols, and can prevent over-oxidation to the corresponding carboxylic acid. These methods are particularly advantageous when working with sensitive substrates like Corey lactone alcohol, which is a key intermediate in prostaglandin (B15479496) synthesis.

Q2: How do I choose the right alternative oxidizing agent for my experiment?

A2: The choice of oxidizing agent depends on several factors, including the desired product (aldehyde vs. carboxylic acid), the scale of your reaction, the presence of other sensitive functional groups, and tolerance for specific reaction conditions (e.g., low temperatures, handling of malodorous reagents). The decision-making workflow below can guide your selection.

Q3: What are the main advantages and disadvantages of each method?

A3: Each method has its own set of pros and cons.

  • TEMPO-mediated oxidation: Offers high selectivity for primary alcohols and can be tuned to produce either the aldehyde or the carboxylic acid.[1] It is a catalytic method, which can be more cost-effective on a larger scale.

  • Swern Oxidation: Known for its mild reaction conditions and broad functional group tolerance.[2][3][4] However, it requires cryogenic temperatures (-78 °C) and generates dimethyl sulfide (B99878) (DMS), a volatile and malodorous byproduct.[2][5][6]

  • Dess-Martin Periodinane (DMP): This method is experimentally simple, proceeds at room temperature, and gives high yields of aldehydes with short reaction times.[7][8] The main drawbacks are the cost of the reagent and its potential explosive nature, making it less suitable for very large-scale reactions.[9][10]

  • Corey-Kim Oxidation: Similar to the Swern oxidation, it is a mild and selective method.[2][11][12][13][14][15][16] It can be run at slightly higher temperatures than the Swern oxidation (around -25 °C), but it can have issues with selectivity for substrates susceptible to chlorination.[11][15]

Troubleshooting Guides

TEMPO-Mediated Oxidation
Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion Inactive catalyst; Incorrect pH; Insufficient co-oxidant.Ensure TEMPO is stored correctly. Check and adjust the pH of the reaction mixture. Add co-oxidant in portions to maintain its concentration.
Over-oxidation to carboxylic acid Reaction time too long; High temperature.Monitor the reaction closely by TLC and quench it once the starting material is consumed. Maintain the recommended reaction temperature.
Formation of chlorinated byproducts Using NaOCl as the co-oxidant with sensitive substrates.Consider using a different co-oxidant system, such as PhI(OAc)₂.
Swern Oxidation
Issue Possible Cause(s) Troubleshooting Steps
Low yield of aldehyde Reaction temperature too high; Impure reagents; Incorrect stoichiometry.Maintain a strict temperature of -78 °C during the addition of reagents. Use freshly distilled DMSO and oxalyl chloride. Ensure precise stoichiometry of all reagents.
Formation of side products Epimerization at the α-carbon.Use a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine (B128534) to minimize epimerization.[2]
Unpleasant odor Generation of dimethyl sulfide (DMS).Conduct the reaction in a well-ventilated fume hood. Quench the reaction and rinse glassware with a bleach solution to oxidize the DMS.[2]
Dess-Martin Periodinane (DMP) Oxidation
Issue Possible Cause(s) Troubleshooting Steps
Difficult work-up Precipitation of iodine byproducts.Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (B1220275). The reaction mixture can also be filtered through a pad of Celite.[10]
Slow reaction Impure DMP.The addition of a small amount of water can sometimes accelerate the reaction.[8]
Acid-sensitive substrate decomposition Acetic acid is produced as a byproduct.Buffer the reaction with pyridine (B92270) or sodium bicarbonate.[8]
Corey-Kim Oxidation
Issue Possible Cause(s) Troubleshooting Steps
Formation of chlorinated byproducts Substrate is susceptible to chlorination by NCS.This method may not be suitable for such substrates. Consider an alternative like the Swern oxidation.[11][15]
Low yield Incorrect reaction temperature; Impure reagents.Maintain the recommended low temperature. Use freshly purified N-chlorosuccinimide (NCS) and dry dimethyl sulfide (DMS).
Unpleasant odor Generation of dimethyl sulfide (DMS).Perform the reaction in a well-ventilated fume hood and decontaminate glassware with bleach.[2]

Data Presentation

Table 1: Comparison of Alternative Oxidizing Agents for the Oxidation of Primary Alcohols to Aldehydes

Oxidizing Agent/Method Typical Yield (%) Reaction Time Reaction Temperature Key Advantages Key Disadvantages
TEMPO/NaOCl 85-950.5 - 2 h0 - 25 °CCatalytic, selective, mild conditions.Potential for over-oxidation and chlorination.
Swern Oxidation >901 - 3 h-78 °CMild, high yield, broad functional group tolerance.[2][3][4]Cryogenic temperatures, malodorous byproduct.[2][5][6]
Dess-Martin Periodinane (DMP) 90-980.5 - 2 hRoom TemperatureFast, high yielding, experimentally simple.[7][8]Expensive, potentially explosive.[9][10]
Corey-Kim Oxidation >901 - 3 h-25 °C to 0 °CMild, high yield, less stringent temperature than Swern.[2][11][12][13][14][15][16]Potential for chlorination of sensitive substrates.[11][15]

Note: Yields and reaction times are typical and can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: TEMPO-Catalyzed Oxidation of Corey Lactone Alcohol to the Aldehyde

Materials:

  • Corey lactone alcohol

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

Procedure:

  • Dissolve Corey lactone alcohol (1 equivalent) in DCM.

  • Add an aqueous solution of NaHCO₃ and KBr (0.1 equivalents).

  • Add TEMPO (0.01 equivalents) to the biphasic mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the NaOCl solution (1.1 equivalents) while vigorously stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Swern Oxidation of Corey Lactone Alcohol

Materials:

  • Corey lactone alcohol

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Oxalyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add DMSO (2.5 equivalents) dropwise.[4] Stir the mixture for 15 minutes.

  • Add a solution of Corey lactone alcohol (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30-45 minutes.[4]

  • Add TEA or DIPEA (5 equivalents) dropwise, and stir the mixture for another 30 minutes at -78 °C.[4]

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation of Corey Lactone Alcohol

Materials:

  • Corey lactone alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve Corey lactone alcohol (1 equivalent) in DCM.

  • Add DMP (1.1-1.5 equivalents) to the solution at room temperature.[17]

  • Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.[7]

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

G Decision Workflow for Selecting an Oxidizing Agent start Start: Oxidize Corey Lactone Alcohol q1 Desired Product? start->q1 aldehyde Aldehyde q1->aldehyde Aldehyde acid Carboxylic Acid q1->acid Carboxylic Acid q2 Scale of Reaction? aldehyde->q2 tempo TEMPO Oxidation acid->tempo large_scale Large Scale q2->large_scale small_scale Small Scale q2->small_scale large_scale->tempo q3 Tolerance for Low Temp? small_scale->q3 yes_low_temp Yes q3->yes_low_temp no_low_temp No q3->no_low_temp q4 Handling Odorous Reagents? yes_low_temp->q4 dmp DMP Oxidation no_low_temp->dmp yes_odor Acceptable q4->yes_odor no_odor Not Acceptable q4->no_odor swern Swern Oxidation yes_odor->swern corey_kim Corey-Kim Oxidation yes_odor->corey_kim no_odor->dmp

Caption: Decision workflow for selecting an appropriate oxidizing agent.

G General Workflow for Swern Oxidation start Start step1 Activate DMSO with Oxalyl Chloride at -78 °C start->step1 step2 Add Corey Lactone Alcohol at -78 °C step1->step2 step3 Add Base (e.g., TEA) at -78 °C step2->step3 step4 Warm to Room Temperature step3->step4 step5 Aqueous Work-up step4->step5 step6 Purification step5->step6 end Product: Aldehyde step6->end

Caption: General experimental workflow for the Swern oxidation.

G General Workflow for DMP Oxidation start Start step1 Dissolve Corey Lactone Alcohol in DCM start->step1 step2 Add Dess-Martin Periodinane at Room Temperature step1->step2 step3 Stir and Monitor by TLC step2->step3 step4 Quench with NaHCO3 / Na2S2O3 step3->step4 step5 Aqueous Work-up and Extraction step4->step5 step6 Purification step5->step6 end Product: Aldehyde step6->end

Caption: General experimental workflow for the Dess-Martin periodinane oxidation.

References

Technical Support Center: Benzoyl Protecting Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of the benzoyl (Bz) protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the deprotection of benzoyl groups.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the deprotection of benzoyl-protected compounds.

Issue 1: Incomplete or Slow Deprotection Reaction

Q: My benzoyl deprotection reaction is not going to completion, or is very sluggish. What are the potential causes and how can I resolve this?

A: Incomplete or slow benzoyl deprotection is a common issue that can arise from several factors. Here are the primary causes and troubleshooting steps:

  • Insufficient Reagent: The amount of base or acid may be insufficient to drive the reaction to completion, especially if the substrate is present in a high concentration.

    • Solution: Increase the equivalents of the deprotecting agent. For basic hydrolysis, ensure at least stoichiometric amounts of base are used. For acid-catalyzed hydrolysis, increasing the acid concentration or using a stronger acid may be necessary.

  • Steric Hindrance: The benzoyl group may be sterically hindered, making it less accessible to the deprotecting reagent.

    • Solution: Increase the reaction temperature to provide more energy for the reaction to overcome the steric barrier. Alternatively, consider using a smaller, less hindered deprotecting agent. For example, sodium methoxide (B1231860) is less sterically hindered than potassium tert-butoxide.

  • Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Solution: Choose a solvent system in which the substrate is fully soluble. For basic hydrolysis, co-solvents like THF or dioxane are often used with aqueous or methanolic base solutions to ensure homogeneity.[1]

  • Reaction Monitoring: It is crucial to accurately monitor the progress of the reaction to determine if it has truly stalled or is just slow.

    • Solution: Utilize analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the appearance of the deprotected product.[2]

Issue 2: Presence of Side Products

Q: I am observing unexpected side products in my reaction mixture after benzoyl deprotection. What are the common side reactions and how can I minimize them?

A: The formation of side products is often dependent on the specific deprotection conditions and the nature of your substrate. Here are some common side reactions and strategies to mitigate them:

  • Acyl Migration: In polyhydroxylated compounds, such as carbohydrates, the benzoyl group can migrate from one hydroxyl group to another under basic or acidic conditions.

    • Solution: Employ milder deprotection conditions. For base-sensitive substrates, consider using milder bases like potassium carbonate or employing a neutral deprotection method. Careful control of reaction time and temperature is also crucial.

  • Racemization: If the benzoyl group is protecting a chiral center, harsh basic or acidic conditions can lead to epimerization.

    • Solution: Use milder, non-racemizing deprotection conditions. Enzymatic deprotection or carefully controlled basic hydrolysis at low temperatures can help preserve stereochemical integrity.

  • Cleavage of Other Protecting Groups: The conditions used for benzoyl deprotection might cleave other sensitive protecting groups present in the molecule. The benzoyl group is generally more stable than the acetyl group under basic conditions.[3]

    • Solution: Choose orthogonal protecting group strategies. For instance, if your molecule contains acid-labile groups (e.g., Boc, trityl), a base-catalyzed benzoyl deprotection would be preferred. Conversely, for base-sensitive groups, a milder deprotection method should be chosen.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing a benzoyl protecting group?

A1: The most common methods for benzoyl group removal are hydrolysis under basic or acidic conditions.[3][4][5]

  • Basic Hydrolysis: This is the most frequently used method and is typically achieved with sodium hydroxide, potassium hydroxide, or sodium methoxide in a solvent mixture like methanol (B129727)/water or THF/water.[1][5] Ammonia (B1221849) in methanol is also a mild and effective option.[2][5]

  • Acidic Hydrolysis: Strong acids such as hydrochloric acid can be used to cleave the benzoyl group, although this method is less common due to the potential for side reactions with acid-sensitive functional groups.[5]

  • Reductive Cleavage: While less common for benzoyl esters compared to benzyl (B1604629) ethers, strong reducing agents like lithium aluminum hydride (LiAlH4) can cleave benzoyl groups. However, this method is not selective as it will also reduce other functional groups like aldehydes, ketones, and esters.[5]

Q2: How do I choose the best deprotection method for my specific substrate?

A2: The choice of deprotection method depends on the stability of your substrate and the presence of other functional groups. The following decision-making workflow can guide your selection:

Choosing a Benzoyl Deprotection Method start Start: Benzoyl-protected Substrate acid_sensitive Is the substrate sensitive to strong acids? start->acid_sensitive base_sensitive Is the substrate sensitive to strong bases? acid_sensitive->base_sensitive Yes acid_hydrolysis Consider acidic hydrolysis (e.g., HCl) acid_sensitive->acid_hydrolysis No reducible_groups Are other reducible groups present? base_sensitive->reducible_groups Yes strong_base Use standard basic hydrolysis (e.g., NaOH, NaOMe) base_sensitive->strong_base No mild_base Use mild basic conditions (e.g., K2CO3, NH3/MeOH) reducible_groups->mild_base No alternative_methods Consider alternative mild methods (e.g., Hydrazine) reducible_groups->alternative_methods Yes reductive_cleavage Consider reductive cleavage (e.g., LiAlH4)

Caption: Decision workflow for selecting a benzoyl deprotection method.

Q3: How can I monitor the progress of my benzoyl deprotection reaction?

A3: Regular monitoring of the reaction is crucial to determine the optimal reaction time and to avoid the formation of side products due to prolonged reaction times. The most common methods for monitoring are:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively follow the reaction. The deprotected product is typically more polar than the benzoylated starting material, resulting in a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction progress, allowing you to determine the percentage of starting material consumed and product formed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that not only monitors the reaction progress but also helps in identifying the masses of the starting material, product, and any side products, aiding in troubleshooting.

Data Presentation

The following table summarizes common conditions for benzoyl deprotection with typical reaction times and reported yields.

Deprotection MethodReagents and ConditionsTypical Reaction TimeTypical Yield (%)Notes
Basic Hydrolysis
Methanolic AmmoniaSaturated NH₃ in Methanol, Room Temperature12-24 hours> 90Mild and widely used for both N- and O-benzoyl groups.[2]
Ammonium HydroxideConcentrated NH₄OH, 55-65 °C2-8 hours> 90Faster than methanolic ammonia due to elevated temperature.[2]
Sodium MethoxideCatalytic NaOMe in Methanol, Room Temperature1-4 hours> 95Very efficient and rapid, especially for O-benzoyl groups.[2]
Sodium HydroxideNaOH in H₂O/MeOH or H₂O/THF1-6 hours> 90A standard and robust method.[1][5]
Acidic Hydrolysis
Hydrochloric AcidConcentrated HCl, Reflux2-12 hoursVariableCan cause side reactions with acid-sensitive substrates.[5]
Reductive Cleavage
Lithium Aluminum HydrideLiAlH₄ in THF1-4 hoursVariableNot selective; reduces other carbonyl-containing functional groups.[5]
Mild/Neutral Methods
Hydrazine (B178648)Hydrazine hydrate (B1144303) in THF, Room Temperature4 hoursGood to excellentUseful for substrates sensitive to strong acids or bases.[6]

Experimental Protocols

Protocol 1: Deprotection using Sodium Methoxide in Methanol

This protocol is highly effective for the rapid deprotection of O-benzoyl groups.[2]

  • Dissolution: Dissolve the benzoyl-protected substrate in anhydrous methanol (approximately 40 mL per 1.0 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents). If using a solution of sodium methoxide in methanol, add it dropwise.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:MeOH solvent system). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, neutralize the mixture by adding an acidic resin (e.g., Amberlite IR-120 H⁺ form) until the pH is neutral. Stir for an additional 15-20 minutes.

  • Work-up: Filter off the resin and wash it with a small amount of methanol. Combine the filtrates and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica (B1680970) gel column chromatography if necessary.

Workflow for Benzoyl Deprotection with NaOMe dissolve Dissolve substrate in anhydrous MeOH add_naome Add catalytic NaOMe dissolve->add_naome stir Stir at room temperature add_naome->stir monitor Monitor reaction by TLC stir->monitor quench Neutralize with acidic resin monitor->quench Reaction complete workup Filter and concentrate quench->workup purify Purify by column chromatography workup->purify

Caption: General workflow for benzoyl deprotection using sodium methoxide.

Protocol 2: Deprotection using Hydrazine

This protocol is suitable for substrates that are sensitive to strong basic or acidic conditions.[6]

  • Dissolution: Dissolve the benzoyl-protected substrate in THF (approximately 30 mL per 1.0 g of substrate).

  • Reagent Addition: Add hydrazine hydrate (approximately 40 equivalents) slowly to the solution.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Work-up: Evaporate the solvent under reduced pressure. Add water to the residue and extract three times with chloroform.

  • Drying and Concentration: Combine the organic layers and dry over magnesium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the deprotected product.

Troubleshooting Workflow

If you are experiencing issues with your benzoyl deprotection, follow this logical troubleshooting guide.

Troubleshooting Benzoyl Deprotection start Problem with Benzoyl Deprotection incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No increase_reagent Increase equivalents of deprotecting agent incomplete_reaction->increase_reagent Yes milder_conditions Use milder deprotection conditions side_products->milder_conditions Yes solution Problem Resolved side_products->solution No increase_temp Increase reaction temperature increase_reagent->increase_temp change_solvent Change solvent for better solubility increase_temp->change_solvent check_monitoring Ensure accurate reaction monitoring (TLC/HPLC) change_solvent->check_monitoring check_monitoring->solution lower_temp Lower reaction temperature milder_conditions->lower_temp change_method Change deprotection method (e.g., to enzymatic or neutral) lower_temp->change_method orthogonal_strategy Review orthogonal protecting group strategy change_method->orthogonal_strategy orthogonal_strategy->solution

Caption: A logical workflow for troubleshooting common issues in benzoyl deprotection.

References

Technical Support Center: Stabilizing Aldehyde Functional Groups in Prostaglandin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing the highly reactive aldehyde functional group in prostaglandin (B15479496) intermediates, such as the Corey aldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is the aldehyde functional group in my prostaglandin intermediate (e.g., Corey aldehyde) so unstable?

A1: The aldehyde in prostaglandin intermediates like the Corey aldehyde is inherently unstable for several reasons. It is susceptible to oxidation to a carboxylic acid, reduction to an alcohol, and self-condensation or other side reactions. A significant issue is its propensity to undergo elimination, particularly under basic conditions, to form an enal, which can lead to low yields in subsequent reactions.

Q2: What is the most common strategy to stabilize the aldehyde group in prostaglandin intermediates?

A2: The most effective and widely used strategy is to protect the aldehyde as an acetal (B89532), most commonly a dimethyl acetal or a cyclic acetal (1,3-dioxolane). Acetals are stable under neutral to strongly basic conditions, which are common in subsequent synthetic steps like the Horner-Wadsworth-Emmons or Wittig reactions.[1][2][3][4][5] The aldehyde can be easily regenerated by acid-catalyzed hydrolysis when needed.[2][3][5]

Q3: How do I choose the right protecting group for my aldehyde intermediate?

A3: The choice of protecting group depends on the specific reaction conditions of your synthetic route.

  • Dimethyl Acetals: These are commonly used for prostaglandin intermediates and offer good stability.[1]

  • Cyclic Acetals (e.g., from ethylene (B1197577) glycol): These are generally more stable to acidic conditions than their acyclic counterparts.

  • Dithioacetals: These are very robust and stable to both acidic and basic conditions but require specific methods for deprotection, often involving heavy metal salts.

Consider the pH, temperature, and reagents in subsequent steps to ensure the protecting group remains intact until its planned removal.

Q4: My Horner-Wadsworth-Emmons (HWE) reaction with the Corey aldehyde is giving a low yield. What could be the cause?

A4: Low yields in the HWE reaction with the Corey aldehyde can be due to several factors:

  • Degradation of the Aldehyde: The unprotected Corey aldehyde is unstable and can degrade before or during the reaction.

  • Suboptimal Reaction Conditions: Temperature, choice of base, and reaction time are critical. Ensure anhydrous conditions as the phosphonate (B1237965) carbanion is a strong base and will be quenched by water.

  • Steric Hindrance: The sterically demanding environment around the aldehyde can impede the reaction.

  • Side Reactions: The aldehyde may undergo self-condensation (aldol reaction) catalyzed by the base.

For troubleshooting, refer to the detailed guide in the "Troubleshooting" section below.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in Horner-Wadsworth-Emmons (HWE) Reaction
Possible Cause Suggested Solution
Degradation of Corey Aldehyde Protect the aldehyde as a dimethyl acetal before the HWE reaction. If using the unprotected aldehyde, use it immediately after preparation and purification. Consider adding the aldehyde slowly to the reaction mixture at a low temperature (-78 °C) to minimize degradation.
Presence of Water Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Ineffective Base Use a strong, non-nucleophilic base like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide to ensure complete deprotonation of the phosphonate ester.
Suboptimal Temperature The initial addition of the aldehyde to the phosphonate ylide should be performed at a low temperature (e.g., -78 °C) to control the reaction rate and minimize side reactions. The reaction can then be allowed to slowly warm to room temperature.
Steric Hindrance Increase the reaction time and/or temperature after the initial addition. Consider using a less sterically hindered phosphonate reagent if possible.
Aldehyde Self-Condensation Add the aldehyde dropwise to the pre-formed phosphonate carbanion to maintain a low concentration of the free aldehyde in the reaction mixture.
Issue 2: Aldehyde Degradation During Purification or Storage
Possible Cause Suggested Solution
Silica (B1680970) Gel Acidity Aldehydes can be sensitive to the acidic nature of standard silica gel during column chromatography, leading to degradation. Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (B128534) in the eluent before packing the column. Alternatively, use a different stationary phase like neutral alumina.
Oxidation Aldehydes are prone to air oxidation, especially when stored neat. Store purified aldehydes under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C or below). For long-term storage, consider protecting it as a more stable derivative like a dimethyl acetal.[1]
Trace Acid or Base Ensure all glassware and solvents used for purification and storage are free from acidic or basic residues.

Data Presentation

Table 1: Comparative Stability of Unprotected vs. Protected Aldehyde

This table provides a qualitative comparison of the stability of an unprotected aldehyde (e.g., Corey aldehyde) versus its dimethyl acetal protected form under various conditions.

Condition Unprotected Aldehyde Dimethyl Acetal Protected Aldehyde
Strongly Basic (e.g., NaH, LDA) Unstable (prone to elimination/enolization)Stable
Mildly Basic (e.g., Triethylamine) Moderately UnstableStable
Neutral (pH 7) Moderately Stable (can oxidize in air)Stable
Mildly Acidic (e.g., silica gel) Prone to degradation/epimerizationMostly Stable (can hydrolyze with water)
Strongly Acidic (e.g., aq. HCl) UnstableUnstable (hydrolyzes back to aldehyde)
Elevated Temperature Prone to decompositionGenerally more stable than unprotected form
Storage (neat, air) Unstable (oxidizes)Stable

Experimental Protocols

Protocol 1: Protection of Corey Aldehyde as a Dimethyl Acetal

Materials:

  • Corey aldehyde intermediate

  • Methanol (B129727) (anhydrous)

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve the Corey aldehyde intermediate (1 equivalent) in anhydrous methanol.

  • Add trimethyl orthoformate (2-3 equivalents) as a water scavenger.

  • Add a catalytic amount of p-TsOH (0.05 equivalents).

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude dimethyl acetal.

  • Purify by column chromatography on silica gel (neutralized with triethylamine) if necessary.

Protocol 2: Deprotection of Dimethyl Acetal to Regenerate the Aldehyde

Materials:

  • Dimethyl acetal protected prostaglandin intermediate

  • Acetone (B3395972) and Water (e.g., 10:1 v/v)

  • p-Toluenesulfonic acid (catalytic amount) or dilute HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297) or Diethyl ether for extraction

Procedure:

  • Dissolve the dimethyl acetal in a mixture of acetone and water.

  • Add a catalytic amount of an acid catalyst (e.g., p-TsOH).

  • Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.

  • Neutralize the acid catalyst by the addition of a saturated aqueous sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected aldehyde.

Protocol 3: HPLC-UV Method for Monitoring Aldehyde Stability

This protocol describes a general method for monitoring the stability of an aldehyde intermediate by derivatizing it with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which can then be quantified by HPLC-UV.[6]

Materials:

  • Aldehyde sample

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile (B52724) and acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation: At various time points, take an aliquot of the reaction mixture or stored sample. Dilute the aliquot with acetonitrile and react with an excess of the DNPH solution.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at 360 nm.

    • Injection Volume: 10-20 µL.

  • Quantification: Create a calibration curve using known concentrations of the derivatized aldehyde standard. The peak area of the DNPH derivative of the aldehyde in the sample can be used to determine its concentration and thus monitor its degradation over time.

Visualizations

Aldehyde_Protection_Workflow Unstable_Aldehyde Unstable Aldehyde Intermediate Protection Protection (e.g., Acetal Formation) Unstable_Aldehyde->Protection Stable_Intermediate Stable Protected Intermediate Protection->Stable_Intermediate Reaction Subsequent Reaction (e.g., Wittig, HWE) Stable_Intermediate->Reaction Deprotection Deprotection (Acid Hydrolysis) Reaction->Deprotection Final_Product Final Product with Aldehyde Group Deprotection->Final_Product

Caption: Workflow for aldehyde protection and deprotection.

Troubleshooting_HWE Start Low Yield in HWE Reaction? Check_Aldehyde Is Aldehyde Protected? Start->Check_Aldehyde Protect Protect Aldehyde (e.g., Dimethyl Acetal) Check_Aldehyde->Protect No Check_Conditions Anhydrous Conditions? Check_Aldehyde->Check_Conditions Yes Dry_Reagents Use Anhydrous Solvents & Inert Atmosphere Check_Conditions->Dry_Reagents No Check_Base Sufficiently Strong Base? Check_Conditions->Check_Base Yes Change_Base Use NaH, LDA, or K-tert-butoxide Check_Base->Change_Base No Optimize_Temp Optimize Temperature (Low temp addition) Check_Base->Optimize_Temp Yes

Caption: Troubleshooting decision tree for low HWE reaction yields.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Corey Lactone Aldehyde Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Corey lactone aldehyde is a pivotal chiral intermediate in the synthesis of a wide array of prostaglandins (B1171923), making the accurate assessment of its purity a critical factor in ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the principal analytical methods for determining the chemical and enantiomeric purity of Corey lactone aldehyde: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Executive Summary

The choice of analytical method for assessing Corey lactone aldehyde purity is contingent on the specific requirements of the analysis. For enantiomeric purity and the separation of polar impurities, chiral and reversed-phase HPLC are the methods of choice due to their high resolution and sensitivity. GC-MS offers excellent sensitivity for volatile and semi-volatile impurities and provides structural information for unknown peaks. As a primary ratio method, qNMR is unparalleled for determining absolute purity without the need for a specific reference standard of the analyte, offering high precision and accuracy.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the analysis of Corey lactone aldehyde purity. The data presented are representative values based on established analytical practices for similar compounds and are intended for comparative purposes.

ParameterHPLC (Reversed-Phase)Chiral HPLCGC-MS (after derivatization)qNMR
Analyte Corey Lactone AldehydeEnantiomers of Corey Lactone AldehydeSilylated Corey Lactone AldehydeCorey Lactone Aldehyde
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.02 - 0.1 µg/mL0.5 - 2 ng/mL~0.1% (relative to main analyte)
Limit of Quantitation (LOQ) 0.03 - 0.15 µg/mL0.06 - 0.3 µg/mL1.5 - 6 ng/mL~0.3% (relative to main analyte)
**Linearity (R²) **>0.999>0.999>0.998Not Applicable (Primary Method)
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%99.0 - 101.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%< 1.0%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of prostaglandins and related intermediates.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for the separation and quantification of Corey lactone aldehyde from its potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the Corey lactone aldehyde sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Chiral HPLC for Enantiomeric Purity

This method is designed to separate and quantify the desired enantiomer of Corey lactone aldehyde from its undesired enantiomer.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based chiral stationary phase (e.g., amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of Corey lactone aldehyde in the mobile phase at a concentration of about 1 mg/mL.

  • Quantification: The enantiomeric purity is calculated from the peak areas of the two enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Derivatization is typically required for compounds like Corey lactone aldehyde to improve their volatility and thermal stability.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine).

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 280 °C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Analysis: Impurities are identified by their mass spectra and retention times, and their levels are estimated based on their peak areas relative to the main component.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR allows for the direct measurement of the absolute purity of Corey lactone aldehyde without the need for a specific reference standard of the aldehyde itself.[1][2] An internal standard of known purity is used for quantification.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of Corey lactone aldehyde and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.[3]

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve the sample and internal standard completely.

  • NMR Acquisition Parameters:

    • Pulse Program: A single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio for accurate integration.

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of Corey lactone aldehyde and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = Corey lactone aldehyde

    • IS = Internal Standard

Mandatory Visualization

Analytical_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis cluster_data_analysis Data Analysis and Purity Assessment Sample Corey Lactone Aldehyde Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC_System HPLC System Dissolution->HPLC_System Injection Derivatization Silylation Dissolution->Derivatization Add_IS Add Internal Standard Dissolution->Add_IS Data_Acquisition_HPLC Data Acquisition HPLC_System->Data_Acquisition_HPLC Peak_Integration Peak Integration and Identification Data_Acquisition_HPLC->Peak_Integration GCMS_System GC-MS System Derivatization->GCMS_System Injection Data_Acquisition_GCMS Data Acquisition GCMS_System->Data_Acquisition_GCMS Data_Acquisition_GCMS->Peak_Integration NMR_System NMR Spectrometer Add_IS->NMR_System Data_Acquisition_NMR Data Acquisition NMR_System->Data_Acquisition_NMR Data_Acquisition_NMR->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Final_Report Final Purity Report Purity_Calculation->Final_Report Generate Report

Caption: General workflow for purity analysis.

Method_Selection_Logic Start Define Analytical Goal Enantiomeric_Purity Enantiomeric Purity? Start->Enantiomeric_Purity Absolute_Purity Absolute Purity Assay? Enantiomeric_Purity->Absolute_Purity No Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC Yes Impurity_Profile Impurity Profile/ Related Substances? Absolute_Purity->Impurity_Profile No qNMR qNMR Absolute_Purity->qNMR Yes RP_HPLC Reversed-Phase HPLC Impurity_Profile->RP_HPLC Yes GC_MS GC-MS Impurity_Profile->GC_MS Volatile Impurities?

Caption: Logic for selecting an analytical method.

References

A Comparative Guide to HPLC Analysis of Corey Lactone Aldehyde Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise analysis of key intermediates is critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). Corey lactone aldehyde benzoate (B1203000) is a pivotal chiral intermediate in the synthesis of a wide array of prostaglandins (B1171923) and their analogs. Its stereochemical purity and the profile of any process-related impurities directly impact the stereochemistry and purity of the resulting API. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity.

This guide provides a comparative overview of two primary HPLC methodologies for the analysis of Corey lactone aldehyde benzoate: Normal-Phase Chiral HPLC and Reverse-Phase HPLC . The comparison is supported by experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific analytical challenges, whether for enantiomeric purity determination or for monitoring achiral impurities.

Comparison of HPLC Methodologies

The choice between normal-phase and reverse-phase HPLC hinges on the analytical goal. Normal-phase HPLC, particularly with a chiral stationary phase, is the method of choice for separating enantiomers. Reverse-phase HPLC, conversely, is a robust workhorse for the routine analysis of the main component and the separation of impurities with different polarities.

Key Performance Characteristics

The following table summarizes the typical performance characteristics of a Normal-Phase Chiral method, ideal for enantiomeric separation, and a representative Reverse-Phase method, suitable for achiral analysis and impurity profiling.

ParameterMethod A: Normal-Phase Chiral HPLC[1]Method B: Representative Reverse-Phase HPLC
Primary Application Enantiomeric Purity & SeparationImpurity Profiling & Quantification
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)C18 (Octadecylsilane)
Mobile Phase n-Hexane / Isopropanol (e.g., 85:15 v/v)Acetonitrile / Water (Gradient)
Typical Elution Order Based on chiral interactionMore polar compounds elute first
Resolution (Rs) > 2.0 for enantiomersVariable, optimized for key impurities
Analysis Time 10 - 20 minutes15 - 30 minutes (with gradient)
Detection UV at 230 nm[1]UV at 230 nm or 254 nm

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful analytical method implementation. Below are the methodologies for the compared HPLC techniques.

Method A: Normal-Phase Chiral HPLC Protocol[1]

This method is specifically designed for the efficient separation of the enantiomers of Corey lactone benzoate.

1. Chromatographic Conditions:

  • Column: Chiral Stationary Phase (CSP), e.g., Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (5 µm, 250 x 4.6 mm).
  • Mobile Phase: n-Hexane / Isopropanol (85:15, v/v). The ratio may be optimized (e.g., from 90:10 to 80:20) to achieve desired resolution.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: Ambient (e.g., 25 °C).
  • Detection: UV at 230 nm.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Method B: Representative Reverse-Phase HPLC Protocol

This method is a representative example for the analysis of this compound and its potential non-chiral impurities, based on common practices for prostaglandin (B15479496) intermediates.

1. Chromatographic Conditions:

  • Column: C18 (Octadecylsilane) bonded silica gel (e.g., 5 µm, 250 x 4.6 mm).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient Program:
  • 0-5 min: 40% B
  • 5-20 min: 40% to 90% B
  • 20-25 min: 90% B
  • 25.1-30 min: 40% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 230 nm.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve the this compound sample in a mixture of Acetonitrile/Water (50:50, v/v) to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Method Selection and Workflow

The selection of an appropriate HPLC method is a critical decision in the analytical workflow. The choice depends on whether the primary goal is to determine enantiomeric excess or to quantify process-related impurities.

G HPLC Method Selection Workflow cluster_start cluster_decision cluster_paths cluster_methods cluster_end start Define Analytical Goal decision Primary Goal? start->decision enantiopurity Enantiomeric Purity (e.g., ee% determination) decision->enantiopurity  Chiral Separation impurity Impurity Profiling (Achiral purity, related substances) decision->impurity  Achiral Separation np_method Select Normal-Phase Chiral HPLC Method enantiopurity->np_method rp_method Select Reverse-Phase HPLC Method impurity->rp_method analysis Perform Analysis & Data Reporting np_method->analysis rp_method->analysis

Caption: Decision workflow for selecting an appropriate HPLC method.

Impurity and Degradation Considerations

This compound, as a complex intermediate, can contain various impurities derived from the synthetic route. These may include:

  • Starting material carryover: Residuals from earlier steps in the synthesis.

  • By-products: Compounds formed from side reactions.

  • Diastereomers: Stereoisomers that are not enantiomers.

  • Degradation products: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, while the benzoate ester can be hydrolyzed.

A robust reverse-phase method is generally superior for separating a wider range of these impurities based on polarity differences. The gradient elution allows for the separation of both more polar (e.g., hydrolyzed ester) and less polar impurities from the main analyte peak. In contrast, while a chiral normal-phase method excels at separating enantiomers, its ability to resolve a diverse set of achiral impurities may be limited without significant optimization.

The following diagram illustrates the relationship between the analytical method and the type of impurity being targeted.

G cluster_impurities Potential Impurities cluster_methods Recommended HPLC Method CLB Corey Lactone Aldehyde Benzoate Sample Enantiomer Undesired Enantiomer Diastereomer Diastereomers Byproduct Synthetic By-products Degradant Degradation Products (e.g., acid, alcohol) NP_Chiral Normal-Phase Chiral HPLC Enantiomer->NP_Chiral Primary Method Diastereomer->NP_Chiral RP_Achiral Reverse-Phase HPLC Diastereomer->RP_Achiral Byproduct->RP_Achiral Primary Method Degradant->RP_Achiral

Caption: Relationship between impurity type and primary analytical method.

References

A Comparative Guide to Chiral HPLC Methods for the Resolution of Corey Lactone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of Corey lactone and its derivatives is a critical quality attribute in the synthesis of prostaglandins (B1171923) and other pharmacologically active compounds. Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the stereoselective separation and quantification of these enantiomers. This guide provides an objective comparison of various chiral HPLC methods, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific analytical challenges.

Performance Comparison of Chiral HPLC Methods

The selection of a chiral stationary phase (CSP) and the optimization of mobile phase conditions are paramount for achieving baseline separation of Corey lactone enantiomers. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and high enantioselectivity for Corey lactone diol and its benzoate (B1203000) derivative.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)k'1k'2Separation Factor (α)Resolution (Rs)Reference
(±)-Corey Lactone DiolChiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-hexane/ethanol (B145695) (80/20, v/v)1.02.755.582.037.30[1]
(±)-Corey Lactone DiolChiralpak AS-H (Amylose tris((S)-α-methylbenzylcarbamate))n-hexane/ethanol (80/20, v/v)1.03.534.871.383.21[1]
(±)-Corey Lactone DiolChiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-hexane/ethanol (80/20, v/v)1.02.453.011.232.01[1]
(±)-Corey Lactone BenzoateAmylose tris((S)-α-methylbenzylcarbamate) CSPn-hexane/isopropanol (90/10, v/v)0.8-1.5---≥ 1.5[2]
(±)-Corey Lactone BenzoateAmylose tris((S)-α-methylbenzylcarbamate) CSPn-hexane/ethanol (92/8, v/v)0.4-1.0---≥ 1.5[2]

Note: k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively. The separation factor (α = k'2/k'1) indicates the selectivity of the CSP for the enantiomers. The resolution (Rs) is a measure of the baseline separation between the two enantiomeric peaks. A value of Rs ≥ 1.5 is generally considered to indicate baseline separation. For Corey lactone benzoate, specific retention factors were not provided in the source material.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these separation methods.

Method 1: Separation of (±)-Corey Lactone Diol on Polysaccharide-Based CSPs[1]
  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Columns:

    • Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Chiralpak AS-H (250 x 4.6 mm, 5 µm)

    • Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and ethanol (80:20, v/v). The solvents should be HPLC grade and filtered through a 0.45 µm membrane before use.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic Corey lactone diol in the mobile phase to a concentration of 1 mg/mL.

Method 2: Separation of (±)-Corey Lactone Benzoate on an Amylose-Based CSP[2]
  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: Amylose tris((S)-α-methylbenzylcarbamate) chiral column (e.g., Chiralpak AS-H or equivalent) (250 x 4.6 mm, 5 µm).

  • Mobile Phases:

    • Option A: n-hexane/isopropanol (90:10, v/v).

    • Option B: n-hexane/ethanol (92:8, v/v).

    • All solvents must be HPLC grade.

  • Flow Rates:

    • Option A: 0.8 - 1.5 mL/min.

    • Option B: 0.4 - 1.0 mL/min.

  • Temperature: Room temperature.

  • Detection: UV at 230 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Prepare a solution of the racemic Corey lactone benzoate in the mobile phase.

Experimental Workflow and Logic

The successful development of a chiral HPLC method for Corey lactone enantiomers follows a logical progression, from initial screening to method optimization and validation.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_analysis Analysis & Validation cluster_output Output Racemate Racemic Corey Lactone Derivative SamplePrep Sample Preparation (Dissolution in Mobile Phase) Racemate->SamplePrep Standard Enantiopure Standards (if available) Standard->SamplePrep CSP_Screening CSP Screening (e.g., Polysaccharide-based) SamplePrep->CSP_Screening MP_Optimization Mobile Phase Optimization (Solvent ratio, Additives) CSP_Screening->MP_Optimization Parameter_Tuning Parameter Tuning (Flow rate, Temperature) MP_Optimization->Parameter_Tuning HPLC_Analysis Chiral HPLC Analysis Parameter_Tuning->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Analysis (k', α, Rs) Data_Acquisition->Peak_Integration Method_Validation Method Validation Peak_Integration->Method_Validation Report Quantitative Results (Enantiomeric Purity) Method_Validation->Report

Caption: Workflow for Chiral HPLC Method Development.

This guide highlights the effectiveness of polysaccharide-based chiral stationary phases for the resolution of Corey lactone enantiomers. The provided data and protocols offer a solid starting point for researchers to develop and implement robust and reliable analytical methods for these critical pharmaceutical intermediates.

References

A Comparative Guide to Prostaglandin Synthesis: Corey's Landmark Route vs. Modern Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Prostaglandins (B1171923), a class of lipid compounds with diverse physiological functions, have been a compelling target for synthetic chemists for decades. Their complex stereochemistry and potent biological activity have driven the development of numerous innovative synthetic strategies. This guide provides a detailed comparison of the seminal Corey synthesis of Prostaglandin (B15479496) F2α (PGF2α) with the Woodward synthesis and more contemporary organocatalytic and chemoenzymatic approaches. We present a quantitative analysis of their efficiency, detailed experimental protocols for key transformations, and logical workflow diagrams to aid researchers, scientists, and drug development professionals in understanding the evolution and relative merits of these synthetic routes.

Quantitative Comparison of Prostaglandin F2α Syntheses

The efficiency of a synthetic route is a critical factor in both academic research and industrial drug production. The following table summarizes key quantitative metrics for the total synthesis of PGF2α via different methodologies.

Synthetic RouteKey Intermediate StrategyNumber of Linear StepsOverall Yield (%)Stereoselectivity at C15 (α:β)Key Stereochemical Step(s)
Corey Synthesis (1969) Bicyclo[2.2.1]heptane (Corey Lactone)17~1.3%~1:1Iodolactonization, Baeyer-Villiger Oxidation
Woodward Synthesis (1973) Bicyclo[3.1.0]hexane14~0.3%~1:1Tiffeneau-Demjanov Rearrangement
Organocatalytic Route Proline-catalyzed Aldol Cascade7Not explicitly calculated, but conciseHigh (Substrate-controlled)Asymmetric Aldol Cascade (>98% ee)
Chemoenzymatic Route BVMO-catalyzed desymmetrization5-122.9 - 8.4%High (Enzyme-controlled, >99% ee)Enzymatic Baeyer-Villiger Oxidation (>99% ee)

Logical Workflow of Synthetic Routes

The strategic approach to constructing the complex prostaglandin core and introducing its two side chains varies significantly between the different synthetic routes. The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis.

Corey_Synthesis start Cyclopentadiene Derivative diels_alder Diels-Alder Reaction start->diels_alder bicyclic_ketone Bicyclic Ketone diels_alder->bicyclic_ketone bv_oxidation Baeyer-Villiger Oxidation bicyclic_ketone->bv_oxidation iodolactonization Iodolactonization bv_oxidation->iodolactonization corey_lactone Corey Lactone functional_group Functional Group Manipulations corey_lactone->functional_group iodolactonization->corey_lactone corey_aldehyde Corey Aldehyde functional_group->corey_aldehyde hwe Horner-Wadsworth-Emmons (ω-chain) corey_aldehyde->hwe enone Enone Intermediate hwe->enone reduction C15 Ketone Reduction enone->reduction wittig Wittig Reaction (α-chain) reduction->wittig pgf2a PGF2α wittig->pgf2a

Caption: Logical workflow of the Corey synthesis of PGF2α.

Woodward_Synthesis start Bicyclic Intermediate rearrangement Tiffeneau-Demjanov Rearrangement start->rearrangement cyclopentane_core Cyclopentane (B165970) Core rearrangement->cyclopentane_core functionalization Functionalization cyclopentane_core->functionalization side_chain_1 ω-Chain Installation functionalization->side_chain_1 side_chain_2 α-Chain Installation (Wittig) side_chain_1->side_chain_2 pgf2a PGF2α side_chain_2->pgf2a

Caption: Logical workflow of the Woodward synthesis of PGF2α.

Modern_Syntheses cluster_Organo Organocatalytic Route cluster_Chemo Chemoenzymatic Route succinaldehyde (B1195056) Succinaldehyde aldol_cascade Proline-catalyzed Aldol Cascade succinaldehyde->aldol_cascade bicyclic_enal Bicyclic Enal Intermediate aldol_cascade->bicyclic_enal pgf2a_organo PGF2α bicyclic_enal->pgf2a_organo Further Steps prochiral_ketone Prochiral Bicyclic Ketone bvmo Baeyer-Villiger Monooxygenase (BVMO) prochiral_ketone->bvmo chiral_lactone Chiral Lactone Intermediate bvmo->chiral_lactone pgf2a_chemo PGF2α chiral_lactone->pgf2a_chemo Further Steps

Caption: Logical workflows of modern prostaglandin syntheses.

Experimental Protocols for Key Reactions

This section provides detailed methodologies for the key transformations that define each synthetic approach.

Corey Synthesis: Key Experimental Protocols

1. Diels-Alder Reaction: A solution of 5-(methoxymethyl)cyclopentadiene and 2-chloroacrylonitrile (B132963) in a suitable solvent is stirred at 0 °C. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting bicyclic adduct is purified by column chromatography.

2. Baeyer-Villiger Oxidation: The bicyclic ketone is dissolved in a buffered solution of dichloromethane (B109758) and treated with meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then washed with a solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting "Corey lactone" is purified by crystallization.[1]

3. Iodolactonization: The unsaturated carboxylic acid derived from the Corey lactone is dissolved in a solution of sodium bicarbonate in water. A solution of potassium triiodide is added dropwise, and the mixture is stirred until the reaction is complete. The product is extracted with an organic solvent, and the organic layer is washed with sodium thiosulfate (B1220275) solution to remove excess iodine. After drying and concentration, the iodolactone is purified.

4. Horner-Wadsworth-Emmons (HWE) Reaction (ω-chain installation): To a stirred suspension of sodium hydride in dry dimethoxyethane (DME) is added a solution of dimethyl (2-oxoheptyl)phosphonate at 0 °C. The mixture is stirred for 1 hour at room temperature. A solution of the "Corey aldehyde" in DME is then added, and the reaction is stirred until completion. The reaction is quenched with water, and the product is extracted with ether. The combined organic layers are washed with brine, dried, and concentrated to give the enone, which is purified by chromatography.[1]

5. Wittig Reaction (α-chain installation): A solution of (4-carboxybutyl)triphenylphosphonium bromide in DMSO is treated with dimsyl sodium (the sodium salt of methylsulfinylmethane) to generate the ylide. The hemiacetal derived from the reduction of the enone intermediate is then added, and the mixture is stirred at room temperature. The reaction is quenched by the addition of water, and the PGF2α is extracted and purified by chromatography.

Woodward Synthesis: Key Experimental Protocol

1. Tiffeneau-Demjanov Rearrangement: The amino alcohol precursor is dissolved in a mixture of acetic acid and water and cooled to 0 °C. A solution of sodium nitrite (B80452) in water is added dropwise, and the reaction mixture is stirred for a period of time at low temperature. The reaction is then carefully quenched, and the resulting ring-contracted aldehyde is extracted and purified.

Modern Synthetic Routes: Key Experimental Protocols

1. Organocatalytic Asymmetric Aldol Cascade: To a solution of succinaldehyde in a suitable organic solvent (e.g., DMSO or ethyl acetate) is added a catalytic amount of L-proline (typically 2-20 mol%). The reaction is stirred at room temperature and monitored by NMR or GC. Upon completion, the reaction is quenched, and the bicyclic enal product is isolated and purified by column chromatography. This key intermediate is obtained with high enantiomeric excess (>98% ee).

2. Chemoenzymatic Baeyer-Villiger Oxidation: A suspension of the prochiral bicyclic ketone is prepared in a buffered aqueous solution. A Baeyer-Villiger monooxygenase (BVMO) enzyme and a cofactor such as NADPH are added. A cofactor regeneration system (e.g., glucose and glucose dehydrogenase) is often employed to improve efficiency. The mixture is incubated with shaking at a controlled temperature. The reaction progress is monitored by HPLC or GC. Upon completion, the chiral lactone is extracted with an organic solvent and purified. This enzymatic desymmetrization typically proceeds with excellent enantioselectivity (>99% ee).

Conclusion

The synthesis of prostaglandins has been a fertile ground for the development of new synthetic methodologies. The Corey synthesis, with its elegant use of a bicyclo[2.2.1]heptane precursor to establish the stereochemistry of the cyclopentane core, remains a landmark achievement in organic synthesis. However, its length and lack of stereocontrol in the final steps have driven the development of more efficient and stereoselective routes.

The Woodward synthesis, while also a significant intellectual achievement, suffers from similar limitations in terms of overall yield and stereocontrol. In contrast, modern organocatalytic and chemoenzymatic approaches offer significantly shorter and more efficient routes to prostaglandins. The use of organocatalysis allows for the rapid construction of key chiral intermediates in a single step with high enantioselectivity. Chemoenzymatic methods leverage the exquisite selectivity of enzymes to achieve near-perfect stereocontrol in key transformations, leading to highly efficient and scalable syntheses.

For researchers and professionals in drug development, the choice of synthetic route will depend on the specific goals of their project. While the classical syntheses provide a rich historical context and demonstrate fundamental principles of organic synthesis, the modern routes offer practical advantages in terms of efficiency, stereocontrol, and scalability, making them the preferred choice for the synthesis of prostaglandins and their analogues in the 21st century.

References

A Comparative Guide to the Synthetic Routes of the Corey Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The Corey aldehyde, a pivotal intermediate in the total synthesis of prostaglandins (B1171923) and their analogues, has been a target of synthetic chemists for decades. The original synthesis developed by E.J. Corey established a foundational pathway that has been both a benchmark and a catalyst for the development of numerous alternative strategies. This guide provides a comparative analysis of the classical Corey synthesis with modern, alternative routes, including organocatalytic and chemoenzymatic approaches. The comparison focuses on key performance indicators such as overall yield, step economy, and stereoselectivity, supported by experimental data.

Comparison of Key Synthetic Strategies

The table below summarizes the quantitative data for the classical Corey synthesis and two prominent alternative routes. The data highlights the advancements in efficiency and stereocontrol achieved in recent years.

MetricClassical Corey SynthesisOrganocatalytic SynthesisChemoenzymatic Synthesis
Starting Material Cyclopentadiene (B3395910)(E)-4-oxopent-2-enoate & α,β-unsaturated aldehydeBicyclic ketone
Key Transformation Diels-Alder / Baeyer-VilligerDomino Michael/Michael ReactionEnzymatic Baeyer-Villiger Oxidation
Overall Yield ~15-20%50% (one-pot to lactone)Not explicitly stated for full sequence
Enantioselectivity Resolution of an intermediate>99% ee99% ee for the key enzymatic step
Number of Steps ~9 steps1 pot (7 steps) to lactone~5-7 steps to prostaglandins
Key Advantages Foundational, well-establishedHigh efficiency, excellent stereocontrol, one-pot"Green" approach, high stereoselectivity
Key Disadvantages Low overall yield, use of stoichiometric chiral reagentsRequires specific organocatalystRequires specific enzymes, scalability can be a challenge

Synthetic Pathways Overview

The following diagram illustrates the logical flow of the different synthetic routes to the Corey aldehyde, starting from common precursors.

Caption: Synthetic strategies towards the Corey aldehyde.

Experimental Protocols

Classical Corey Synthesis (Selected Key Steps)

The classical synthesis begins with a Diels-Alder reaction between cyclopentadiene and 2-chloroacrylonitrile, followed by ketalization, hydrolysis, and a Baeyer-Villiger oxidation to form a bicyclic lactone. Subsequent iodolactonization and dehydroiodination establish the key stereocenters of the Corey lactone.

a) Baeyer-Villiger Oxidation of Bicyclic Ketone:

  • Reactants: Bicyclic ketone, m-chloroperbenzoic acid (m-CPBA), sodium bicarbonate.

  • Solvent: Dichloromethane (B109758).

  • Procedure: To a solution of the bicyclic ketone in dichloromethane is added sodium bicarbonate, followed by the portion-wise addition of m-CPBA at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated solution of sodium bisulfite and the product is extracted with dichloromethane.

  • Yield: Typically in the range of 80-90%.

b) Iodolactonization:

  • Reactants: The unsaturated carboxylic acid derived from the bicyclic lactone, iodine, potassium iodide.

  • Solvent: Aqueous sodium bicarbonate.

  • Procedure: The unsaturated acid is dissolved in an aqueous solution of sodium bicarbonate. A solution of iodine and potassium iodide in water is then added, and the mixture is stirred at room temperature in the dark until the reaction is complete. The product, the iodolactone, is then extracted.

  • Yield: Generally high, often exceeding 90%.

c) Oxidation to Corey Aldehyde:

  • Reactant: Corey lactone diol.

  • Reagent: Collins reagent (chromium trioxide-pyridine complex) or other modern oxidizing agents like Dess-Martin periodinane.

  • Solvent: Dichloromethane.

  • Procedure (using Collins Reagent): The Corey lactone diol is added to a pre-formed slurry of Collins reagent in dichloromethane at 0 °C. The reaction is stirred at room temperature until completion. The reaction mixture is then filtered through a pad of celite and the solvent is evaporated to yield the Corey aldehyde.

  • Yield: ~70-80%.

Organocatalytic One-Pot Synthesis of Corey Lactone

This modern approach utilizes an organocatalyst to construct the cyclopentanone (B42830) core in a highly enantioselective manner through a domino Michael/Michael reaction. The subsequent reduction and lactonization steps are often performed in the same pot.

  • Reactants: α,β-unsaturated aldehyde, (E)-4-oxopent-2-enoate, diphenylprolinol silyl (B83357) ether (organocatalyst).

  • Solvent: Toluene (B28343).

  • Procedure: To a solution of the organocatalyst in toluene are added the α,β-unsaturated aldehyde and (E)-4-oxopent-2-enoate. The reaction is stirred at room temperature until the domino reaction is complete. Without isolation of the intermediate, a reducing agent (e.g., NaBH4) is added to reduce the ketone, followed by an acid workup to facilitate lactonization.

  • Overall Yield: 50% for the one-pot sequence to the Corey lactone.[1]

  • Enantioselectivity: >99% ee.[1]

Chemoenzymatic Synthesis via Baeyer-Villiger Oxidation

This "green" chemistry approach employs a Baeyer-Villiger monooxygenase (BVMO) to achieve a highly enantioselective oxidation of a prochiral bicyclic ketone.

  • Reactants: Bicyclic ketone, Baeyer-Villiger monooxygenase, NADPH (cofactor), and a cofactor regeneration system.

  • Solvent: Aqueous buffer.

  • Procedure: The bicyclic ketone is incubated with the BVMO enzyme and NADPH in a suitable buffer at a controlled temperature and pH. A cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is often employed to recycle the expensive NADPH. The reaction is monitored for conversion, and upon completion, the chiral lactone is extracted.

  • Yield: High yields for the enzymatic step have been reported.

  • Enantioselectivity: 99% ee for the enzymatic Baeyer-Villiger oxidation.[2]

The resulting chiral lactone is then converted to the Corey lactone diol through a series of chemical steps, including dechlorination and Prins reaction.[2]

Conclusion

While the classical Corey synthesis remains a landmark in organic chemistry, modern synthetic methods offer significant advantages in terms of efficiency, stereocontrol, and environmental impact. The organocatalytic one-pot synthesis provides a highly efficient and enantioselective route to the Corey lactone, significantly reducing the number of operations and improving the overall yield.[1] The chemoenzymatic approach, on the other hand, showcases the power of biocatalysis in achieving near-perfect enantioselectivity in the key stereochemistry-defining step, paving the way for more sustainable manufacturing processes. The choice of a particular synthetic route will ultimately depend on the specific requirements of the research or drug development program, including scalability, cost of reagents and catalysts, and the desired level of stereochemical purity.

References

A Comparative Guide to Chiral Synthons in Prostaglandin Synthesis: Corey Lactone and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandins (B1171923), a class of lipid compounds with profound physiological effects, are critical targets in drug discovery and development. Their complex stereochemistry necessitates the use of chiral synthons to achieve efficient and enantioselective synthesis. For decades, the Corey lactone has been the cornerstone of prostaglandin (B15479496) synthesis, a testament to its elegant design and synthetic utility. However, the evolution of synthetic organic chemistry has introduced a host of alternative chiral synthons and strategies, each with its own set of advantages and limitations.

This guide provides an objective comparison of the Corey lactone with other prominent chiral synthons and synthetic approaches for prostaglandin synthesis, supported by experimental data. We will delve into the classic Corey lactone-based synthesis, the strategic use of the Pauson-Khand reaction, the efficiency of chiral pool synthesis from carbohydrates, and the burgeoning field of chemoenzymatic strategies.

Data Presentation: A Quantitative Comparison

The selection of a synthetic route in a drug development setting is often a multi-faceted decision, weighing factors such as overall yield, step count, scalability, and cost-effectiveness. The following table summarizes key quantitative data for the synthesis of Prostaglandin F2α (PGF2α), a representative member of the prostaglandin family, via different chiral synthons and strategies.

Synthetic StrategyKey Chiral Synthon/PrecursorNumber of Steps (approx.)Overall Yield (%)Key AdvantagesKey Disadvantages
Corey Lactone Synthesis Corey Lactone Diol15-17Low single digitsWell-established, versatile for analog synthesis.[1]Lengthy, low overall yield.
Organocatalytic Synthesis Bicyclic enal from succinaldehyde7~3Concise, high enantioselectivity (>98% ee).[1]Low yield due to oligomerization side reactions.
Chemoenzymatic Synthesis Bicyclic ketone11-123.8 - 8.4High stereoselectivity, mild reaction conditions.[1]Can require specialized enzymes and conditions.
Concise Chemoenzymatic Bromohydrin (Corey lactone equivalent)5Not explicitly stated for full process, but scalable to 10g.Very short, scalable, cost-effective.Relies on a novel radical-based bond disconnection.
Pauson-Khand Reaction Cyclopentenone derivativeVariableModerate to good for key cycloaddition (40-60%). Overall yield not readily available.Convergent, rapid construction of the core ring.Intermolecular reactions can have poor regioselectivity.
Chiral Pool Synthesis D-glucose~15-20 (estimated)Not explicitly stated in a single source.Starts from an inexpensive, enantiopure starting material.Can involve numerous protection/deprotection steps.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the primary synthetic strategies for prostaglandins.

Corey_Lactone_Pathway Start Bicyclo[2.2.1]heptane system Corey_Lactone Corey Lactone Start->Corey_Lactone Diels-Alder, Baeyer-Villiger Corey_Aldehyde Corey Aldehyde Corey_Lactone->Corey_Aldehyde Oxidation Enone Enone Intermediate Corey_Aldehyde->Enone Horner-Wadsworth-Emmons PGF2a Prostaglandin F2α Enone->PGF2a Reduction, Wittig Reaction, Deprotection

Caption: Synthetic workflow for Prostaglandin F2α via the Corey lactone.

Pauson_Khand_Pathway Alkyne Alkyne Cyclopentenone Cyclopentenone Core Alkyne->Cyclopentenone Alkene Alkene Alkene->Cyclopentenone CO Carbon Monoxide CO->Cyclopentenone Pauson-Khand Reaction Prostaglandin Prostaglandin Cyclopentenone->Prostaglandin Side chain installation

Caption: General scheme of the Pauson-Khand reaction for prostaglandin core synthesis.

Chiral_Pool_Pathway D_Glucose D-Glucose Chiral_Intermediate Chiral Intermediate D_Glucose->Chiral_Intermediate Multi-step transformation Cyclopentane_Core Cyclopentane (B165970) Core Chiral_Intermediate->Cyclopentane_Core Cyclization Prostaglandin Prostaglandin Cyclopentane_Core->Prostaglandin Side chain installation

Caption: Chiral pool approach to prostaglandins starting from D-glucose.

Chemoenzymatic_Pathway Prochiral_Ketone Prochiral Bicyclic Ketone Chiral_Lactone Chiral Lactone Prochiral_Ketone->Chiral_Lactone Baeyer-Villiger Monooxygenase (BVMO) Diol Diol Intermediate Chiral_Lactone->Diol Chemical Steps Prostaglandin Prostaglandin Diol->Prostaglandin Ketoreductase (KRED), Chemical Steps

Caption: Chemoenzymatic synthesis of prostaglandins featuring key enzymatic steps.

Experimental Protocols for Key Reactions

Detailed and reproducible experimental protocols are paramount for the successful implementation of any synthetic strategy. Below are representative procedures for key transformations in the synthesis of prostaglandins.

Corey Lactone Synthesis: Diels-Alder Reaction

The construction of the bicyclo[2.2.1]heptane system is a critical step in the Corey synthesis, typically achieved through a Diels-Alder reaction.

Procedure: A solution of 5-(methoxymethyl)cyclopentadiene and 2-chloroacrylonitrile (B132963) in the presence of a copper(II) tetrafluoroborate (B81430) catalyst is stirred at 0°C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched and extracted. The crude product is then hydrolyzed with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) to yield the bicyclic ketone precursor to the Corey lactone. This three-step sequence typically proceeds with a yield of around 80%.

Pauson-Khand Reaction for Cyclopentenone Formation

The Pauson-Khand reaction provides a convergent route to the prostaglandin core.

Procedure: To a flame-dried round-bottom flask under an inert atmosphere, the alkyne substrate is dissolved in a degassed solvent such as mesitylene. Dicobalt octacarbonyl (Co₂(CO)₈) is added, and the mixture is stirred to form the alkyne-cobalt complex. The alkene is then introduced, and the reaction vessel is pressurized with carbon monoxide. The mixture is heated to the required temperature (often elevated) and stirred for several hours. Upon completion, the reaction is cooled, and the cyclopentenone product is isolated and purified by column chromatography. Yields for this cycloaddition step are typically in the range of 40-60%.[2]

Chiral Pool Synthesis: Aldol (B89426) Cyclization of a Glucose-Derivative

In a chiral pool approach, the stereocenters of a readily available natural product, such as D-glucose, are utilized to construct the prostaglandin skeleton.

Procedure: A multi-step synthesis transforms D-glucose into a long-chain aldehyde precursor containing the necessary stereocenters. This precursor is then subjected to an intramolecular aldol cyclization to form the cyclopentane ring. The specific conditions for this cyclization vary depending on the exact substrate but often involve a base to promote the enolate formation and subsequent ring closure. This strategy leverages the inherent chirality of the starting material to produce an enantiomerically pure product.

Chemoenzymatic Synthesis: Baeyer-Villiger Oxidation

Enzymes offer unparalleled stereoselectivity in certain transformations, as exemplified by the Baeyer-Villiger oxidation in some chemoenzymatic routes.

Procedure: A buffered aqueous solution is prepared containing the prochiral bicyclic ketone substrate. A Baeyer-Villiger monooxygenase (BVMO) enzyme and a cofactor, typically NADPH, are added. To ensure a continuous supply of the expensive cofactor, a cofactor regeneration system, such as glucose and glucose dehydrogenase, is often included. The reaction mixture is incubated at a controlled temperature with gentle agitation. The progress of the reaction is monitored by HPLC or GC. Once the starting material is consumed, the chiral lactone product is extracted with an organic solvent and purified. This enzymatic step often proceeds with excellent enantiomeric excess (>99% ee).[1]

Side Chain Installation: Horner-Wadsworth-Emmons and Wittig Reactions

The installation of the α- and ω-side chains is a crucial phase in most prostaglandin syntheses. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the most common methods for this purpose.

Horner-Wadsworth-Emmons Protocol (for the ω-chain): To a solution of the "Corey aldehyde" (or a similar aldehyde intermediate) in an anhydrous solvent like dimethoxyethane (DME), a solution of the sodium salt of an appropriate phosphonate (B1237965) (e.g., dimethyl (2-oxoheptyl)phosphonate) is added. The phosphonate salt is typically pre-formed by reacting the phosphonate with a strong base like sodium hydride. The reaction is stirred at room temperature until completion. The resulting enone is then isolated and purified. This two-step sequence of oxidation to the aldehyde followed by the HWE reaction can achieve yields of around 70%.[1]

Wittig Reaction Protocol (for the α-chain): The Wittig reagent (a phosphonium (B103445) ylide) is prepared by treating a phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide) with a strong base such as dimsyl sodium in dimethyl sulfoxide (DMSO). The aldehyde intermediate is then added to the ylide solution. After the reaction is complete, a workup procedure is performed to hydrolyze any protecting groups and isolate the final prostaglandin product. This sequence, including the Wittig reaction and deprotection, can proceed with yields of approximately 80%.[1]

Conclusion

The Corey lactone remains a foundational and highly valuable chiral synthon in the synthesis of prostaglandins, offering a reliable and well-trodden path to a wide array of these complex molecules. Its utility in the synthesis of diverse analogs further cements its importance in medicinal chemistry and drug development.

However, for the synthesis of specific, commercially important prostaglandins, newer strategies offer significant advantages in terms of conciseness and efficiency. Organocatalytic and, in particular, chemoenzymatic approaches have demonstrated the potential to dramatically reduce the number of synthetic steps and improve overall yields. The choice of the optimal chiral synthon and synthetic strategy will ultimately depend on the specific target molecule, the desired scale of production, and the available resources and expertise. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each approach is essential for making informed decisions in the design and execution of prostaglandin syntheses.

References

A Spectroscopic Showdown: Unveiling the Chemical Fingerprints of Corey Lactone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances of key synthetic intermediates is paramount. This guide provides a comprehensive spectroscopic comparison of Corey lactone diol and its pivotal oxidized derivatives, Corey lactone aldehyde and Corey lactone carboxylic acid. By presenting quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document serves as a practical reference for the characterization of these crucial building blocks in prostaglandin (B15479496) synthesis.

The transformation of Corey lactone diol into its aldehyde and carboxylic acid counterparts represents a fundamental step in the synthesis of a wide array of prostaglandin analogs. Each of these derivatives possesses a unique spectroscopic signature that reflects the change in its functional group. This guide summarizes the key spectral data for each compound in a clear, tabular format, details the experimental protocols for data acquisition, and illustrates the chemical transformations involved.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for Corey lactone diol, Corey lactone aldehyde, and Corey lactone carboxylic acid, providing a clear comparison of their characteristic signals.

Compound Spectroscopic Technique Characteristic Peaks/Signals
Corey Lactone Diol ¹H NMR (400 MHz, Chloroform-d)δ 4.93 (td, J=6.8, 2.8Hz, 1H), 4.19 (q, J=6.4Hz, 1H), 3.75 (dd, J=10.8, 5.6Hz, 1H), 3.63 (dd, J=10.8, 7.2Hz, 1H), 2.81 (dd, J=18.0, 9.9Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J=18.0, 2.4Hz, 1H), 2.43 (dt, J=14.8, 6.4Hz, 1H), 2.10–1.94 (m, 2H).[1]
¹³C NMR (100 MHz, DMSO-d₆)δ 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47.[1]
IR Spectroscopy Characteristic broad O-H stretch (hydroxyl groups) around 3400 cm⁻¹, and a strong C=O stretch (lactone) around 1770 cm⁻¹.
Mass Spectrometry (Molecular Weight)172.18 g/mol .[2]
Corey Lactone Aldehyde ¹H NMR Expected aldehyde proton signal (CHO) in the range of δ 9-10 ppm.
¹³C NMR Expected aldehyde carbonyl carbon signal in the range of δ 190-200 ppm.[3][4][5]
IR Spectroscopy Characteristic C-H stretch of an aldehyde around 2720 cm⁻¹ and 2820 cm⁻¹, and a strong C=O stretch (aldehyde) typically in the range of 1740-1720 cm⁻¹.[6]
Mass Spectrometry (Molecular Weight)170.16 g/mol .
Corey Lactone Carboxylic Acid ¹H NMR Expected broad singlet for the carboxylic acid proton (COOH) typically above δ 10 ppm.
¹³C NMR Expected carboxylic acid carbonyl carbon signal in the range of δ 170-185 ppm.[3][4][5]
IR Spectroscopy Very broad O-H stretch (carboxylic acid) from 3300-2500 cm⁻¹ and a strong C=O stretch (carboxylic acid) from 1760-1690 cm⁻¹.[7]
Mass Spectrometry (Molecular Weight)186.16 g/mol .

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize the Corey lactone derivatives. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[8]

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is typically performed to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for oils or liquids): A drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for these types of compounds.

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, showing the relative abundance of each ion. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[8]

Chemical Transformation Pathway

The oxidation of Corey lactone diol to the corresponding aldehyde and carboxylic acid is a key transformation in prostaglandin synthesis. This pathway involves the selective oxidation of the primary alcohol group.

G Oxidation of Corey Lactone Diol A Corey Lactone Diol (-CH2OH) B Corey Lactone Aldehyde (-CHO) A->B Mild Oxidation (e.g., PCC, Swern) C Corey Lactone Carboxylic Acid (-COOH) B->C Further Oxidation (e.g., Pinnick)

Chemical pathway from Corey lactone diol to its derivatives.

This guide provides a foundational spectroscopic comparison of Corey lactone diol and its aldehyde and carboxylic acid derivatives. The presented data and protocols are intended to aid researchers in the unambiguous identification and characterization of these vital synthetic intermediates.

References

A Comparative Guide to Catalytic Syntheses of Corey Lactone

Author: BenchChem Technical Support Team. Date: December 2025

The Corey lactone, a cornerstone intermediate in the synthesis of prostaglandins (B1171923) and their analogues, has been the subject of extensive synthetic efforts. The development of catalytic asymmetric methods to construct this stereochemically rich molecule has been a significant focus, aiming to improve efficiency, selectivity, and sustainability over classical approaches. This guide provides a comparative overview of three major catalytic strategies for the synthesis of Corey lactone: organocatalysis, chiral Lewis acid catalysis, and chemoenzymatic catalysis.

Performance Comparison of Catalytic Methods

The efficacy of different catalytic systems for Corey lactone synthesis can be evaluated based on several key metrics, including chemical yield, enantioselectivity (ee), diastereoselectivity (dr), catalyst loading, and reaction time. The following table summarizes the performance of representative examples from each catalytic class.

Catalytic Method Catalyst Key Reaction Yield (%) ee (%) Catalyst Loading (mol%) Reaction Time Reference
Organocatalysis (R)-Diphenylprolinol silyl (B83357) etherDomino Michael/Michael addition50 (one-pot, 7 steps)>9910152 minutes (total)[1][2]
Chiral Lewis Acid OxazaborolidineAsymmetric Diels-Alder~83 (for key cycloaddition)>9510-20Several hours[1][3]
Chemoenzymatic Baeyer-Villiger Monooxygenase (BVMO)Asymmetric Baeyer-Villiger Oxidation91 (for oxidation step)>99Whole cells24-48 hours[4]

Detailed Experimental Protocols

Organocatalytic One-Pot Synthesis of Corey Lactone

This protocol, developed by Hayashi and coworkers, utilizes a chiral diphenylprolinol silyl ether catalyst to construct the cyclopentanone (B42830) core of the Corey lactone in a highly enantioselective domino Michael/Michael reaction, followed by a sequence of transformations in a single pot.[1][2]

Experimental Workflow:

G cluster_0 One-Pot Synthesis Start α,β-Unsaturated Aldehyde + Ethyl 4-oxo-2-pentenoate Domino Domino Michael/Michael Addition (R)-Diphenylprolinol silyl ether catalyst p-nitrophenol, i-PrOH, rt, 1h Start->Domino Reduction1 Reduction of Aldehyde LiAlH(t-BuO)3, THF, 60°C, 15 min Domino->Reduction1 Reduction2 Stereoselective Ketone Reduction (Concurrent with Aldehyde Reduction) Lactonization Lactonization (Concurrent) Si_F_Conversion Si-Ph to Si-F Conversion HBF4, 80°C, 15 min Reduction1->Si_F_Conversion Oxidation Oxidative Cleavage (Fleming-Tamao) H2O2, KF, 40°C, 1h Si_F_Conversion->Oxidation End Corey Lactone Oxidation->End

Caption: One-pot organocatalytic synthesis of Corey lactone.

Procedure:

  • Domino Michael/Michael Addition: To a solution of 3-(dimethylphenylsilyl)propenal (1.0 mmol) and ethyl 4-oxo-2-pentenoate (2.0 mmol) in isopropanol (B130326) (0.25 M) is added (R)-diphenylprolinol silyl ether catalyst (10 mol%) and p-nitrophenol (1.0 mmol). The reaction mixture is stirred at room temperature for 1 hour.

  • Reduction and Lactonization: The solvent is evaporated, and the residue is dissolved in THF. Lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)3) (3.5 mmol) is added, and the mixture is stirred at 60°C for 15 minutes to effect reduction of both the aldehyde and ketone, followed by spontaneous lactonization.

  • Si-Ph to Si-F Conversion: The reaction is cooled, and aqueous HBF4 is added. The mixture is stirred for 1 minute at room temperature, and then the solvent is evaporated at 80°C over 15 minutes.

  • Oxidative Cleavage: The residue is dissolved in DMF, and potassium fluoride (B91410) (KF) and hydrogen peroxide (H2O2) are added. The mixture is stirred at 40°C for 1 hour to yield the Corey lactone. The final product is purified by column chromatography.

Chiral Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction

This approach, pioneered by E.J. Corey, establishes the stereocenters of a key bicyclic precursor to the Corey lactone via an asymmetric Diels-Alder reaction catalyzed by a chiral oxazaborolidine.[1][3]

Signaling Pathway/Logical Relationship:

G Diene 5-(Benzyloxy)methyl cyclopentadiene DA_Reaction Asymmetric Diels-Alder Reaction -78 °C, Toluene (B28343) Diene->DA_Reaction Dienophile 2-Chloroacrylonitrile (B132963) Dienophile->DA_Reaction Catalyst Chiral Oxazaborolidine (e.g., CBS Catalyst) Catalyst->DA_Reaction Catalyzes Adduct Chiral Bicyclo[2.2.1]heptene Precursor DA_Reaction->Adduct Elaboration Multi-step Elaboration (e.g., Hydrolysis, Baeyer-Villiger, Iodolactonization, Reduction) Adduct->Elaboration Corey_Lactone Corey Lactone Elaboration->Corey_Lactone

Caption: Chiral Lewis acid-catalyzed Diels-Alder approach.

Procedure for the Key Catalytic Step:

  • Catalyst Preparation: The chiral oxazaborolidine catalyst is prepared in situ or used as a commercially available solution.

  • Diels-Alder Reaction: To a solution of the chiral oxazaborolidine catalyst (10-20 mol%) in toluene at -78°C is added 2-chloroacrylonitrile (1.0 mmol). After stirring for a few minutes, 5-(benzyloxy)methylcyclopentadiene (1.2 mmol) is added dropwise. The reaction is maintained at -78°C for several hours until completion, as monitored by TLC.

  • Workup and Elaboration: The reaction is quenched, and the chiral bicyclo[2.2.1]heptene adduct is isolated and purified. This intermediate is then carried through a series of reactions, including hydrolysis of the nitrile, Baeyer-Villiger oxidation, iodolactonization, and deiodination to afford the Corey lactone.

Chemoenzymatic Synthesis via Asymmetric Baeyer-Villiger Oxidation

This strategy introduces chirality through the enzymatic Baeyer-Villiger oxidation of a prochiral bicyclic ketone, a precursor to the Corey lactone. Baeyer-Villiger monooxygenases (BVMOs) are highly effective for this transformation, often providing excellent enantioselectivity.[4]

Experimental Workflow:

G cluster_0 Chemoenzymatic Synthesis Start Prochiral Bicyclic Ketone Enzymatic_Oxidation Asymmetric Baeyer-Villiger Oxidation Baeyer-Villiger Monooxygenase (BVMO) Whole-cell system (e.g., E. coli) NADPH, O2, Buffer, rt Start->Enzymatic_Oxidation Lactone_Precursor Enantiopure Lactone Precursor Enzymatic_Oxidation->Lactone_Precursor Chemical_Steps Further Chemical Transformations Lactone_Precursor->Chemical_Steps End Corey Lactone Chemical_Steps->End

Caption: Chemoenzymatic approach to Corey lactone synthesis.

Procedure for the Enzymatic Step:

  • Biocatalyst Preparation: Recombinant E. coli cells overexpressing a Baeyer-Villiger monooxygenase are cultured and harvested.

  • Enzymatic Oxidation: The prochiral bicyclic ketone substrate is suspended in a buffered aqueous solution containing the whole-cell biocatalyst. A cofactor regeneration system (e.g., using glucose and glucose dehydrogenase to regenerate NADPH) is often employed. The reaction mixture is shaken at room temperature for 24-48 hours.

  • Extraction and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated. The resulting enantiopure lactone precursor is purified by column chromatography and then converted to the Corey lactone through subsequent chemical steps.

References

A Comparative Guide to the Transformation of δ-Lactone to γ-Lactone in Corey's Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereocontrolled synthesis of prostaglandins, a class of potent lipid compounds with significant therapeutic applications, has been a landmark achievement in organic chemistry. A pivotal step in the widely adopted Corey synthesis is the transformation of a bicyclic δ-lactone to a γ-lactone, which sets the stage for the introduction of the characteristic side chains of the prostaglandin (B15479496) framework. This guide provides an objective comparison of the key methodologies developed for this crucial transformation, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their synthetic endeavors.

Methodological Comparison: Performance and Experimental Data

The conversion of the Corey δ-lactone to the corresponding γ-lactone has been approached through several distinct synthetic strategies. The primary methods include the original Corey protocol utilizing hydrogen peroxide, an acid-catalyzed alcoholysis route, and an iodolactonization approach. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and scalability.

MethodKey ReagentsSolvent(s)Reaction TimeYieldKey Considerations
Corey's Original Method 1. Protecting Group (e.g., THP) 2. LiOH, H₂O₂THFNot specified in detailGoodChallenges in neutralizing excess peroxide.[1]
Acid-Catalyzed Alcoholysis 1. Benzoate (B1203000) Protection 2. Acid (e.g., TsOH, Amberlite IRC-50Wx2) 3. Alcohol (e.g., MeOH) 4. Base (e.g., NaOH)CH₂Cl₂, MeOH, H₂OMethanolysis: Overnight Cyclization: 3hOverall: >95%[1]Avoids harsh peroxide conditions; high yielding. Deprotection of benzoate can be a side reaction.[1]
Iodolactonization I₂, KI, NaHCO₃Not specified in detailNot specified in detailHighMild conditions; introduces an iodine atom that requires a subsequent removal step.
Tănase's Two-Step Procedure 1. MeOH, Amberlite IRC-50Wx2 (or TsOH) 2. NaOHMeOH, H₂OStep 1: Overnight Step 2: 3hAlmost Quantitative[1]Efficient and high-yielding for the unprotected δ-lactone alcohol.[1]

Reaction Pathways and Mechanisms

The transformation from the δ-lactone to the γ-lactone involves a ring-opening followed by a ring-closing step, guided by the specific reagents and conditions employed.

Lactone_Transformation_Pathways Transformation of δ-Lactone to γ-Lactone: Key Pathways delta_lactone δ-Lactone protected_delta_lactone Protected δ-Lactone delta_lactone->protected_delta_lactone Protection opened_intermediate_acid Hydroxy Halogenoester (Acid-Catalyzed) delta_lactone->opened_intermediate_acid Acid, Alcohol unsaturated_acid Unsaturated Acid Intermediate delta_lactone->unsaturated_acid Hydrolysis opened_intermediate_corey Hydroxy Acid Intermediate (Corey Method) protected_delta_lactone->opened_intermediate_corey LiOH, H₂O₂ gamma_lactone_corey γ-Lactone opened_intermediate_corey->gamma_lactone_corey Intramolecular SN2 gamma_lactone_acid γ-Lactone opened_intermediate_acid->gamma_lactone_acid Base iodo_gamma_lactone Iodo-γ-Lactone unsaturated_acid->iodo_gamma_lactone I₂, Base gamma_lactone_iodo γ-Lactone iodo_gamma_lactone->gamma_lactone_iodo Reduction

Caption: Key synthetic pathways for the δ-lactone to γ-lactone transformation.

Detailed Experimental Protocols

For the successful implementation of these transformations, meticulous adherence to optimized experimental protocols is crucial.

Method 1: Acid-Catalyzed Methanolysis and Cyclization (Tănase's Procedure)

This procedure is noted for its high yield and avoidance of harsh oxidizing agents.[1]

Step 1: Acid-Catalyzed Methanolysis

  • Dissolve the δ-lactone alcohol (1 equivalent) in methanol (B129727).

  • Add a catalytic amount of Amberlite IRC-50Wx2 (H+ form) or p-toluenesulfonic acid (TsOH).

  • Reflux the mixture overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the resin (if used) and wash with methanol.

  • Add a small amount of pyridine (B92270) to the filtrate to neutralize the acid catalyst.

  • Remove the solvent under reduced pressure to yield the crude methyl ester intermediate, which is often used in the next step without further purification.

Step 2: Saponification and Intramolecular Cyclization

  • Dissolve the crude methyl ester from the previous step in a 4:1 mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, carefully acidify the reaction mixture with a suitable acid (e.g., HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the γ-lactone.

Method 2: Corey's Original Procedure (General Outline)

This classical approach involves the use of a peroxide for the lactone ring opening.

  • Protect the free hydroxyl group of the δ-lactone, for example, as a tetrahydropyranyl (THP) ether.

  • Dissolve the protected δ-lactone in tetrahydrofuran (B95107) (THF).

  • Treat the solution with lithium hydroxide (LiOH) in the presence of a large excess of hydrogen peroxide (H₂O₂).[1]

  • The reaction proceeds to open the lactone ring, forming a lithium carboxylate.

  • The intermediate then undergoes an intramolecular Sₙ2 reaction, where the carboxylate displaces a leaving group to form the γ-lactone.[1]

  • Workup involves careful neutralization of the excess peroxide, which can present challenges.[1]

Method 3: Iodolactonization (General Principles)

This method provides a mild route to the γ-lactone through an iodocyclization mechanism.

  • The δ-lactone is first hydrolyzed to the corresponding hydroxy acid.

  • The resulting unsaturated carboxylic acid is then treated with iodine (I₂) and a mild base, such as sodium bicarbonate (NaHCO₃).

  • This induces an electrophilic attack of iodine on the double bond, followed by intramolecular trapping by the carboxylate to form an iodo-γ-lactone.

  • The iodine atom is subsequently removed, typically through a radical-mediated reduction using a reagent like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).

Experimental Workflow

The general workflow for these chemical transformations follows a standard sequence of reaction, workup, and purification.

Experimental_Workflow Generalized Experimental Workflow start Start with δ-Lactone reaction Perform Chemical Transformation (e.g., Acid-Catalysis, Iodolactonization) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, IR, MS) purification->analysis end_product γ-Lactone Product analysis->end_product

Caption: A generalized workflow for the synthesis and analysis of the γ-lactone.

Conclusion

The transformation of the δ-lactone to the γ-lactone is a critical juncture in the Corey synthesis of prostaglandins. While the original Corey method laid the foundation, alternative procedures, particularly the acid-catalyzed alcoholysis route developed by Tănase and others, offer significant advantages in terms of yield, safety, and ease of handling. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available reagents, and the desired purity of the final product. This guide provides the necessary data and protocols to make an informed decision for the efficient and successful synthesis of these vital therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Corey Lactone Aldehyde Benzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical intermediates like Corey lactone aldehyde benzoate (B1203000) is a critical component of laboratory safety and operational integrity. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, emphasizing safety and regulatory adherence. The toxicological properties of Corey lactone aldehyde benzoate have not been fully investigated, warranting a cautious approach to its handling and disposal.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. This compound may be harmful if inhaled, ingested, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory system.[1][2]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Equipment TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).Protects eyes from dust, aerosols, and splashes.[3]
Hand Protection Chemical-impermeable gloves (inspected prior to use).Prevents skin contact and absorption.[3]
Protective Clothing Fire/flame resistant and impervious lab coat or clothing.Protects against skin contact and contamination of personal clothing.[3]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.Prevents inhalation of dust or vapors, especially in case of spills or poor ventilation.[3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[3] Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate the environment.[3]

1. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials, in a suitable and clearly labeled, closed container.[3][4]

  • Store the waste container in a designated, secure area away from incompatible materials and sources of ignition.[3][4]

2. Handling Spills:

  • In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3][4]

  • Remove all sources of ignition and use non-sparking tools for cleanup.[3][4]

  • Avoid the formation of dust.[3][4]

  • Carefully sweep or vacuum the spilled material and place it into the designated chemical waste container.[2]

3. Disposal of Contaminated Packaging:

  • Containers that held this compound should be triple-rinsed with an appropriate solvent.[3] The rinsate should be collected and treated as chemical waste.

  • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning.[3]

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[3]

4. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed chemical destruction facility.[3]

  • The approved disposal methods are controlled incineration with flue gas scrubbing or other methods sanctioned by a licensed chemical disposal company.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: this compound Waste Generated B Is the material a spill or routine waste? A->B C Follow Spill Cleanup Protocol: - Evacuate and ventilate - Remove ignition sources - Use non-sparking tools - Collect material in waste container B->C Spill D Place in a labeled, closed chemical waste container B->D Routine Waste C->D E Store container in a designated, secure area D->E F Is the original packaging empty? E->F G Triple-rinse container, collect rinsate as waste. Puncture and dispose of container (landfill/recycling/incineration) F->G Yes H Arrange for pickup by a licensed chemical waste disposal company F->H No G->H I End: Compliant Disposal via Incineration or Chemical Destruction H->I

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling Corey Lactone Aldehyde Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This guide provides immediate, essential safety and logistical information for handling Corey lactone aldehyde benzoate (B1203000). It includes detailed personal protective equipment (PPE) requirements, step-by-step operational plans for safe handling and disposal, and an overview of its application in chemical synthesis.

Hazard Identification and Personal Protective Equipment (PPE)

Corey lactone aldehyde benzoate should be treated as a hazardous substance. While comprehensive toxicological properties have not been fully investigated, it may be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory tract.[1][2]

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Facilities must be equipped with an eyewash station and a safety shower.[2]

Personal Protective Equipment (PPE) Summary:

A summary of recommended PPE is provided below. It is crucial to inspect all PPE prior to use.

Protection Type Equipment Specifications & Rationale
Eye Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[3]
Hand Protection Double-gloving with compatible chemical-resistant glovesOuter Glove: Nitrile (≥4 mil). Inner Glove: Silver Shield® or Viton®. Note: Dichloromethane (a common solvent) readily penetrates nitrile gloves in under a minute.[4] If contact with chlorinated solvents is possible, use of a highly resistant inner glove is critical. Change gloves immediately if contaminated.[4]
Body Protection Fire/flame resistant and impervious lab coat or clothingTo protect against splashes and fire hazards.[3]
Respiratory Protection Full-face respiratorRequired if exposure limits are exceeded, if irritation is experienced, or when working outside of a fume hood where dust or aerosols may be generated.[3]

Experimental Protocols and Handling Procedures

This compound is a key chiral intermediate in the synthesis of prostaglandins (B1171923) and their analogs.[5][6] Experimental procedures generally involve its reaction as an aldehyde, often in the presence of organic solvents.

General Handling Procedures:

  • Preparation: Designate a specific area for handling the chemical.[4] Ensure all necessary PPE is worn correctly.

  • Weighing and Transfer: Handle as a crystalline solid.[7] Avoid the formation of dust and aerosols.[3][8] Use non-sparking tools to prevent ignition.[3]

  • Dissolution: Stock solutions can be prepared by dissolving the solid in organic solvents such as ethanol, DMSO, or dimethylformamide (DMF), purged with an inert gas.[7]

  • Reaction: Common reactions involve the transformation of the aldehyde group. For instance, in prostaglandin (B15479496) synthesis, it undergoes condensation reactions like the Horner-Wadsworth-Emmons reaction to build the ω-side chain.[6] These reactions are typically carried out under an inert atmosphere (e.g., argon).

  • Post-Reaction: Quench reactions carefully as per the specific protocol. Work-up procedures may involve extractions with solvents and washing with aqueous solutions.

  • Decontamination: After handling, thoroughly wash hands and any affected areas.[2] Decontaminate the work area with an appropriate solvent (e.g., ethanol), followed by soap and water.[4]

Example Synthetic Application Overview: Prostaglandin Synthesis this compound serves as a crucial building block. The aldehyde functional group is strategically utilized to introduce the omega (ω) side chain of the prostaglandin molecule. This is often achieved through a Wittig or Horner-Wadsworth-Emmons olefination reaction. The benzoate group protects a secondary alcohol on the cyclopentane (B165970) ring, which is a precursor to a hydroxyl group in the final prostaglandin structure. Subsequent steps in the synthesis would involve the reduction of the lactone to a lactol, followed by the introduction of the alpha (α) chain, and finally, deprotection of the benzoate and other protecting groups to yield the target prostaglandin.[6][9]

Emergency Procedures

First Aid Measures:

Exposure Route Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1][2][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Spill and Accidental Release:

  • Evacuate personnel to a safe area and ensure adequate ventilation.

  • Remove all sources of ignition.[3]

  • Wear appropriate PPE, including respiratory protection, chemical-impermeable gloves, and safety goggles.[1]

  • For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[2]

  • Prevent the spill from entering drains.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Solid Waste Disposal:

  • Contaminated Lab Supplies: Items such as gloves, bench paper, and wipes should be double-bagged in clear plastic bags, sealed, and labeled with a hazardous waste tag detailing the contents.[3]

  • Unused Solid Chemical: Dispose of unused solid this compound in its original container, ensuring it is tightly sealed and properly labeled as hazardous waste.[3]

Liquid Waste Disposal (Solvent Waste):

  • Since this compound is often used with chlorinated solvents (e.g., dichloromethane), waste solvents must be segregated.

  • Halogenated Waste: Collect all chlorinated solvent waste in a designated, properly labeled, and sealed container.

  • Non-Halogenated Waste: Collect non-chlorinated solvent waste in a separate, designated container.

  • Containers should be stored in secondary containment to prevent spills.[3]

  • Never mix different types of waste.

Final Disposal:

  • All waste must be disposed of through a licensed chemical destruction plant or a certified hazardous waste handler in accordance with local, state, and federal regulations.[1][3][5] Do not discharge to sewer systems.[3]

Workflow and Safety Relationships

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

CoreyLactoneWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Synthesis cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area Designate Work Area get_ppe Don PPE prep_area->get_ppe weigh Weigh Solid get_ppe->weigh Enter Handling Phase dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react workup Reaction Work-up react->workup decontaminate Decontaminate Area workup->decontaminate Begin Cleanup segregate_waste Segregate Waste (Solid, Halogenated, Non-Halogenated) decontaminate->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste dispose Dispose via Hazardous Waste Program label_waste->dispose spill Spill Occurs spill_response Contain & Clean Spill spill->spill_response first_aid Exposure Occurs first_aid_response Administer First Aid first_aid->first_aid_response

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corey lactone aldehyde benzoate
Reactant of Route 2
Reactant of Route 2
Corey lactone aldehyde benzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.